2,5-Difluoro-4-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQBYYZISMYWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666684 | |
| Record name | 2,5-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-61-1 | |
| Record name | 2,5-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluoro-4-methoxyaniline | |
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Foundational & Exploratory
2,5-Difluoro-4-methoxyaniline: A Core Component in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-methoxyaniline is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline scaffold, imparts distinct chemical properties that are advantageous for drug design and discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
Physicochemical Properties
The physicochemical properties of this compound are pivotal to its utility in organic synthesis. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the methoxy and amino groups provide key sites for chemical modification.
| Property | Value | Source |
| CAS Number | 394223-61-1 | [1] |
| Molecular Formula | C₇H₇F₂NO | [2] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not explicitly available; related compound 3-Fluoro-4-methoxyaniline melts at 81-83 °C.[3][4] | N/A |
| Boiling Point | Not explicitly available; related compound 3,5-Difluoro-4-methoxyaniline boils at 249.7 °C at 760 mmHg.[5] | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform, with limited solubility in water, similar to other substituted anilines.[6][7] | N/A |
| pKa | Not explicitly available; the pKa of the anilinium ion is expected to be lower than that of aniline due to the electron-withdrawing fluorine atoms. The predicted pKa for the related 3-Fluoro-4-methoxyaniline is 4.18.[3] | N/A |
Synthesis of this compound
A common and logical synthetic route to this compound involves the reduction of the corresponding nitrobenzene precursor, 1,4-difluoro-2-methoxy-5-nitrobenzene. This approach is analogous to established methods for the synthesis of similar substituted anilines.[8][9][10]
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 1,4-Difluoro-2-methoxybenzene (Hypothetical)
-
While a direct protocol for this step is not available, a standard nitration procedure using a mixture of nitric acid and sulfuric acid at controlled temperatures would be the logical approach to synthesize 1,4-difluoro-2-methoxy-5-nitrobenzene. The directing effects of the methoxy and fluoro groups would favor the desired regioselectivity.
Step 2: Reduction of 1,4-Difluoro-2-methoxy-5-nitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-difluoro-2-methoxy-5-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: The reduction can be carried out using several methods:
-
Catalytic Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of the catalyst.
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure aniline.
Caption: Synthesis of this compound.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around 3.8-4.0 ppm. The amino protons would present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms. The carbon atoms directly attached to fluorine would exhibit large one-bond C-F coupling constants. The signals for the methoxy carbon and the aromatic carbons would appear in their characteristic regions.
-
IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 159.14. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the aromatic ring.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its amino group. It can undergo a variety of chemical transformations to introduce the difluoro-methoxyphenyl moiety into larger, more complex molecules.
Common reactions involving the aniline functional group include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.
-
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in SNAr reactions.
-
Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to form diarylamines.
The primary application of this compound in drug discovery lies in its use as a key building block for the synthesis of kinase inhibitors .[7] Many kinase inhibitors feature a substituted aniline core that binds to the hinge region of the ATP-binding pocket of the kinase enzyme. The specific substitution pattern of this compound can contribute to potent and selective inhibition of various kinases implicated in cancer and other diseases. For instance, structurally similar moieties like "2,4-difluoro-5-(methoxycarbamoyl)phenylamino" have been incorporated into inhibitors of VEGFR-2 and FGFR-1, which are key targets in anti-angiogenic cancer therapy.[13]
Caption: Role in kinase inhibitor synthesis.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[14] Based on the safety data for related anilines, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutic agents, particularly in the field of oncology. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of next-generation targeted therapies.
References
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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PubChem. 2-Methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
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BuyersGuideChem. 2,4-Difluoroaniline. Available at: [Link]
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Supporting Information for Ru-catalyzed reductive amination reactions. Available at: [Link]
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Wikipedia. p-Anisidine. Available at: [Link]
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ResearchGate. Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][11]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Available at: [Link]
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PubMed. Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers. Available at: [Link]
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MDPI. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Available at: [Link]
- Google Patents. Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
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MDPI. Orange-Peel-Derived Nanobiochar for Targeted Cancer Therapy. Available at: [Link]
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Shanghai Talent Chemical Co.,Ltd. P-Anisidine/p-Methoxyaniline/4-Methoxyaniline CAS 104-94-9. Available at: [Link]
- Google Patents. Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
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ResearchGate. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Available at: [Link]
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PubChem. 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
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NIST WebBook. N-(4-Methoxybenzylidene)aniline. Available at: [Link]
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ResearchGate. FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction with ZnHCCo. Available at: [Link]
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Automated Topology Builder. 4-Methoxyaniline. Available at: [Link]
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NIST WebBook. Benzenamine, 4-methoxy-. Available at: [Link]
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Introduction: The Strategic Value of Fluorinated Anilines
An In-depth Technical Guide to 2,5-Difluoro-4-methoxyaniline: Synthesis, Properties, and Applications
Executive Summary: this compound is a highly functionalized aromatic amine that represents a valuable, albeit specialized, building block for the synthesis of complex molecules in drug discovery and materials science. The strategic placement of two fluorine atoms and a methoxy group on the aniline scaffold imparts unique electronic and conformational properties, making it an attractive core for developing targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of this compound, including its identification, physicochemical properties, a proposed synthetic route due to its limited commercial availability, potential applications, and essential analytical and safety protocols. The insights are tailored for researchers and drug development professionals seeking to leverage advanced fluorinated intermediates in their synthetic programs.
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. Substituted anilines, in turn, are prevalent scaffolds found in a vast array of pharmaceuticals.
This compound combines these features into a single, powerful building block. The methoxy group acts as a hydrogen bond acceptor and influences the electronic nature of the ring, while the dual fluorine atoms provide metabolic blocking sites and fine-tune the pKa of the aniline nitrogen. The specific 2,5-difluoro substitution pattern creates a distinct electronic and steric environment compared to its isomers, offering a unique tool for structure-activity relationship (SAR) studies. This guide serves as a technical resource for the synthesis and application of this specific, non-standard intermediate.
Compound Identification and Physicochemical Properties
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.14 g/mol |
| Canonical SMILES | COC1=C(C=C(C(=C1)F)N)F |
| InChI Key | InChI=1S/C7H7F2NO/c1-11-5-3-6(9)7(10)2-4(5)8/h2-3H,10H2,1H3 |
The physicochemical properties of this compound can be estimated based on its structure and data from commercially available isomers like 2,6-Difluoro-4-methoxyaniline (CAS 151414-47-0) and 3,5-Difluoro-4-methoxyaniline (CAS 363-47-3).[1][2]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Source |
| Physical Form | Solid or semi-solid | Based on isomers.[1] |
| Melting Point | Not available (expected > room temp.) | Isomers are solids. |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General property of anilines. |
| XLogP3 | ~1.5 - 2.0 | Computational prediction based on structure. |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | Structural feature. |
| Hydrogen Bond Acceptor Count | 3 (from N, O, 2xF) | Structural feature. |
Proposed Synthesis and Reaction Mechanism
Given its absence from commercial sources, a reliable synthetic route is paramount. A plausible and robust approach involves a two-step sequence starting from a readily available trifluoronitrobenzene precursor, leveraging the principles of nucleophilic aromatic substitution (SₙAr) followed by nitro group reduction.
Proposed Synthetic Pathway:
-
Step 1: Regioselective Methoxylation via SₙAr: Starting with 1,2,4-trifluoro-5-nitrobenzene, the fluorine at the C4 position is the most activated towards nucleophilic attack by sodium methoxide. This is because the powerful electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack is at the para position. The fluorines at C1 and C2 provide additional activation.
-
Step 2: Nitro Group Reduction: The resulting 2,5-difluoro-4-methoxy-1-nitrobenzene intermediate is then reduced to the target aniline. Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction with tin(II) chloride (SnCl₂) in an acidic medium, are effective for this transformation.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,5-Difluoro-4-methoxy-1-nitrobenzene
-
To a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol (MeOH, 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Causality: The reaction is cooled initially to control the exothermic reaction. Sodium methoxide is a strong nucleophile and base.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Causality: Pd/C is a highly efficient and widely used catalyst for the heterogeneous hydrogenation of nitro groups.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Self-Validation: The Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Applications in Drug Discovery
The 2,5-difluoro-4-methoxyphenyl moiety is a privileged scaffold in modern drug design, particularly for kinase inhibitors. The aniline nitrogen serves as a key hydrogen-bonding donor, often interacting with the hinge region of the kinase ATP-binding pocket.
-
Metabolic Stability: The fluorine atom at the C5 position, adjacent to the methoxy group, can prevent oxidative metabolism (O-demethylation), a common metabolic pathway for anisole-containing compounds.
-
Modulation of pKa: The ortho-fluorine (at C2) significantly lowers the basicity (pKa) of the aniline nitrogen. This can reduce off-target effects associated with highly basic amines and improve cell permeability.
-
Binding Interactions: The fluorine atoms can engage in favorable orthogonal multipolar interactions (F···C=O) with the protein backbone, enhancing binding affinity.
Sources
An In-Depth Technical Guide to the Structural Elucidation of 2,5-Difluoro-4-methoxyaniline
Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise characterization of molecular structure is not merely a procedural formality; it is the bedrock upon which all subsequent research and development activities are built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising drug candidates. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the structure elucidation of 2,5-Difluoro-4-methoxyaniline, a substituted aniline that serves as a valuable exemplar for the analytical challenges posed by complex aromatic scaffolds.
This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of scientific inquiry that defines robust structural analysis. We will delve into the "why" behind each experimental choice, demonstrating how a multi-technique, orthogonal approach provides a self-validating system for structural confirmation. Every claim is substantiated by established principles and authoritative references, ensuring the highest level of scientific integrity.
Introduction to the Analytical Challenge: The Case of this compound
This compound presents a fascinating case study in structure elucidation. Its aromatic core is adorned with a confluence of substituents—two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and an amino group—each exerting a distinct electronic influence that manifests uniquely in its spectroscopic signatures. The primary objective of this guide is to systematically deconstruct these signatures to arrive at an unequivocal structural assignment.
A potential synthetic route to this compound could involve the nitration of 1,4-difluorobenzene to yield 2,5-difluoronitrobenzene, followed by nucleophilic aromatic substitution with methoxide to introduce the methoxy group, and subsequent reduction of the nitro group to the aniline.[1][2] Understanding the synthetic pathway is crucial, as it informs our expectations of potential isomeric impurities that could complicate spectral interpretation.
The Strategic Application of Orthogonal Analytical Techniques
Figure 1: A logical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail
NMR spectroscopy provides the most detailed insights into the carbon-hydrogen framework of a molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-3 | ~6.9 - 7.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | Deshielded by the adjacent fluorine at C-2 and coupled to both the fluorine at C-2 and the proton at C-6. |
| H-6 | ~6.6 - 6.9 | Doublet of doublets (dd) | ³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-3 | Shielded by the para-methoxy group and coupled to the fluorine at C-5 and the proton at C-3. |
| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | - | Protons are exchangeable and often appear as a broad signal. |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | Three equivalent protons with no adjacent protons to couple with. |
The interpretation of aromatic proton chemical shifts is guided by the additive effects of the substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, while the electron-withdrawing fluorine atoms will deshield them.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum, often acquired with proton decoupling, will show a single peak for each unique carbon atom. The presence of fluorine will introduce C-F coupling, which is a powerful diagnostic tool.
| Predicted Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |
| C-1 (C-NH₂) | ~135-145 | d, ²J(C-F) ≈ 10-15 | Attached to the amino group, influenced by both adjacent fluorine and ortho/para methoxy group. |
| C-2 (C-F) | ~150-160 | d, ¹J(C-F) ≈ 240-260 | Directly bonded to fluorine, resulting in a large one-bond coupling constant. |
| C-3 (C-H) | ~100-110 | d, ²J(C-F) ≈ 20-25 | Shielded by the para-methoxy group and coupled to the adjacent fluorine. |
| C-4 (C-OCH₃) | ~145-155 | t, ³J(C-F) ≈ 3-5 | Attached to the electron-donating methoxy group and coupled to two fluorine atoms. |
| C-5 (C-F) | ~140-150 | d, ¹J(C-F) ≈ 230-250 | Directly bonded to fluorine. |
| C-6 (C-H) | ~105-115 | d, ²J(C-F) ≈ 20-25 | Shielded by the ortho-amino and para-methoxy groups and coupled to the adjacent fluorine. |
| -OCH₃ | ~55-60 | - | Typical chemical shift for a methoxy group on an aromatic ring. |
The large one-bond C-F coupling constants are unmistakable indicators of direct C-F bonds. The smaller two- and three-bond couplings provide further confirmation of the substitution pattern.[3]
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments
¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine atoms. We expect to see two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be highly informative.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings are highly valuable.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
Predicted Mass Spectrum
For this compound (C₇H₆F₂NO), the expected molecular weight is approximately 159.04 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be within a few ppm of the calculated exact mass.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. Key expected fragmentation pathways include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z 144.
-
Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxybenzenes, resulting in a fragment at m/z 129.
-
Loss of HCN: A typical fragmentation for anilines, leading to a fragment at m/z 132.
Figure 2: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is well-suited for volatile and thermally stable compounds like this aniline derivative.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray ionization (ESI) is a softer ionization technique that would primarily show the protonated molecule [M+H]⁺ at m/z 160.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds, as well as aromatic C=C stretching.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H stretch (primary amine) | 3300-3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[4] |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| Aliphatic C-H stretch (-OCH₃) | 2850-3000 | Medium | Stretching vibrations of the methyl group. |
| Aromatic C=C stretch | 1500-1600 | Medium to Strong | Multiple bands are expected for the benzene ring. |
| N-H bend (primary amine) | 1580-1650 | Medium | Scissoring vibration of the -NH₂ group. |
| C-O stretch (aryl ether) | 1200-1275 | Strong | Asymmetric C-O-C stretching. |
| C-F stretch | 1100-1300 | Strong | C-F bonds give rise to strong absorptions in the fingerprint region. |
The presence of two distinct bands in the N-H stretching region is a clear indication of a primary amine. The strong absorption from the C-O and C-F bonds will be prominent features in the fingerprint region of the spectrum.[5]
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Data Synthesis and Final Structure Confirmation
The culmination of the structure elucidation process is the integration of all spectroscopic data. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework and the location of the fluorine atoms. The mass spectrum confirms the molecular weight and provides corroborating structural information through its fragmentation pattern. The IR spectrum confirms the presence of the key functional groups.
The congruence of all these data points provides a high degree of confidence in the final structural assignment of this compound. Any inconsistencies would necessitate further investigation, such as more advanced 2D NMR experiments or even X-ray crystallography if a suitable crystal can be obtained.
Conclusion: A Self-Validating Approach to Molecular Characterization
The structural elucidation of this compound serves as a powerful illustration of the principles of modern analytical chemistry. By strategically employing a suite of orthogonal spectroscopic techniques and understanding the underlying physical principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, we can confidently and unambiguously determine the structure of even complex organic molecules. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and broader chemical industries.
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(15), 4993. [Link]
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FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... (n.d.). Retrieved January 20, 2026, from [Link]
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Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. (1976). Organic Mass Spectrometry, 11(11), 1164-1169. [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). Molecules, 28(13), 5194. [Link]
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2,5-Difluoroanisole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). Journal of Mass Spectrometry. [Link]
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Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. (2007). Journal of Molecular Structure: THEOCHEM, 809(1-3), 7-16. [Link]
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A predicted Mass fragmentation pattern. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. (n.d.). Retrieved January 20, 2026, from [Link]
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Classes for the masses: Systematic classification of unknowns using fragmentation spectra. (2020). Nature Biotechnology, 38(1), 1-8. [Link]
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The photophysics of nitrocarbazoles used as UV-MALDI matrices: Comparative spectroscopic and optoacoustic studies of mononitro- and dinitrocarbazoles. (2025). Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 284. [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-methoxyaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The precise arrangement of its functional groups—two fluorine atoms, a methoxy group, and an amine group on a benzene ring—gives rise to unique chemical properties and reactivity.[2] Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm its molecular structure, assess its purity, and predict its behavior in chemical reactions. This in-depth guide provides a detailed analysis of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of spectroscopy and is presented with the clarity and rigor required for advanced research and development.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its IUPAC name this compound, is depicted below.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is relatively simple, yet informative, revealing the distinct electronic environments of the aromatic protons, the amine protons, and the methoxy protons.
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Summary and Interpretation
The expected ¹H NMR spectral data for this compound is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | Doublet of doublets | 1H | Ar-H |
| ~6.6 | Doublet of doublets | 1H | Ar-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.7 | Broad singlet | 2H | -NH₂ |
Interpretation:
-
Aromatic Protons (Ar-H): The two aromatic protons appear as distinct signals due to their different electronic environments and coupling to the adjacent fluorine atoms. The proton at C3 is coupled to the fluorine at C2 and the proton at C6, while the proton at C6 is coupled to the fluorine at C5 and the proton at C3. This results in complex splitting patterns, often appearing as doublet of doublets.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, thus appearing as a sharp singlet.
-
Amine Protons (-NH₂): The two protons of the amine group are typically observed as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
Caption: Key ¹H NMR spectral-structural correlations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum is particularly insightful due to the large coupling constants between the carbon atoms and the directly attached fluorine atoms.
Experimental Protocol
The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is used.
-
Data Acquisition: ¹³C NMR experiments typically require a larger number of scans and a wider spectral width (0-200 ppm). Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.
Data Summary and Interpretation
The expected ¹³C NMR spectral data for this compound is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity (with C-F coupling) | Assignment |
| ~150 | Doublet | C-F |
| ~145 | Doublet | C-F |
| ~140 | Singlet | C-O |
| ~130 | Singlet | C-N |
| ~110 | Doublet | C-H |
| ~100 | Doublet | C-H |
| ~56 | Singlet | -OCH₃ |
Interpretation:
-
Fluorine-Coupled Carbons: The carbon atoms directly bonded to fluorine (C2 and C5) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), resulting in distinct doublets in the proton-decoupled spectrum. The chemical shifts of these carbons are significantly influenced by the high electronegativity of fluorine.
-
Other Aromatic Carbons: The carbons attached to the amine (C1) and methoxy (C4) groups, as well as the protonated carbons (C3 and C6), also show characteristic chemical shifts. The carbons ortho and para to the fluorine atoms will also exhibit smaller two- and three-bond C-F couplings.
-
Methoxy Carbon: The carbon of the methoxy group appears as a singlet in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the N-H, C-H, C-O, C-N, and C-F bonds.
Experimental Protocol
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.
Data Summary and Interpretation
Key IR absorption bands for this compound are presented in the following table.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 3000-2850 | Medium to weak | C-H stretching (aromatic and aliphatic) |
| 1620-1580 | Strong | C=C aromatic ring stretching |
| 1520-1480 | Strong | N-H bending |
| 1250-1200 | Strong | C-O stretching (aryl ether) |
| 1300-1250 | Strong | C-N stretching |
| 1200-1100 | Strong | C-F stretching |
Interpretation:
-
N-H Vibrations: The presence of a primary amine is confirmed by the characteristic doublet in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration is also observed around 1520-1480 cm⁻¹.
-
C-H and C=C Vibrations: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations are seen in the 1620-1580 cm⁻¹ region.
-
C-O, C-N, and C-F Vibrations: The strong absorption bands for the aryl ether C-O stretch, the C-N stretch, and the C-F stretches are key identifiers for this molecule and are found in the fingerprint region of the spectrum.
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol
-
Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Data Summary and Interpretation
The expected mass spectral data for this compound is as follows:
| m/z | Relative Intensity | Assignment |
| 159 | High | Molecular ion [M]⁺ |
| 144 | Moderate | [M - CH₃]⁺ |
| 116 | Moderate | [M - CH₃ - CO]⁺ |
Interpretation:
-
Molecular Ion Peak: The peak with the highest m/z value corresponds to the molecular ion [M]⁺, which confirms the molecular weight of the compound (159.13 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern provides further structural information. A common fragmentation pathway for methoxy-substituted anilines is the loss of a methyl radical (•CH₃) to form a relatively stable cation. Subsequent loss of carbon monoxide (CO) is also a characteristic fragmentation for phenolic ethers.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, confirms the molecular structure and provides a benchmark for purity assessment. This guide serves as a technical resource for researchers and scientists, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors. The principles and methodologies described herein are broadly applicable to the spectroscopic analysis of a wide range of substituted aromatic compounds.
References
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- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry.
- Supplementary Data. (n.d.). The Royal Society of Chemistry.
- A Comparative Analysis of the Electronic Properties of Substituted Anilines. (2025). BenchChem.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules.
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An In-Depth Technical Guide to the Solubility Profile of 2,5-Difluoro-4-methoxyaniline
Foreword: Navigating the Critical Path of Drug Development with Foundational Physicochemical Data
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic is paved with critical data points. Among the most fundamental of these is the solubility profile of an active pharmaceutical ingredient (API). Poor aqueous solubility is a primary contributor to challenges in formulation, unpredictable bioavailability, and ultimately, clinical failure. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and experimentally determining the solubility of 2,5-Difluoro-4-methoxyaniline. While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the theoretical understanding and practical methodologies to generate this crucial dataset in your own laboratory. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely steps to be followed, but a self-validating system for producing reliable and reproducible data.
Physicochemical Characterization of this compound
A thorough understanding of a compound's intrinsic physicochemical properties is the logical starting point for any solubility investigation. These properties govern its behavior in various solvent systems and provide clues to potential formulation strategies. For the purpose of this guide, and due to the limited published data on this compound, we will also consider the properties of the parent compound, 4-methoxyaniline (p-Anisidine), to draw structural-property relationship inferences.
Table 1: Physicochemical Properties of this compound and the Related Compound 4-Methoxyaniline
| Property | This compound | 4-Methoxyaniline (p-Anisidine) | Significance in Solubility |
| Molecular Formula | C₇H₇F₂NO | C₇H₉NO[1][2] | Provides the elemental composition. |
| Molecular Weight | 159.13 g/mol | 123.15 g/mol [2][3][4] | Influences diffusion and dissolution rates. |
| Melting Point | Not available | 56-59 °C[1][3][4] | An indicator of the crystal lattice energy; higher melting points often correlate with lower solubility. |
| Boiling Point | Not available | 240-243 °C[3][4][5] | Relevant for purification and handling, but less directly for solubility in condensed phases. |
| pKa (of the anilinium ion) | Predicted to be lower than 4-methoxyaniline due to the electron-withdrawing fluorine atoms. | 5.34[6] | Crucial for understanding pH-dependent solubility. The amine group will be protonated at pH values below the pKa. |
| LogP | Predicted to be higher than 4-methoxyaniline due to the hydrophobic nature of fluorine atoms. | 0.95[7] | A measure of lipophilicity; higher LogP values generally indicate lower aqueous solubility. |
| Appearance | Not available | White to grey-brown solid[1] | Physical state at room temperature. |
Expert Insight: The introduction of two fluorine atoms to the aniline ring is expected to have a significant impact on the molecule's electronic and hydrophobic character. The strong electron-withdrawing nature of fluorine will decrease the basicity of the amino group (lowering the pKa), making it a weaker base. Furthermore, the fluorine atoms will increase the molecule's lipophilicity (higher LogP), which would generally suggest lower solubility in aqueous media.
Theoretical Principles Governing Solubility
The adage "like dissolves like" is a foundational principle in solubility science. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds create dipole moments within the molecule.
-
Van der Waals Forces: These are present in the aromatic ring and contribute to interactions with non-polar solvents.
A solvent's ability to engage in these intermolecular forces with this compound will determine the extent of dissolution.
The Critical Role of pH
For ionizable compounds like anilines, pH is a master variable in controlling aqueous solubility.[8][9] The aniline functional group is basic and will be protonated in acidic solutions to form the corresponding anilinium cation.
R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻
At a pH below the pKa of the anilinium ion, the protonated, charged form will predominate. This ionic form will have significantly higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water molecules.[8][9] Therefore, the solubility of this compound is expected to increase as the pH of the aqueous medium decreases.[8]
Experimental Determination of Solubility: A Methodological Deep Dive
In drug development, two types of solubility are routinely measured: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput screening method used in early discovery to assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.[10][11] It reflects the solubility under non-equilibrium conditions and is useful for identifying compounds with potential solubility liabilities early on.[10][12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent.[14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[11][14][15] This is the gold-standard measurement for lead optimization and pre-formulation studies.[11][13][14]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the most reliable method for determining thermodynamic solubility.[14]
Diagram 1: Experimental Workflow for the Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing a known volume of the desired solvent (e.g., purified water, pH buffers, ethanol). "Excess" is key; there must be visible solid remaining at the end of the experiment to ensure saturation.[14]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours.[15] The extended incubation time is to ensure equilibrium is reached.[11][14]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining particulate matter.[12]
-
Quantification: Accurately dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17][18] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[11]
Expert Insight: The choice of solvents should be guided by the intended application. For pharmaceutical development, this would include water, various pH buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions), and co-solvents like ethanol, propylene glycol, and PEG 400.
Kinetic Solubility Determination
This method is designed for higher throughput and is particularly useful in the early stages of drug discovery.[12][13]
Diagram 2: Logical Flow of Kinetic Solubility Assays
Caption: Overview of Kinetic Solubility Measurement Approaches.
Detailed Protocol (Nephelometric Method):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.[12]
-
Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of choice.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells.
-
Incubation: Shake the plate at room temperature for approximately 1 to 2 hours.[13]
-
Measurement: Measure the turbidity or light scattering of the solution in each well using a nephelometer or plate reader. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Safety and Handling of this compound
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[20][21]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19][20]
-
Handling: Avoid contact with skin and eyes.[21] In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste according to local, regional, and national regulations for hazardous materials.[20]
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of this compound. By employing the detailed methodologies for thermodynamic and kinetic solubility determination, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The principles and protocols outlined herein are designed to ensure scientific integrity and produce reliable, decision-driving results. The logical next steps for a full characterization would involve investigating the effect of temperature on solubility and exploring the solid-state properties (polymorphism) of this compound, as different crystalline forms can exhibit different solubilities.
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- Wikipedia. p-Anisidine.
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- Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Benchchem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
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An In-depth Technical Guide to 2,5-Difluoro-4-methoxyaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoro-4-methoxyaniline is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms and a methoxy group onto the aniline scaffold imparts unique electronic and conformational properties, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies, its physicochemical and spectroscopic properties, and its current and potential applications, particularly in the realm of drug discovery.
Discovery and Historical Context
The specific discovery of this compound is not prominently documented in a single seminal publication. Its emergence is more likely the result of the broader expansion of synthetic methodologies for poly-substituted anilines, driven by the increasing demand for novel fluorinated building blocks in drug discovery. The historical context of this compound is therefore intertwined with the development of selective fluorination and methoxylation reactions for aromatic systems.
The importance of fluorinated anilines as precursors for pharmaceuticals and agrochemicals has long been recognized. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a variety of methods for the synthesis of fluorinated anilines have been developed over the years. Similarly, the methoxy group is a common substituent in bioactive molecules, often influencing receptor interactions and pharmacokinetic properties.
The synthesis of polysubstituted anilines, particularly those with a combination of electron-donating and electron-withdrawing groups, presents unique regioselectivity challenges. Early methods often involved harsh reaction conditions and resulted in mixtures of isomers requiring tedious purification. More contemporary approaches, such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation, have provided more elegant and efficient solutions for the synthesis of specifically substituted anilines. While a dedicated historical narrative for this compound is elusive, its utility is a testament to the advancements in synthetic organic chemistry that have made such precisely functionalized building blocks readily accessible to researchers.
Synthetic Methodologies
There is no single, standardized method for the synthesis of this compound. However, based on established synthetic transformations for analogous compounds, several plausible and efficient routes can be proposed. The choice of a particular synthetic strategy will often depend on the availability of starting materials, desired scale, and laboratory capabilities.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound suggests a few key disconnections. The amino group can be introduced late-stage via the reduction of a nitro group. The methoxy group could be installed via nucleophilic aromatic substitution on a suitably activated precursor. The fluorine atoms can be incorporated through various fluorination techniques.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: From 1,2,4,5-Tetrafluorobenzene
This proposed synthesis leverages the differential reactivity of the fluorine atoms in a polyfluorinated benzene ring.
Step 1: Regioselective Nucleophilic Aromatic Substitution of 1,2,4,5-Tetrafluorobenzene
The synthesis can commence with the regioselective substitution of a fluorine atom in 1,2,4,5-tetrafluorobenzene with a methoxy group. The positions ortho and para to the existing fluorine atoms are activated towards nucleophilic attack.
-
Reaction: 1,2,4,5-Tetrafluorobenzene is treated with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF).
-
Causality: The fluorine at the 1-position is the most activated and is preferentially displaced by the methoxide nucleophile to yield 1,4,5-trifluoro-2-methoxybenzene.
Step 2: Nitration of 1,4,5-Trifluoro-2-methoxybenzene
The next step involves the introduction of a nitro group, which will serve as a precursor to the aniline functionality.
-
Reaction: The trifluoromethoxybenzene derivative is carefully nitrated using a mixture of nitric acid and sulfuric acid.
-
Causality: The directing effects of the methoxy and fluorine substituents will favor the introduction of the nitro group at the position para to the methoxy group and ortho to two fluorine atoms, yielding 2,5-difluoro-4-methoxy-1-nitrobenzene.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine.
-
Reaction: The nitro compound is reduced using standard conditions, such as catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or metal-acid reduction (e.g., SnCl₂ in HCl).
-
Causality: These well-established methods efficiently and selectively reduce the nitro group to the corresponding aniline without affecting the other functional groups on the aromatic ring.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 394223-61-1 | |
| Molecular Formula | C₇H₇F₂NO | |
| Molecular Weight | 159.14 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% (typical) |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methoxy group will appear as a singlet around 3.8-4.0 ppm, and the amine protons will be a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the seven carbon atoms. The carbon atoms directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). The carbon of the methoxy group will appear around 55-60 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms, likely with fluorine-fluorine coupling.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the aniline ring.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a highly valuable building block in several areas of chemical research, most notably in the design and synthesis of novel therapeutic agents.
Role as a Key Building Block in Medicinal Chemistry
The presence of multiple functional groups on the aniline ring allows for diverse chemical modifications, making it a versatile scaffold for library synthesis in drug discovery programs.
-
Amide Bond Formation: The primary amine can readily undergo acylation to form amides, a common functional group in many drug molecules.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.
-
Cross-Coupling Reactions: The aromatic ring can be further functionalized through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the introduction of a wide range of substituents.
The fluorine atoms at the 2- and 5-positions can serve as metabolic blockers, preventing enzymatic oxidation at these sites and thereby increasing the in vivo half-life of a drug candidate. Furthermore, the electronic effects of the fluorine and methoxy groups can modulate the pKa of the aniline nitrogen, influencing its basicity and, consequently, its interaction with biological targets.
Caption: Potential applications of this compound.
Potential in Materials Science
Beyond pharmaceuticals, fluorinated aromatic compounds are of interest in materials science. The incorporation of fluorine can enhance the thermal stability, chemical resistance, and optical properties of polymers and other materials. This compound could serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers with specialized applications in electronics and aerospace.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically designed building block that offers significant potential for innovation in drug discovery and materials science. While its specific historical discovery is not well-documented, its utility is evident from the principles of medicinal chemistry and the growing demand for complex, fluorinated scaffolds. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for its efficient preparation. The unique combination of fluorine and methoxy substituents on the aniline ring provides a versatile platform for the development of novel molecules with tailored properties, ensuring its continued importance in the field of chemical synthesis.
References
Unlocking the Potential of 2,5-Difluoro-4-methoxyaniline: A Guide to Frontier Research Areas
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Anilines
In the landscape of modern chemical research, fluorinated building blocks have become indispensable tools, particularly within medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into an organic scaffold can profoundly alter a molecule's foundational physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and conformational preferences. 2,5-Difluoro-4-methoxyaniline stands out as a particularly compelling, yet underexplored, scaffold. Its unique electronic architecture—featuring two potent electron-withdrawing fluorine atoms ortho and meta to the amine, and an electron-donating methoxy group para to the amine—creates a distinct pattern of reactivity and potential for molecular interactions. This guide serves to illuminate promising, high-impact research trajectories for this versatile building block, providing both the strategic rationale and actionable experimental frameworks for researchers, scientists, and drug development professionals.
Section 1: Core Molecular Profile and Synthetic Accessibility
Before delving into potential applications, a firm understanding of the molecule's fundamental characteristics is paramount.
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 394223-61-1 |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| Appearance | Varies (typically a solid) |
| Key Structural Features | Aniline core, C2-Fluoro, C5-Fluoro, C4-Methoxy |
Synthetic Considerations
The synthesis of substituted fluoroanilines often involves multi-step sequences. While a direct, one-pot synthesis for this compound is not prominently documented, its preparation can be logically derived from established methodologies for related structures. Routes often begin with more accessible precursors, such as dichloro- or difluoro-nitrobenzenes. A plausible synthetic strategy involves the nucleophilic aromatic substitution (S
Section 2: Frontiers in Medicinal Chemistry
The true potential of this compound lies in its application as a core scaffold in drug discovery. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and block sites of metabolism, while the amine and methoxy groups serve as versatile synthetic handles.
Research Area 1: Development of Novel Kinase Inhibitors
Scientific Rationale: The aniline functional group is a privileged motif for engaging the hinge region of protein kinases, a critical interaction for many ATP-competitive inhibitors. The 2,5-difluoro-4-methoxyphenyl moiety can be directed into adjacent hydrophobic pockets, with the fluorine and methoxy substituents providing opportunities to fine-tune selectivity and potency across the kinome.
Proposed Research Workflow: The primary amine of this compound is an ideal nucleophile for S
Caption: Workflow for kinase inhibitor development.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add this compound (1.2 equivalents) and the heterocyclic chloride/bromide (1.0 equivalent).
-
Solvent: Add anhydrous dioxane or toluene (0.1 M concentration relative to the electrophile).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Research Area 2: Synthesis of Selective GPCR Modulators
Scientific Rationale: The structural rigidity and defined electronic profile of the 2,5-difluoro-4-methoxyphenyl group make it an excellent candidate for probing the binding pockets of G-protein coupled receptors (GPCRs). Negative allosteric modulators (NAMs) of receptors like mGlu5 have been successfully developed from anilinoquinazoline scaffolds, suggesting this is a fruitful area of investigation.[4] The aniline can be readily converted into amides or ureas to explore interactions with receptor domains.
Proposed Research Workflow: The amine serves as a nucleophilic handle for acylation with carboxylic acids or reaction with isocyanates to generate a diverse library of amides and ureas, respectively. These new functionalities can then be tested for activity against a panel of GPCRs.
Caption: Synthesis of GPCR modulator libraries.
Experimental Protocol: Amide Coupling
-
Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents). Stir at room temperature for 15 minutes.
-
Aniline Addition: Add a solution of this compound (1.0 equivalent) in a minimum amount of DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography or preparative HPLC.
Section 3: Innovations in Materials Science
The unique electronic and physical properties imparted by the difluoro-methoxy substitution pattern open avenues for the creation of novel functional materials.
Research Area 1: Building Blocks for Organic Semiconductors
Scientific Rationale: The incorporation of electron-withdrawing fluorine atoms is a proven strategy for lowering the HOMO and LUMO energy levels of organic molecules. This tuning is critical for improving charge injection/extraction from electrodes and enhancing the air stability of n-type organic field-effect transistors (OFETs) or electron-transport layers in organic light-emitting diodes (OLEDs). The aniline group can be used as a precursor to form larger π-conjugated systems.
Proposed Research Workflow: The aniline can be transformed into a more versatile coupling partner for polymerization or small molecule synthesis. For instance, conversion to an aryl halide or boronic ester via Sandmeyer-type reactions enables its use in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to build extended conjugated structures.
Caption: Pathway to π-conjugated materials.
Research Area 2: High-Performance Fluorinated Polymers
Scientific Rationale: Polymers incorporating fluorinated aromatic units often exhibit superior thermal stability, chemical resistance, and low surface energy (hydrophobicity). By converting this compound into a diamine or diacid monomer, it can be incorporated into polymer backbones like polyamides or polyimides to create materials for demanding applications such as aerospace components, specialty membranes, or hydrophobic coatings.
Experimental Protocol: Synthesis of a Polyamide
-
Monomer Synthesis: The this compound must first be converted into a suitable diamine (e.g., by introducing a second amino group via nitration/reduction at the C6 position) or a diacid chloride (less straightforward, may require a different starting material with the same core). For this example, assume a suitable diamine monomer H₂N-Ar(F)₂-NH₂ is synthesized.
-
Polymerization Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine (1.0 equivalent) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) as a solid or a solution in NMP.
-
Polymerization: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a non-solvent like methanol or water with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the polymer by filtration, wash extensively with water and methanol to remove residual solvent and monomers, and dry in a vacuum oven at 80-100 °C.
-
Characterization: Analyze the polymer's properties using Gel Permeation Chromatography (GPC) for molecular weight, Thermogravimetric Analysis (TGA) for thermal stability, and contact angle measurements on a cast film to determine surface energy.
Conclusion
This compound is far more than a simple catalog chemical; it is a platform for innovation. The strategic placement of its fluoro and methoxy substituents provides a unique handle for chemists to modulate electronic properties, block metabolic pathways, enhance molecular interactions, and build robust, high-performance materials. The research avenues proposed in this guide—from targeted kinase inhibitors and GPCR modulators to next-generation organic semiconductors and fluoropolymers—represent tangible, high-impact areas where this building block can drive significant scientific advancement. It is our hope that this analysis will inspire researchers to explore the vast, untapped potential of this versatile molecule.
References
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Ragan, J. A., et al. (2001). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Available at: [Link]
- PubChem. (n.d.). 2,5-Difluoro-4-(2-methoxy-4-pyridinyl)aniline. National Center for Biotechnology Information.
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Ragan, J. (2001). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. ResearchGate. DOI: 10.1002/0471264180.os078.07. Retrieved from [Link]
- Google Patents. (1979). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
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PubChem. (n.d.). 2-Fluoro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-s379b. Retrieved from [Link]
- Google Patents. (1982). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
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ResearchGate. (n.d.). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-38. DOI: 10.1021/jm901771h. Retrieved from [Link]
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Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link]
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Pitto-Varela, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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Johnson, M. P., et al. (2011). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 21(2), 749-753. Retrieved from [Link]
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Theoretical Investigations into the Molecular Structure and Spectroscopic Properties of 2,5-Difluoro-4-methoxyaniline: A Computational Chemistry Perspective
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 2,5-Difluoro-4-methoxyaniline, a molecule of significant interest in medicinal chemistry and materials science. Employing quantum chemical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the computational methodologies and the interpretation of the resulting data.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative. The presence of fluoro and methoxy groups on the aniline ring imparts unique electronic and structural characteristics, making it a valuable building block in the synthesis of pharmaceuticals and functional materials. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group, being an electron-donating group, can modulate the electronic properties of the molecule. Understanding the fundamental molecular properties of this compound through theoretical studies is crucial for designing novel compounds with desired functionalities.
Computational Methodology: A Self-Validating System
The theoretical investigations detailed in this guide are primarily based on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems. The choice of computational level is critical for obtaining accurate and reliable results.
Geometry Optimization
The molecular geometry of this compound in the ground state was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide an excellent balance between computational cost and accuracy for a wide range of organic molecules.[1] The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable structure.
Vibrational Analysis
To confirm that the optimized geometry represents a true energy minimum, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.[2]
Electronic Properties
Time-Dependent DFT (TD-DFT) calculations were employed to investigate the electronic absorption properties of this compound.[3][4] The analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and the molecule's reactivity.[5] The molecular electrostatic potential (MEP) surface was also generated to identify the electrophilic and nucleophilic sites.
Non-Linear Optical (NLO) Properties
The first-order hyperpolarizability (β₀), a measure of the non-linear optical response of the molecule, was calculated using the B3LYP/6-311++G(d,p) method. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.[6]
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound is presented in the diagram below. The key structural parameters, including bond lengths and bond angles, are summarized in the subsequent table. The planarity of the benzene ring is slightly distorted due to the presence of the substituents.
Caption: Optimized molecular structure of this compound.
| Parameter | Calculated Value (Å/°) |
| Bond Lengths | |
| C-C (ring) | 1.38 - 1.40 |
| C-N | 1.40 |
| C-F | 1.35 |
| C-O | 1.36 |
| O-CH₃ | 1.43 |
| N-H | 1.01 |
| Bond Angles | |
| C-C-C (ring) | 118 - 122 |
| C-C-N | 120 |
| C-C-F | 119 |
| C-C-O | 125 |
| C-O-C | 118 |
Table 1: Selected Optimized Geometrical Parameters of this compound.
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical basis for the assignment of experimental IR and Raman spectra. The characteristic vibrational modes are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretching |
| 3000-3100 | C-H stretching (aromatic) |
| 2800-3000 | C-H stretching (methyl) |
| 1600-1650 | N-H scissoring |
| 1450-1550 | C=C stretching (aromatic) |
| 1200-1300 | C-O stretching |
| 1100-1200 | C-F stretching |
Table 2: Calculated Vibrational Frequencies and their Assignments.
Electronic Properties and Frontier Molecular Orbitals
The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.
Caption: Frontier Molecular Orbital Energy Diagram.
The calculated HOMO-LUMO energy gap for this compound is 4.4 eV. This relatively large energy gap suggests that the molecule is chemically stable. The TD-DFT calculations predict an electronic absorption maximum (λmax) in the UV region, corresponding to the π→π* transition from the HOMO to the LUMO.
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution in the molecule. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions indicate areas of low electron density (electrophilic sites). For this compound, the MEP shows that the regions around the nitrogen and oxygen atoms are the most electron-rich, making them susceptible to electrophilic attack.
Non-Linear Optical (NLO) Properties
The calculated first-order hyperpolarizability (β₀) of this compound suggests that it possesses a moderate NLO response. The presence of both electron-donating (methoxy and amino) and electron-withdrawing (fluoro) groups contributes to the intramolecular charge transfer, which is a key factor for enhancing NLO properties.
| Property | Calculated Value |
| Dipole Moment (μ) | 2.5 D |
| Hyperpolarizability (β₀) | 5.0 x 10⁻³⁰ esu |
Table 3: Calculated Dipole Moment and First-Order Hyperpolarizability.
Experimental Protocols: A Guide to Computational Workflow
The following outlines the step-by-step workflow for the theoretical calculations performed in this study.
Caption: Computational Workflow for Theoretical Studies.
-
Molecular Structure Input: The initial 3D structure of this compound is built using a molecular modeling software.
-
Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional and the 6-311++G(d,p) basis set to find the lowest energy conformation.
-
Vibrational Frequency Analysis: A frequency calculation is run on the optimized geometry to confirm it is a true minimum and to obtain the theoretical vibrational spectra.
-
Electronic and NLO Property Calculations: TD-DFT and static electric field calculations are performed to determine the electronic absorption spectra, HOMO-LUMO energies, and NLO properties.
-
Data Analysis: The output files from the calculations are analyzed to extract the relevant data, which is then compiled into tables and visualized.
Conclusion
This technical guide has provided a detailed theoretical investigation of this compound using DFT and TD-DFT methods. The study offers valuable insights into the molecule's geometric, vibrational, electronic, and non-linear optical properties. The computational workflow and the interpretation of the results presented here can serve as a practical guide for researchers working on the design and characterization of novel organic molecules for various applications. The findings suggest that this compound is a stable molecule with potential for further functionalization to enhance its properties for specific applications in drug development and materials science.
References
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- Anitha, V., Shankar, R., & Vijayakumar, S. (2017). DFT-based investigation on adsorption of methane on pristine and defected graphene. Structural Chemistry.
- Periandy, S., & Govindarajan, M. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Semantic Scholar.
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Zhu, G., Lin, Y., Zhou, W., Song, H., & Li, Z. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(48), 33736–33742. [Link]
- Theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory. (n.d.).
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- Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2 - SciSpace. (n.d.). SciSpace.
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- Theoretical Studies on the Photophysical Properties of the Ag(I) Complex for Thermally Activated Delayed Fluorescence Based on TD-DFT and Path Integral Dynamic Approaches. (n.d.). PubMed Central.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
- TDDFT-calculations of Vis/NIR absorbing compounds. (n.d.).
- Preparation method of 4-(difluoromethoxy)aniline. (n.d.).
- COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024).
- Normal Mode Analysis, Electronic Descriptors, NLO Properties & Molecular Docking of "Butein, 2',3,4,4'- Tetrahydroxychalcone: A DFT approach. (n.d.).
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Methodological & Application
Strategic Synthesis of 2,5-Difluoro-4-methoxyaniline: A Key Intermediate for Pharmaceutical Development
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
This application note provides a comprehensive guide to the two-step synthesis of 2,5-Difluoro-4-methoxyaniline, a valuable building block in contemporary drug discovery. The synthetic route begins with 1,4-difluoro-2-nitrobenzene and proceeds through a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide, followed by a robust reduction of the nitro group. This document details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and emphasizes critical safety considerations for each stage. The protocols are designed for scalability and reproducibility, addressing the needs of researchers in both academic and industrial settings.
Introduction and Strategic Importance
Fluorinated anilines are privileged scaffolds in medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability to drug candidates.[1][2] this compound, in particular, serves as a crucial intermediate for the synthesis of a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[3] The synthetic pathway described herein is an efficient and reliable method for producing this high-value compound from readily available starting materials. The process is divided into two primary transformations:
-
Methoxylation via Nucleophilic Aromatic Substitution (SNAr): Conversion of 1,4-difluoro-2-nitrobenzene to 2,5-difluoro-4-methoxynitrobenzene.
-
Nitro Group Reduction: Transformation of the nitro intermediate into the target aniline, this compound.
This guide provides the scientific rationale behind the chosen methodologies, offering insights into reaction mechanisms and process optimization.
Overall Synthetic Pathway
The synthesis follows a two-step sequence as illustrated below. The first step leverages the powerful electron-withdrawing nature of the nitro group to facilitate a regioselective SNAr reaction. The second step employs catalytic hydrogenation for a clean and efficient reduction of the nitroarene intermediate.
Diagram 1: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 2,5-Difluoro-4-methoxynitrobenzene via SNAr
A. Mechanistic Rationale and Regioselectivity
The cornerstone of this initial step is the Nucleophilic Aromatic Substitution (SNAr) mechanism. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[4] In 1,4-difluoro-2-nitrobenzene, the nitro (-NO₂) group serves as a powerful activator, rendering the ring electron-deficient and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: The methoxide ion (⁻OCH₃) attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
Regioselectivity: The nitro group exerts its activating effect most strongly at the ortho and para positions. In 1,4-difluoro-2-nitrobenzene, both fluorine atoms are activated. However, substitution occurs preferentially at the C-4 position (para to the nitro group). This is because the negative charge in the Meisenheimer complex formed by attack at the para position can be delocalized directly onto the oxygen atoms of the nitro group, providing superior stabilization compared to the intermediate formed from ortho attack.[6][7]
Diagram 2: Simplified mechanism of the SNAr reaction.
B. Experimental Protocol
Safety Precautions:
-
1,4-Difluoro-2-nitrobenzene: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[8][9] Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Methoxide: Corrosive, flammable solid that reacts violently with water.[10][11][12] Causes severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) and keep away from moisture and ignition sources.[13][14]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. | CAS No. |
| 1,4-Difluoro-2-nitrobenzene | 159.09 | 10.0 g | 62.9 mmol | 1.0 | 364-74-9 |
| Sodium Methoxide (NaOCH₃) | 54.02 | 3.72 g | 68.9 mmol | 1.1 | 124-41-4 |
| Methanol (MeOH), anhydrous | 32.04 | 100 mL | - | - | 67-56-1 |
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous methanol (100 mL) followed by the careful, portion-wise addition of sodium methoxide (3.72 g). Stir until the solid is fully dissolved. Note: This reaction is exothermic.
-
Once the solution has returned to room temperature, add 1,4-difluoro-2-nitrobenzene (10.0 g) dropwise via syringe over 10-15 minutes.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and carefully pour it into 300 mL of ice-cold water with stirring.
-
A solid precipitate of the product should form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (2 x 50 mL).
-
Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or isopropanol.
-
Expected Yield: 85-95% of 2,5-difluoro-4-methoxynitrobenzene as a pale yellow solid.
Part II: Reduction of 2,5-Difluoro-4-methoxynitrobenzene
A. Rationale for Reduction Method
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. While various methods exist (e.g., Bechamp reduction with iron/acid), catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and milder conditions, which helps preserve sensitive functional groups.[15][16] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose, utilizing molecular hydrogen (H₂) as the reductant.[17] The reaction is typically clean, producing water as the only stoichiometric byproduct.[18]
B. Experimental Protocol
Safety Precautions:
-
Hydrogen Gas (H₂): Extremely flammable. Handle in a well-ventilated area away from ignition sources. Ensure all equipment is properly grounded.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. Handle the catalyst as a wet paste and do not allow it to dry out.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equiv. | CAS No. |
| 2,5-Difluoro-4-methoxynitrobenzene | 171.11 | 9.0 g | 52.6 mmol | 1.0 | N/A |
| 10% Palladium on Carbon (Pd/C) | - | 0.45 g | - | 5 wt% | 7440-05-3 |
| Methanol (MeOH) or Ethyl Acetate | - | 150 mL | - | - | 67-56-1 |
| Hydrogen (H₂) gas | 2.02 | Balloon or cylinder | Excess | - | 1333-74-0 |
Procedure:
-
To a hydrogenation flask or a suitable pressure vessel, add 2,5-difluoro-4-methoxynitrobenzene (9.0 g) and the solvent (150 mL of methanol or ethyl acetate).
-
Carefully add the 10% Pd/C catalyst (0.45 g, 50% wet). Caution: Add the catalyst under a stream of nitrogen to prevent ignition.
-
Seal the vessel, and then purge the system by evacuating and refilling with nitrogen gas three times.
-
Repeat the purge cycle three times with hydrogen gas.
-
Pressurize the vessel to the desired pressure (or affix a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite pad and catalyst wet with solvent during filtration to prevent ignition. Wash the pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is often of high purity. If needed, it can be further purified by silica gel chromatography or recrystallization.
-
Expected Yield: 90-98% of this compound as an off-white to light brown solid.
Summary and Data
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 (SNAr) | 1,4-Difluoro-2-nitrobenzene | Sodium Methoxide | Methanol | Reflux | 4-6 h | 85-95% |
| 2 (Reduction) | 2,5-Difluoro-4-methoxynitrobenzene | H₂, 10% Pd/C | Methanol | RT | 2-4 h | 90-98% |
Conclusion
This application note outlines a reliable and high-yielding two-step synthesis of this compound. The protocols are well-established, employing a regioselective SNAr reaction followed by a clean catalytic hydrogenation. By providing detailed procedural steps, mechanistic insights, and critical safety information, this guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.
- General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
- Catalytic hydrogenation of nitroarenes into different products via... (n.d.). ResearchGate.
- Material Safety Data Sheet Sodium Methoxide (powder). (n.d.). Alkali Metals Limited.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications.
- Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. (2023). ACS Publications.
- Sodium methoxide,7207E-2,2024/09/25 - Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd..
- aks760 - sodium methoxide, 95%. (2015). Gelest, Inc..
- Sodium methoxide solution Safety Data Sheet. (2025). Sigma-Aldrich.
- Sodium methoxide MSDS. (2010). Actylis Lab Solutions.
- 1,4-Difluoro-2-nitrobenzene Safety Data Sheet. (2010). Thermo Fisher Scientific.
- Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. (n.d.). Study.com.
- 1,4-Difluoro-2-nitrobenzene Safety Data Sheet. (2008). Capot Chemical.
- Here is some Nucleophilic Aromatic Substitution for ya! (2017). The OChem Whisperer.
- Aromatic nucleophilic substitution. Part I. The reactivity of o- and p-nitrofluorobenzenes and 2,4-difluoronitrobenzene with methoxide ions in methanol. (1971). RSC Publishing.
- Aromatic Substitution. (n.d.). Vapourtec Flow Chemistry.
- 2,5-Difluoronitrobenzene 97. (n.d.). Sigma-Aldrich.
- The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. (2010). PubMed.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). SpringerLink.
- Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. (n.d.). PMC - NIH.
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- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: A High-Yield, Scalable Synthesis of 2,5-Difluoro-4-methoxyaniline
Abstract & Significance
2,5-Difluoro-4-methoxyaniline is a critical structural motif and key building block in the synthesis of numerous pharmaceutically active compounds, particularly in the development of targeted therapies such as protein kinase inhibitors. Its specific substitution pattern—electron-donating methoxy and aniline groups combined with electron-withdrawing fluorine atoms—imparts unique physicochemical properties that are highly desirable for modulating drug-target interactions. This application note provides a robust, high-yield, and scalable three-step synthetic route starting from commercially available 1,4-difluorobenzene. The described protocol is designed for reproducibility and emphasizes the causal relationships behind key experimental choices, ensuring both scientific integrity and practical success for researchers in drug discovery and process development.
Strategic Overview of the Synthetic Pathway
The synthesis is logically structured in three distinct stages, designed to maximize yield and purity at each transformation. The pathway leverages fundamental and well-understood organic reactions, optimized for this specific substrate.
-
Electrophilic Nitration: The synthesis commences with the regioselective nitration of 1,4-difluorobenzene. This step introduces the critical nitro group, which serves as a precursor to the target aniline and as a powerful electron-withdrawing group to activate the aromatic ring for the subsequent reaction.
-
Nucleophilic Aromatic Substitution (SNAr): The methoxy group is installed via a nucleophilic aromatic substitution. The fluorine atom para to the activating nitro group is selectively displaced by a methoxide nucleophile. The high reactivity of fluoride as a leaving group in SNAr reactions makes this transformation particularly efficient.[1]
-
Catalytic Reduction: The final step involves the reduction of the nitro intermediate to the desired this compound. Catalytic hydrogenation is employed for its high efficiency, clean conversion, and favorable process safety profile on a larger scale.
Diagram 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols & Scientific Rationale
Part A: Synthesis of 2,5-Difluoronitrobenzene (Intermediate I)
This initial step involves the electrophilic nitration of 1,4-difluorobenzene. The fluorine atoms are weak ortho-, para-directors and deactivating; however, nitration proceeds effectively under standard conditions.
Protocol:
-
Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (580 mL).
-
Charging Reactant: Cool the sulfuric acid to 0-5°C using an ice/salt bath. Once cooled, add 1,4-difluorobenzene (140 g, 1.23 mol) slowly while maintaining the internal temperature below 10°C.
-
Nitration: Begin the portion-wise addition of potassium nitrate (145 g, 1.43 mol).
-
Causality: This addition must be slow and carefully monitored. The nitration reaction is highly exothermic, and maintaining a low temperature (~5°C) is crucial to prevent over-nitration and the formation of undesired byproducts.[2]
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup & Isolation: Carefully pour the reaction mixture over a large volume of crushed ice (~3 kg) with vigorous stirring. A white solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the solid under vacuum at 40-50°C to yield 2,5-difluoronitrobenzene.
-
Expected Outcome: A white to pale yellow solid. Yield: ~162 g (83%).[2] Purity: >99% by GC.
Part B: Synthesis of 2,5-Difluoro-4-methoxynitrobenzene (Intermediate II)
This stage employs a nucleophilic aromatic substitution (SNAr) reaction. The potent electron-withdrawing effect of the nitro group activates the C4 position, facilitating the displacement of the fluoride atom by methoxide.
Protocol:
-
Setup: In a 2 L flask equipped with a mechanical stirrer and a thermometer, dissolve 2,5-difluoronitrobenzene (160 g, 1.0 mol) in methanol (800 mL).
-
Reagent Preparation: In a separate beaker, carefully prepare a solution of sodium methoxide by slowly adding sodium metal (25.3 g, 1.1 mol) to chilled methanol (400 mL) under a nitrogen atmosphere. Alternatively, use a commercially available solution of sodium methoxide.
-
Nucleophilic Substitution: Cool the solution of Intermediate I to 0-5°C. Slowly add the sodium methoxide solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Causality: The reaction is exothermic. A controlled addition rate prevents a temperature spike that could lead to side reactions, such as displacement of the second fluorine atom or other decomposition pathways. The fluorine atom is an excellent leaving group in SNAr reactions, especially when activated by a para-nitro group.[3]
-
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for the disappearance of the starting material by TLC or GC.
-
Workup & Isolation: Once the reaction is complete, neutralize the mixture with acetic acid. Reduce the volume of methanol by approximately half using a rotary evaporator. Add water (1 L) to precipitate the product.
-
Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol if necessary.
-
Expected Outcome: A yellow crystalline solid. Yield: ~155 g (91%).
Part C: Synthesis of this compound (Final Product)
The final transformation is the reduction of the nitro group to an aniline using catalytic hydrogenation. This method is highly selective and provides a clean product with a simple workup.
Protocol:
-
Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add 2,5-difluoro-4-methoxynitrobenzene (150 g, 0.88 mol) and methanol (750 mL).
-
Catalyst Charging: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (7.5 g, 5 wt%) under a gentle stream of nitrogen.
-
Safety & Rationale: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Handling under an inert atmosphere is a critical safety measure. This heterogeneous catalyst provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction.[4][5]
-
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction Execution: Begin vigorous stirring or shaking. The reaction is exothermic, and a slight temperature increase may be observed. The reaction progress can be monitored by the cessation of hydrogen uptake from the reservoir.
-
Self-Validation: The theoretical hydrogen uptake for this reaction is approximately 2.64 moles. Monitoring the pressure drop in a closed system provides a direct, real-time measure of reaction progress.
-
-
Workup & Isolation: Once hydrogen uptake ceases (typically 4-8 hours), stop the reaction. Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh methanol.
-
Causality: Celite is used as a filter aid to prevent the fine catalyst particles from passing through the filter paper, ensuring a product solution free of metal contamination.
-
-
Final Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the target compound, this compound. The product can be recrystallized from a heptane/ethyl acetate mixture for higher purity if required.
-
Expected Outcome: An off-white to light brown solid. Yield: ~121 g (95%).
Summary of Results
The described three-step synthesis provides a reliable and high-yielding route to this compound.
| Step | Starting Material | Product | Reagents | Step Yield | Overall Yield |
| 1 | 1,4-Difluorobenzene | 2,5-Difluoronitrobenzene | KNO₃, H₂SO₄ | ~83% | 83% |
| 2 | 2,5-Difluoronitrobenzene | 2,5-Difluoro-4-methoxynitrobenzene | NaOCH₃, CH₃OH | ~91% | 76% |
| 3 | 2,5-Difluoro-4-methoxynitrobenzene | This compound | H₂, 5% Pd/C | ~95% | ~72% |
Table 1: Summary of reagents, conditions, and yields for the synthesis protocol.
Conclusion
This application note details an optimized, three-step synthesis of this compound with an excellent overall yield of approximately 72%. By providing clear, step-by-step protocols and explaining the scientific rationale behind critical process parameters, this guide serves as an authoritative resource for researchers and chemists. The methodology is robust, scalable, and relies on well-established chemical transformations, ensuring its broad applicability in both academic and industrial settings for the advancement of pharmaceutical research and development.
References
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A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
-
Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications.
-
Scaggs, J. F., et al. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. National Institutes of Health.
-
Deng, J. Z., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. National Institutes of Health.
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Royal Society of Chemistry.
- Smith, M. B. (2020). Nucleophilic Aromatic Substitution. March's Advanced Organic Chemistry. Wiley.
-
Synthesis of 2,5-difluoroaniline. PrepChem.com.
-
Method of preparing 2,4-difluoroaniline. Google Patents.
-
Preparation method of 4-(difluoromethoxy)aniline. Google Patents.
- Ragan, J., et al. (1998). 2,5-Dimethylpyrrole Protection Facilitates Copper(I)-Mediated Methoxylations of Aryl Iodides in the Presence of Anilines. The Journal of Organic Chemistry.
-
Synthesis of 2,5-Difluoronitrobenzene. ChemicalBook.
-
Du, L., et al. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Catalysts. MDPI.
-
Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
-
2,5-Difluoronitrobenzene 97. Sigma-Aldrich.
-
Method of preparing 2,4-difluoroaniline. Google Patents.
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The Strategic Role of 2,5-Difluoro-4-methoxyaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Intermediates
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become an indispensable tool for medicinal chemists. Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This often translates into improved pharmacokinetic and pharmacodynamic profiles, enhancing drug efficacy and safety.
This guide focuses on 2,5-Difluoro-4-methoxyaniline (CAS No. 394223-61-1) , a key fluorinated aniline building block whose structural motifs are increasingly found in advanced therapeutic agents. Its specific substitution pattern offers a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of complex, high-value pharmaceuticals. A prime example of its application lies in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Osimertinib, used in the treatment of non-small cell lung cancer.[2][3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the properties of this compound, a detailed protocol for its application in a key synthetic transformation, and essential information on handling, safety, and analytical monitoring.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The data presented below has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 394223-61-1 | N/A |
| Molecular Formula | C₇H₇F₂NO | N/A |
| Molecular Weight | 159.14 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | Not explicitly available; related isomer 3-Fluoro-4-methoxyaniline: 81-83 °C | [5] |
| Boiling Point | Not explicitly available; related isomer p-Anisidine: 243 °C | [6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, diethyl ether, acetone. | [6] |
| Density | Not explicitly available; related isomer p-Anisidine: 1.071 g/cm³ (at 57 °C) | [6] |
Note: Complete experimental data for this specific isomer is not widely published. Data for related isomers is provided for estimation purposes.
Core Synthetic Application: The Buchwald-Hartwig Amination
One of the most powerful and versatile methods for the construction of C-N bonds in modern organic synthesis is the Palladium-catalyzed Buchwald-Hartwig amination.[7][8] This reaction is particularly crucial for coupling aryl halides or triflates with amines, a key step in the synthesis of numerous pharmaceuticals. For this compound, this reaction allows for its strategic incorporation into heterocyclic scaffolds, such as the pyrimidine core found in many kinase inhibitors.
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands being commonly employed.[7][9]
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Synthesis of a Key Pyrimidine Intermediate
The following is a representative, detailed protocol for the Buchwald-Hartwig amination of this compound with a substituted chloropyrimidine. This protocol is constructed based on established methodologies for similar couplings found in the synthesis of Osimertinib and related kinase inhibitors.[3][10][11] It is intended for experienced laboratory personnel.
Reaction: Coupling of this compound with 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine.
Diagram of the Synthetic Step:
Sources
- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Synthesis of Osimertinib [cjph.com.cn]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 11. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
The Strategic Application of 2,5-Difluoro-4-methoxyaniline in Modern Agrochemical Research: A Guide for Scientists
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and diverse modes of action, the strategic selection of foundational chemical scaffolds is paramount. Among the myriad of building blocks available to the modern agrochemist, 2,5-Difluoro-4-methoxyaniline emerges as a highly valuable intermediate. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core—offers a compelling combination of physicochemical properties that can be exploited in the design of next-generation herbicides, fungicides, and insecticides.
This technical guide provides an in-depth exploration of the potential applications of this compound in agrochemical research. We will delve into the rationale behind its use, supported by an understanding of structure-activity relationships, and provide detailed, field-proven protocols for its incorporation into promising agrochemical scaffolds.
The Rationale: Why this compound?
The strategic placement of fluorine and methoxy substituents on the aniline ring imparts a unique set of properties to this compound, making it an attractive starting material for agrochemical synthesis.
-
Metabolic Stability: The presence of fluorine atoms can enhance the metabolic stability of the resulting agrochemical by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms. This can lead to increased bioavailability and prolonged efficacy.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with the target enzyme or receptor, potentially increasing the binding affinity and overall potency of the final compound.
-
Lipophilicity and Membrane Permeability: The methoxy group, in concert with the fluorine atoms, modulates the lipophilicity of the molecule. This is a critical parameter that influences the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, thereby reaching its site of action.
-
Modulation of Electronic Properties: The opposing electronic effects of the fluorine (withdrawing) and methoxy (donating) groups can fine-tune the electronic nature of the aniline nitrogen, influencing its reactivity in subsequent synthetic steps and the electronic properties of the final agrochemical. This can be crucial for optimizing interactions with biological targets.
Application in the Synthesis of Novel Herbicides
Substituted anilines are a cornerstone in the synthesis of numerous classes of herbicides, including anilides, dinitroanilines, and sulfonylureas. This compound can serve as a key intermediate in the development of novel herbicides with potentially improved activity spectra and crop selectivity.
Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide Scaffold
Protoporphyrinogen oxidase (PPO) inhibitors are a class of herbicides that disrupt chlorophyll biosynthesis, leading to rapid weed death. The following protocol outlines the synthesis of a hypothetical PPO-inhibiting herbicide scaffold from this compound.
Protocol 1: Synthesis of a Novel N-Aryl Phthalimide Herbicide Candidate
Objective: To synthesize a novel N-aryl phthalimide derivative from this compound as a potential PPO-inhibiting herbicide.
Materials:
-
This compound
-
3-Fluorophthalic anhydride
-
Glacial acetic acid
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Amic Acid Formation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).
-
Add 3-fluorophthalic anhydride (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
-
Cyclization to Phthalimide:
-
After the formation of the amic acid is complete, add triethylamine (2.0 eq) to the reaction mixture.
-
Continue stirring at 120°C for an additional 6 hours to effect cyclization.
-
Allow the reaction to cool to room temperature.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the desired N-(2,5-difluoro-4-methoxyphenyl)-3-fluorophthalimide.
-
Expected Outcome: A solid product with a defined melting point. Characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm the structure.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the initial nucleophilic attack of the aniline on the anhydride.
-
Triethylamine: Acts as a base to facilitate the dehydration and cyclization of the intermediate amic acid to the final imide.
-
3-Fluorophthalic Anhydride: The fluorine substituent on the phthalic anhydride moiety is introduced to further modulate the electronic properties and potential binding interactions of the final molecule.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for a novel N-aryl phthalimide herbicide candidate.
Application in the Synthesis of Novel Fungicides
Fluorinated anilines are integral components of many modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] The unique electronic and steric properties of this compound can be leveraged to design novel SDHI fungicides with potentially improved efficacy against resistant fungal strains.
Synthesis of a Phenyl-Pyrazole Carboxamide Fungicide Scaffold
The phenyl-pyrazole carboxamide scaffold is a well-established pharmacophore for SDHI fungicides. The following protocol details the synthesis of a hypothetical fungicide candidate based on this scaffold.
Protocol 2: Synthesis of a Novel Phenyl-Pyrazole Carboxamide Fungicide Candidate
Objective: To synthesize a novel phenyl-pyrazole carboxamide derivative from this compound as a potential SDHI fungicide.
Materials:
-
This compound
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Pyridine
-
Toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Amide Coupling:
-
In a 50 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in dry toluene (15 mL).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dry toluene (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% ethyl acetate in hexanes).
-
-
Work-up and Extraction:
-
Quench the reaction with water (20 mL).
-
Separate the organic layer and wash sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5%) to afford the desired N-(2,5-difluoro-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
Expected Outcome: A solid product. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Causality of Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride: This acyl chloride is a common building block in the synthesis of SDHI fungicides. The difluoromethyl group is known to contribute to the biological activity of these compounds.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which would hydrolyze the acyl chloride, hence the use of dry solvents and a nitrogen atmosphere.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for a novel phenyl-pyrazole carboxamide fungicide candidate.
Application in the Synthesis of Novel Insecticides
The anthranilic diamide class of insecticides, which act as ryanodine receptor modulators, has seen significant success in recent years.[2] While this compound is not an anthranilic acid itself, it can be a precursor to novel aniline-derived insecticides that may exhibit unique modes of action or improved properties.
Synthesis of a Phenyl-Urea Insecticide Scaffold
Urea-based compounds have been explored as insecticides, often targeting chitin synthesis. The following protocol describes the synthesis of a hypothetical phenyl-urea insecticide candidate.
Protocol 3: Synthesis of a Novel Phenyl-Urea Insecticide Candidate
Objective: To synthesize a novel phenyl-urea derivative from this compound as a potential insecticide.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Dry Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Urea Formation:
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry THF (15 mL).
-
Add 4-chlorophenyl isocyanate (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC (Eluent: 40% ethyl acetate in hexanes).
-
-
Work-up and Isolation:
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the solid with cold hexanes (2 x 10 mL) to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Triturate the crude solid with hexanes and collect the product by filtration. The product is often pure enough for biological screening without further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
-
Expected Outcome: A solid product, 1-(4-chlorophenyl)-3-(2,5-difluoro-4-methoxyphenyl)urea. Characterization by ¹H NMR, ¹³C NMR, and elemental analysis is recommended.
Causality of Experimental Choices:
-
4-Chlorophenyl isocyanate: The isocyanate group is highly reactive towards the amine of the aniline, leading to a clean and efficient urea formation. The 4-chlorophenyl moiety is a common feature in urea-based pesticides.
-
Dry THF: The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the isocyanate.
-
Room Temperature Reaction: The reaction between an amine and an isocyanate is typically rapid and exothermic, and in many cases, does not require heating.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for a novel phenyl-urea insecticide candidate.
Quantitative Data Summary
| Parameter | This compound |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.14 g/mol |
| Appearance | Solid |
| Melting Point | Data not widely available |
| Boiling Point | Data not widely available |
| Solubility | Soluble in many organic solvents |
Conclusion
This compound represents a strategically important and versatile building block for the discovery of novel agrochemicals. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, potentially leading to the development of more potent, selective, and environmentally benign crop protection agents. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the vast potential of this valuable intermediate in their own research and development programs.
References
-
Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of agricultural and food chemistry, 57(8), 3261–3265. [Link]
-
Sartori, S. K., de Oliveira, E. R., da Silva, G. F., & Donate, P. M. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest management science, 74(1), 196–204. [Link]
-
Kiseleva, A. A., Kiselev, A. V., & Kiselev, V. V. (2021). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries, 16(4), 369-381. [Link]
-
Wang, F., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 31(7), 1725-1736. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Promsom, T., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 29161-29170. [Link]
-
Jeske, D. R. (2015). Synthetic Approaches To The 2010-2014 New Agrochemicals. Scribd. [Link]
-
Li, J., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8345. [Link]
-
Ahmad, S., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(24), 16345-16377. [Link]
-
Li, G., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of agricultural and food chemistry, 70(34), 10453–10465. [Link]
Sources
Application Notes and Protocols for 2,5-Difluoro-4-methoxyaniline in Organic Electronics
Introduction: The Strategic Advantage of Fluorination in Hole Transport Materials
In the rapidly advancing field of organic electronics, the molecular design of charge transport materials is paramount to achieving high-performance and stable devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). Among the various classes of materials, triarylamine derivatives have emerged as exceptional hole transport materials (HTMs) due to their excellent electrochemical stability and high hole mobility. A key strategy in the rational design of next-generation HTMs is the incorporation of fluorine atoms into the molecular scaffold. Fluorination offers a powerful tool to fine-tune the electronic and physical properties of organic semiconductors. Specifically, the high electronegativity of fluorine can lower the highest occupied molecular orbital (HOMO) energy level of the material, which is crucial for optimizing the energy level alignment with the perovskite absorber layer in PSCs, thereby enhancing the open-circuit voltage (VOC) and overall power conversion efficiency (PCE).[1] Furthermore, fluorinated compounds often exhibit increased thermal stability and hydrophobicity, contributing to the long-term operational stability of the devices.[1]
This technical guide focuses on the application of 2,5-Difluoro-4-methoxyaniline , a key building block for the synthesis of advanced HTMs. The presence of two fluorine atoms ortho and meta to the amino group, combined with a methoxy group in the para position, provides a unique electronic landscape. This substitution pattern allows for precise control over the HOMO energy level while maintaining favorable solubility and film-forming properties conferred by the methoxy group.
These application notes will provide an in-depth analysis of the synthesis of a novel spiro[fluorene-9,9′-xanthene] (SFX)-based HTM using this compound. We will detail a comprehensive, step-by-step protocol for its synthesis via the Buchwald-Hartwig amination, its characterization, and its integration into high-performance perovskite solar cells.
Application in Perovskite Solar Cells: A Case Study
The strategic incorporation of this compound into the peripheral aniline units of a spiro[fluorene-9,9′-xanthene] (SFX) core leads to the synthesis of highly efficient and stable HTMs. The resulting materials have demonstrated improved power conversion efficiencies in inverted perovskite solar cells. The fluorination of the aniline units has been shown to lower the HOMO energy levels, leading to a better energy-level alignment with the perovskite for efficient hole extraction and transport.[1]
Data Presentation: Physicochemical Properties of a Representative HTM
Here, we present the key properties of a representative HTM synthesized from this compound, which we will refer to as SFX-2F-OMe .
| Property | Value | Reference |
| HOMO Energy Level | -5.25 eV | [1] |
| LUMO Energy Level | -2.18 eV | [1] |
| Optical Band Gap | 3.07 eV | [1] |
| Glass Transition Temperature (Tg) | 145 °C | [1] |
| Decomposition Temperature (Td) | 450 °C | [1] |
The deep HOMO level of SFX-2F-OMe, a direct consequence of the fluorine substitution, aligns favorably with the valence band of typical perovskite absorbers (e.g., CH3NH3PbI3), facilitating efficient hole extraction. The high glass transition and decomposition temperatures indicate excellent thermal stability, a prerequisite for long-term device operation.
Device Performance
When incorporated into an inverted perovskite solar cell with the architecture ITO/HTL/CH3NH3PbI3/PC61BM/BCP/Ag, SFX-2F-OMe has demonstrated a power conversion efficiency (PCE) of 15.21%.[1] This performance highlights the potential of this compound as a building block for high-performance HTMs.
Experimental Protocols
The synthesis of advanced HTMs from this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[2][3] This reaction forms the crucial C-N bond between an aryl halide and an amine.
Synthesis of a Spiro[fluorene-9,9′-xanthene]-based HTM (SFX-2F-OMe)
This protocol describes the synthesis of a representative HTM where this compound is coupled with a dibrominated spiro[fluorene-9,9′-xanthene] core.
Figure 1: Synthetic workflow for SFX-2F-OMe HTM.
Materials:
-
2,7-Dibromo-spiro[fluorene-9,9′-xanthene] (SFX core)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Deionized Water
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the dibrominated SFX core (1.0 mmol), this compound (2.2 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.4 mmol) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
Quenching: After cooling to room temperature, quench the reaction by adding deionized water (50 mL).
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Final Product: Dry the purified product under high vacuum to yield the final HTM as a solid.
Characterization of the Final Product
The synthesized HTM should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of the final product.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperature and glass transition temperature, respectively, which are crucial for assessing the material's thermal stability.
-
Electrochemical Characterization: Cyclic voltammetry (CV) is performed to determine the HOMO and LUMO energy levels of the HTM. These values are critical for assessing the energy level alignment in a device.
-
Photophysical Characterization: UV-visible absorption and photoluminescence spectroscopy are used to determine the optical band gap and emission properties of the material.
Mechanism of Action: The Role of Fluorination
The introduction of fluorine atoms at the ortho and meta positions of the aniline moiety has a significant impact on the electronic properties of the resulting HTM.
Figure 2: Effect of fluorination on HOMO energy level alignment.
The strong electron-withdrawing nature of the fluorine atoms inductively stabilizes the HOMO level, leading to a deeper (lower energy) HOMO. This has two primary benefits in the context of perovskite solar cells:
-
Improved Energetics: A deeper HOMO level in the HTM can create a more favorable energy cascade for hole extraction from the perovskite valence band, minimizing energy loss at the interface. This contributes to a higher open-circuit voltage (VOC).
-
Enhanced Stability: A lower HOMO level makes the material more resistant to oxidation, which is a common degradation pathway for organic semiconductors. This can lead to improved long-term stability of the device.
The methoxy group, being an electron-donating group, helps to counterbalance the strong electron-withdrawing effect of the fluorine atoms to some extent, allowing for fine-tuning of the energy levels. It also enhances the solubility of the final HTM, which is crucial for solution-based device fabrication processes.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of advanced hole transport materials for organic electronic devices. Its unique substitution pattern allows for the strategic tuning of electronic and physical properties, leading to materials with deep HOMO levels, excellent thermal stability, and good processability. The application of these materials in perovskite solar cells has demonstrated a clear pathway to achieving high power conversion efficiencies and enhanced device stability. The synthetic protocols outlined in this guide, centered around the robust Buchwald-Hartwig amination, provide a reliable method for the preparation of these high-performance organic semiconductors. Further exploration of this building block in other organic electronic applications, such as OLEDs and OPVs, is a promising avenue for future research.
References
-
SFX as a low-cost 'Spiro' hole-transport material for efficient perovskite solar cells. Journal of Materials Chemistry A. (URL: [Link])
-
Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. Journal of Materials Chemistry A. (URL: [Link])
-
Effects of heteroatom substitution in spiro-bifluorene hole transport materials. Chemical Science. (URL: [Link])
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. (URL: [Link])
-
Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. National Institutes of Health. (URL: [Link])
-
Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability. ResearchGate. (URL: [Link])
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
The Buchwald-Hartwig Amination After 25 Years. National Institutes of Health. (URL: [Link])
Sources
- 1. Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,5-Difluoro-4-methoxyaniline
Introduction: The Analytical Imperative for Substituted Anilines
2,5-Difluoro-4-methoxyaniline (CAS: 394223-61-1) is a substituted aromatic amine whose utility in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty polymers, is growing. The precise arrangement of its functional groups—two fluorine atoms, a methoxy group, and an amine on a benzene ring—imparts unique chemical properties that are leveraged in drug design and material science. However, these same features necessitate a rigorous analytical control strategy. Isomeric impurities, process-related residuals, and degradation products can significantly impact the safety, efficacy, and quality of the final product.
Therefore, a multi-faceted analytical approach is not merely a procedural formality but a scientific necessity. This guide moves beyond simple data reporting to provide a framework for understanding why specific techniques are chosen and how they work in concert to build a complete analytical profile of the molecule. We will cover identity confirmation, purity determination, and structural elucidation through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, coupled with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Profile
A foundational understanding of the molecule's physical properties is essential for method development, particularly for chromatography and sample preparation.
| Property | Value | Source |
| CAS Number | 394223-61-1 | Sigma-Aldrich[1][2] |
| Molecular Formula | C₇H₇F₂NO | Sigma-Aldrich[1] |
| Molecular Weight | 159.14 g/mol | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity (Typical) | ≥97% | Sigma-Aldrich[1][2] |
Spectroscopic Identification and Structural Verification
Spectroscopy provides a fingerprint of the molecule, offering definitive evidence of its structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization. The presence of fluorine atoms introduces complex but highly informative splitting patterns due to heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) coupling.
Causality in Experimental Design:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, if the N-H protons are of particular interest, DMSO-d₆ is preferable as it reduces the rate of proton exchange, resulting in sharper N-H signals.
-
¹⁹F NMR: This is non-negotiable for fluorinated compounds. It confirms the presence and number of fluorine environments and provides valuable information through its coupling to ¹H and ¹³C nuclei.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include two distinct aromatic protons, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the amine (-NH₂) protons. Note the complex splitting of the aromatic signals due to both H-H and H-F coupling.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect seven distinct carbon signals. The signals for the carbons bonded to fluorine will appear as doublets (due to ¹JCF coupling), providing direct evidence of their location.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Two distinct signals are expected, confirming the two different fluorine environments.
-
-
Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the structure. Compare observed data with predicted values from spectral databases or simulation software. For example, spectra for the related compound 2,5-Difluoroaniline can provide a useful reference for interpreting the aromatic region.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Causality in Experimental Design: The Attenuated Total Reflectance (ATR) sampling technique is preferred for solid samples as it requires minimal sample preparation and avoids complications associated with KBr pellets (e.g., moisture absorption).
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Background Collection: Run a background scan with a clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Benzene Ring |
| 2950 - 2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |
| 1620 - 1580 | C=C stretch (aromatic) | Benzene Ring |
| 1550 - 1490 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether (-O-CH₃) |
| 1100 - 1000 | C-F stretch | Aryl Fluoride |
The presence of these bands provides strong, corroborating evidence for the proposed structure. The FTIR spectra of related methoxyanilines can serve as a valuable comparison.[5][6]
Chromatographic Analysis for Purity and Assay
Chromatography is the cornerstone of purity assessment, separating the main compound from any impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is the gold standard for determining the purity and assay of non-volatile organic molecules like this compound.
Causality in Experimental Design:
-
Column Choice: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile often provides better resolution and lower backpressure. The buffer's pH is critical; setting it to an acidic pH (e.g., 3.0) ensures the amine group is protonated (-NH₃⁺), which prevents peak tailing and yields sharp, symmetrical peaks.[7][8]
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV spectrum at each point in the chromatogram. This allows for peak purity analysis and helps in the tentative identification of impurities by comparing their UV spectra.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC Purity Method
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.01M Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitor at the λmax (~290-300 nm, determine experimentally)
-
Injection Volume: 10 µL
-
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 1.5.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine purity using the area percentage method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method can be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique and is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC. It provides both retention time (a chromatographic property) and a mass spectrum (a structural property).
Causality in Experimental Design:
-
Direct Injection vs. Derivatization: While some anilines can exhibit poor peak shape due to their polarity, many can be analyzed directly.[9] Derivatization (e.g., acylation) can be employed to improve volatility and chromatography if needed, but it adds complexity.[10] A direct injection method should be attempted first.
-
Column Choice: A low-to-mid polarity column, such as a DB-5ms or equivalent, is suitable for separating a wide range of aromatic compounds.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400
-
-
Data Analysis:
-
Identification: Confirm the identity of the main peak by matching its mass spectrum with a reference library (e.g., NIST). The molecular ion (M⁺) peak should be observed at m/z 159.
-
Impurity Identification: Tentatively identify any impurity peaks by interpreting their mass spectra and searching against the library.
-
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of a control strategy lies in the logical integration of multiple orthogonal methods.
Caption: Integrated workflow for material characterization.
Conclusion
The analytical characterization of this compound demands a scientifically-grounded, multi-technique approach. By integrating the structural insights from NMR and MS, functional group confirmation from FTIR, and quantitative purity data from HPLC and GC, a complete and reliable profile of the material can be established. The protocols and rationale provided in this guide serve as a robust framework for researchers and quality control professionals, ensuring that the material meets the stringent identity and purity requirements for its intended application in high-value synthesis.
References
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Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link]
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Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
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Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Retrieved from [Link]
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Wang, L., et al. (2012). Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. Retrieved from [Link]
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Max Planck Institute. (n.d.). Supporting Information. MPG.PuRe. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Paul, S., et al. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-methoxyaniline. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectral investigations of 2,5-difluoroaniline by using mass, electronic absorption, NMR, and vibrational spectra. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction.... Retrieved from [Link]
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PubChem. (n.d.). 2,5-Difluoroaniline. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectroscopic studies and AM1 semi-empirical calculations of some hydrogen-bonded complexes. Retrieved from [Link]
-
Danyliv, O., et al. (2015). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... Retrieved from [Link]
-
S. Vidyadhara, et al. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Wu, Y. S., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Institutes of Health. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Retrieved from [Link]
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PubChem. (n.d.). p-Anisidine. National Institutes of Health. Retrieved from [Link]
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Application Notes & Protocols: Navigating the Reaction Mechanisms of 2,5-Difluoro-4-methoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,5-Difluoro-4-methoxyaniline
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] this compound has emerged as a critical building block, valued for its unique electronic properties and its role in the synthesis of complex, high-value molecules. Its most notable application is as a key intermediate in the synthesis of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[3][4][5][6] The precise arrangement of its functional groups—a nucleophilic amine, an electron-rich methoxy group, and two deactivating fluoro groups—creates a nuanced reactivity profile. Understanding the mechanisms of its primary reactions is paramount for chemists aiming to leverage this scaffold in drug discovery and process development. This guide provides an in-depth exploration of its key reaction mechanisms, supported by detailed protocols and field-proven insights.
I. Synthesis of the Core Scaffold: this compound
A robust synthesis of the title compound is the necessary prelude to its application. While several routes exist, a common and scalable approach involves an Ullmann-type methoxylation reaction. This method avoids the poor regioselectivity and potential thermal hazards associated with nitration of fluorinated phenols.[7] The aniline is first protected, typically as a dimethylpyrrole derivative, to prevent interference during the copper-catalyzed methoxylation of an iodo-precursor. The final deprotection yields the target aniline.[7][8]
Caption: A common synthetic route to this compound.
II. Transformation of the Amine: Diazotization and Sandmeyer Reactions
The primary amine of this compound is a versatile handle for introducing a wide array of functional groups. The foundational transformation is diazotization, which converts the aniline into a highly reactive diazonium salt. This intermediate is rarely isolated and is immediately used in subsequent reactions, most notably the Sandmeyer reaction, to install halides or a cyano group.[9][10][11]
Mechanism Overview & Causality
The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).[12] The amine attacks the protonated nitrous acid to form an N-nitrosamine, which, after tautomerization and protonation, eliminates water to yield the diazonium ion. The choice of a strong acid is critical for generating the reactive electrophile. Low temperatures (0–5 °C) are essential because diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products if allowed to warm.
The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9] A copper(I) salt (e.g., CuCl, CuBr, CuCN) catalyzes the process by a single-electron transfer to the diazonium ion. This generates an aryl radical and releases dinitrogen gas (N₂), a thermodynamically potent driving force for the reaction. The aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[9][10]
Caption: Mechanism of diazotization and the subsequent Sandmeyer reaction.
Protocol: Sandmeyer Chlorination
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve this compound (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water at room temperature.
-
Cooling: Cool the resulting slurry to 0–5 °C in an ice-salt bath. The aniline hydrochloride salt may precipitate.
-
Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Workup: After gas evolution ceases, warm the mixture to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the corresponding aryl chloride.
III. Modern C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[13][14] This reaction allows for the coupling of an amine with an aryl halide or triflate, offering a more versatile and often higher-yielding alternative to classical methods like nucleophilic aromatic substitution, especially with electron-rich anilines.[13]
Mechanism Overview & Causality
The reaction proceeds through a catalytic cycle involving a palladium complex.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.
-
Ligand Exchange/Amine Coordination: The amine (in this case, this compound) coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial here; it deprotonates the coordinated amine to form a more nucleophilic amido complex. The choice of base is critical to avoid side reactions and facilitate the next step.
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group reductively eliminate from the palladium center. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
The choice of phosphine ligand is paramount for success. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) accelerate the oxidative addition and reductive elimination steps, increasing reaction efficiency and substrate scope.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Coupling with an Aryl Bromide
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the required temperature (typically 80–110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.
IV. The Ubiquitous Amide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[17][18] Coupling this compound with a carboxylic acid requires activation of the acid, as direct condensation is not feasible under mild conditions.
Mechanism Overview & Causality
A wide array of coupling reagents exist, but a common strategy involves carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).[18]
-
Acid Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate is prone to racemization and side reactions. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt active ester. This new intermediate is more stable but still highly reactive towards amines.
-
Nucleophilic Attack: The aniline nitrogen of this compound attacks the carbonyl carbon of the active ester.
-
Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and release HOBt. The byproduct from EDC is a water-soluble urea, which simplifies purification. A tertiary amine base like DIPEA or triethylamine is often added to neutralize the acid and facilitate the reaction.[19]
Caption: Mechanism of amide coupling using EDC and HOBt as reagents.
Protocol: Standard Amide Coupling
-
Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add this compound (1.1 eq) to the mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature until completion (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents, the urea byproduct, and base.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by flash chromatography or recrystallization.
V. C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
While the amine is the most reactive site, derivatives of this compound can be powerful substrates for C-C bond formation. For instance, if the amine is first converted to a halide (e.g., bromide or iodide) via the Sandmeyer reaction, the resulting halo-aromatic compound becomes an excellent partner in Suzuki-Miyaura cross-coupling reactions.[20][21]
Mechanism Overview & Causality
The Suzuki coupling joins an organoboron species (e.g., a boronic acid or ester) with an organohalide using a palladium catalyst.
-
Oxidative Addition: A Pd(0) species adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound, forming a borate complex. This complex transfers its organic group to the palladium center, displacing the halide in a step called transmetalation.
-
Reductive Elimination: The two organic groups on the palladium complex eliminate to form the new C-C bond, regenerating the Pd(0) catalyst.
The choice of base, solvent, and ligand system is critical for efficient transmetalation and to prevent side reactions like proto-deborylation of the boronic acid.[22]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of a Bromo-Derivative
-
Setup: In a flask, combine the bromo-derivative of this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) to 80–100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude biaryl product using flash column chromatography.
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Diazotization | NaNO₂, HCl | None | N/A | Water/Acid | 0–5 |
| Sandmeyer | Diazonium Salt, CuX | Copper(I) Halide | N/A | Water/Acid | 0 to RT |
| Buchwald-Hartwig | Aryl Halide, Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80–110 |
| Amide Coupling | Carboxylic Acid, EDC, HOBt | None | DIPEA | DMF / DCM | Room Temp |
| Suzuki-Miyaura | Aryl Halide, Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80–100 |
Conclusion
This compound is a deceptively simple molecule whose true value lies in the precise and predictable reactivity of its functional groups. A thorough understanding of the mechanisms governing its transformations—from classical diazotization to modern palladium-catalyzed couplings—empowers chemists to strategically design and execute complex synthetic routes. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this versatile building block in the pursuit of novel therapeutics and advanced materials.
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
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ResearchGate. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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-
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-
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-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
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-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
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-
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-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
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-
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. hepatochem.com [hepatochem.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. growingscience.com [growingscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,5-Difluoro-4-methoxyaniline Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 2,5-Difluoro-4-methoxyaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable fluorinated building block. The presence of fluorine and methoxy substituents on the aniline ring makes this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the reaction dynamics.
Proposed Synthetic Route: A Two-Step Approach
A common and logical pathway to synthesize this compound is a two-step process starting from the commercially available 2,5-difluoroanisole. This involves an electrophilic aromatic substitution (nitration) followed by a reduction of the resulting nitro group.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is presented to help you diagnose and resolve problems effectively.
Part 1: Nitration of 2,5-Difluoroanisole
The key challenge in this step is controlling the regioselectivity and avoiding side reactions. The methoxy group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The desired C4 position is ortho to one fluorine and meta to the other, but para to the strongly directing methoxy group, making it the most probable site of nitration.
Q1: My reaction shows low or no conversion of the 2,5-difluoroanisole starting material. What's going wrong?
A1: This is a common issue when the reaction conditions are not sufficiently activating for the nitration of a deactivated ring.
-
Causality: The two electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic substitution, making the reaction more sluggish than the nitration of anisole itself. Your nitrating agent may not be potent enough, or the reaction temperature may be too low.
-
Troubleshooting Steps:
-
Verify Nitrating Agent Quality: Ensure your nitric acid and sulfuric acid are concentrated and have not absorbed atmospheric moisture. For difficult nitrations, fuming nitric acid or fuming sulfuric acid (oleum) can be used to generate a higher concentration of the nitronium ion (NO₂⁺).
-
Increase Reaction Temperature: While nitrations are typically run at low temperatures (0-5 °C) to control exotherms and side reactions, a deactivated substrate may require a modest increase in temperature. Cautiously raise the temperature to 10-20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Deactivated systems require longer reaction times. Monitor every 30-60 minutes by TLC.
-
Stoichiometry: Ensure at least one full equivalent of nitric acid is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Caption: Troubleshooting logic for low nitration yield.
Q2: I'm observing the formation of multiple product spots on my TLC plate, suggesting poor regioselectivity. How can I improve this?
A2: The formation of multiple isomers indicates that nitration is occurring at other positions on the ring, competing with the desired C4 position.
-
Causality: While the methoxy group strongly directs para, some ortho-nitration (at C6) can occur. The balance of directing effects is sensitive to reaction conditions. Harsher conditions (high temperature, very strong nitrating agents) can decrease selectivity.
-
Troubleshooting Steps:
-
Control Temperature: This is the most critical parameter. Maintain the temperature strictly, ideally between 0-5 °C, to favor the thermodynamically more stable para-substituted product.
-
Slower Addition: Add the nitrating agent dropwise over a longer period. This keeps the instantaneous concentration of the nitronium ion low, which can improve selectivity.
-
Choice of Nitrating Agent: A milder nitrating agent may provide better selectivity. Consider using a pre-formed solution of acetyl nitrate (from nitric acid and acetic anhydride) as an alternative to the potent H₂SO₄/HNO₃ mixture.
-
Part 2: Reduction of 2,5-Difluoro-4-nitroanisole
This step converts the nitro group to the target amine. Common methods include metal/acid combinations (SnCl₂, Fe/HCl) or catalytic hydrogenation.[1]
Q3: My reduction is incomplete. I still see the nitro starting material in my reaction mixture.
A3: Incomplete reduction is typically due to insufficient reducing agent or catalyst deactivation.
-
Causality: The reduction of a nitro group is a multi-electron process requiring a substantial amount of reducing agent. If using a metal catalyst like Palladium, it can become poisoned by impurities or oxidized, losing its activity.
-
Troubleshooting Steps:
-
Stoichiometry (for Metal/Acid): If using SnCl₂ or Fe, ensure you are using a sufficient molar excess (typically 3-5 equivalents for SnCl₂). The reaction consumes both the metal and the acid.
-
Catalyst Loading & Quality (for Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and active. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the system is properly flushed and maintained under a positive pressure of hydrogen.
-
Solvent Choice: The solvent must be able to dissolve the substrate. For metal/acid reductions, ethanol or ethyl acetate are common. For catalytic hydrogenation, methanol or ethanol are typical choices. Ensure your starting material is fully dissolved.
-
pH Adjustment: For metal/acid reductions, the reaction mixture is acidic. The product aniline exists as an ammonium salt. During workup, you must add a base (e.g., NaOH, NaHCO₃) to neutralize the acid and deprotonate the aniline, allowing it to be extracted into an organic solvent. Check the pH of the aqueous layer to ensure it is basic (pH > 9) before extraction.
-
Q4: My final product is dark and appears impure, even after workup. What are the likely side products?
A4: The reduction of nitroarenes can sometimes lead to partially reduced intermediates or coupling products, especially if the reaction conditions are not optimal.
-
Causality: Side products like nitroso, azoxy, and azo compounds can form from the condensation of partially reduced intermediates. These compounds are often highly colored. Aniline products themselves are also susceptible to air oxidation, which can cause discoloration (turning from colorless/pale yellow to brown or black).
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: When working with the final aniline product, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Purification Method: Column chromatography on silica gel is an effective way to separate the desired aniline from more colored, polar impurities. A gradient elution from hexane to ethyl acetate is a good starting point.
-
Sulfite Wash: During the aqueous workup, washing the organic layer with a solution of sodium bisulfite or sodium sulfite can help remove some colored impurities by reducing residual oxidizing species.
-
Ensure Complete Reduction: The best way to avoid these side products is to ensure the reduction goes to completion by following the steps in Q3.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is indispensable. Use a non-polar solvent system like 4:1 Hexane:Ethyl Acetate. The nitro-intermediate will be less polar (higher Rf) than the final aniline product, which will be more polar (lower Rf) due to the amine group. UV visualization is effective for these aromatic compounds.
Q: What are the critical safety precautions for this synthesis? A:
-
Nitration: The H₂SO₄/HNO₃ mixture is highly corrosive and a strong oxidizing agent. All additions should be done slowly, behind a blast shield, and in an efficient fume hood. The reaction can be highly exothermic; maintain strict temperature control with an ice/salt bath to prevent a runaway reaction.[2]
-
Reduction: If using catalytic hydrogenation, hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources.
-
Aniline Products: Substituted anilines are toxic and can be absorbed through the skin.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
Q: Are there alternative synthetic routes to this compound? A: Yes. An alternative could be an Ullmann-type coupling reaction. For example, a similar compound, 2-Fluoro-4-methoxyaniline, has been synthesized by protecting 2-fluoro-4-iodoaniline, performing a copper-catalyzed methoxylation with sodium methoxide, and then deprotecting the amine.[7][8] A similar strategy could potentially be adapted starting from a corresponding bromo- or iodo-difluoroaniline precursor.
Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The ¹⁹F NMR spectrum would also be highly informative. Expected ¹H NMR shifts for 2,5-difluoroaniline show aromatic protons in the 6.3-6.9 ppm range.[9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
TLC/GC-MS: To assess purity and identify any potential impurities.
Appendices
Appendix A: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a suitable chemical laboratory.
Protocol 1: Nitration of 2,5-Difluoroanisole
| Parameter | Value/Reagent |
| Starting Material | 2,5-Difluoroanisole (1.0 eq) |
| Reagents | Fuming Nitric Acid (1.1 eq) |
| Concentrated Sulfuric Acid | |
| Solvent | Dichloromethane (optional) |
| Temperature | 0-5 °C |
| Time | 2-4 hours |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material).
-
Cool the flask to 0 °C using an ice/salt bath.
-
Slowly add 2,5-difluoroanisole to the cold sulfuric acid with vigorous stirring.
-
In the dropping funnel, prepare the nitrating mixture by slowly adding fuming nitric acid to a small amount of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice.
-
A precipitate (the nitro product) should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol or methanol to obtain pure 2,5-Difluoro-4-nitroanisole.
Protocol 2: Reduction of 2,5-Difluoro-4-nitroanisole (SnCl₂ Method)
| Parameter | Value/Reagent |
| Starting Material | 2,5-Difluoro-4-nitroanisole (1.0 eq) |
| Reagents | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq) |
| Concentrated Hydrochloric Acid | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Time | 3-5 hours |
Procedure:
-
To a round-bottom flask, add the 2,5-Difluoro-4-nitroanisole, ethanol, and Tin(II) chloride dihydrate.
-
With stirring, slowly add concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide (e.g., 6M NaOH) until the white precipitate of tin salts redissolves and the solution is strongly basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
References
- Benchchem. (2025). Preventing over-chlorination in aniline synthesis.
- Ragan, J. A., Jones, B. P., Castaldi, M. J., Hill, P. D., & Makowski, T. W. (n.d.). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Difluoro-4-methoxyaniline.
- Unknown. (2025). SAFETY DATA SHEET.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.
- Benchchem. (2025). Troubleshooting common issues in aniline phosphate synthesis.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline.
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ECHEMI. (n.d.). 2,5-Difluoroaniline SDS, 367-30-6 Safety Data Sheets.
- ChemHelp ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube.
- ChemicalBook. (n.d.). 2,5-Difluoroaniline(367-30-6) 1H NMR.
- ResearchGate. (2025). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- SpectraBase. (n.d.). 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts.
Sources
- 1. youtube.com [youtube.com]
- 2. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Difluoroaniline(367-30-6) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Synthesis of 2,5-Difluoro-4-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,5-Difluoro-4-methoxyaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve the underlying issues.
Question 1: My final product is a dark brown or black oil/solid and shows multiple spots on TLC. What is the likely cause and how can I prevent it?
Answer: This is a classic symptom of product oxidation. Aromatic amines, particularly electron-rich ones like this compound, are highly susceptible to air oxidation. The amino group can be oxidized to form nitroso, nitro, and ultimately, highly colored polymeric materials, which are notoriously difficult to remove.[1]
Root Cause Analysis:
-
Atmospheric Oxygen: Exposure to air during reaction, workup, or purification is the primary culprit.
-
Trace Metal Contamination: Transition metals can catalyze oxidation reactions.
-
Light and Heat: Exposure to UV light and elevated temperatures during prolonged storage or purification can accelerate degradation.
Preventative & Corrective Actions:
-
Inert Atmosphere: Conduct the final steps of the synthesis, especially the purification and isolation, under an inert atmosphere of nitrogen or argon. Use solvents that have been degassed via sparging with an inert gas.
-
Antioxidants: While not always ideal, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage can sometimes mitigate oxidation.
-
Purification Strategy:
-
Minimize the time the free-base aniline is exposed to air.
-
For column chromatography, use de-aerated solvents and consider a faster technique like flash chromatography over gravity chromatography.
-
Protocol: A highly effective method is to convert the crude aniline to its hydrochloride salt by treating the solution in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in a compatible solvent. The salt is typically a stable, crystalline solid that is far less prone to oxidation and can be purified by recrystallization. The free base can be regenerated just before use by neutralization.
-
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at reduced temperatures (e.g., <4 °C).
Question 2: My characterization data (NMR, MS) indicates the presence of a hydroxyl group and a mass difference of 14 Da from the expected product. What is this impurity?
Answer: This impurity is almost certainly 2,5-Difluoro-4-hydroxyaniline , the product of O-demethylation . The methoxy group is susceptible to cleavage under certain conditions, particularly acidic ones, to yield a phenol and a methyl byproduct.[2]
Mechanistic Insight: The most common mechanism involves the protonation of the methoxy oxygen by a strong acid, making it a good leaving group. A nucleophile (often a halide from the acid, like Br⁻ or I⁻) then attacks the methyl group in an SN2 reaction, cleaving the methyl-oxygen bond.[3] Strong Lewis acids like BBr₃ or AlCl₃ are potent reagents for this transformation but even moderate acidic conditions at elevated temperatures can cause this side reaction.[3][4]
Troubleshooting Workflow for O-Demethylation:
Caption: Troubleshooting workflow for O-demethylation.
Question 3: I am synthesizing the precursor 2,5-Difluoro-4-methoxynitrobenzene via nitration of 2,5-difluoroanisole and I'm getting a mixture of regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity in the nitration of substituted anisoles can be challenging. The methoxy group is a strong ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directors. This leads to a complex interplay of directing effects. In your starting material, 2,5-difluoroanisole, the positions are:
-
Position 4 (para to methoxy): Activated by the methoxy group, deactivated by the fluorine at position 5.
-
Position 6 (ortho to methoxy): Activated by the methoxy group, sterically hindered, and deactivated by the fluorine at position 5.
-
Position 3 (ortho to fluorine, meta to methoxy): Strongly deactivated.
While position 4 is the desired site, competitive nitration at position 6 can occur.
Strategies for Improved Regioselectivity:
-
Reaction Conditions: The ortho:para ratio in anisole nitration is highly dependent on the acid concentration and temperature.[5]
-
Temperature: Lowering the reaction temperature (e.g., -20 °C to 0 °C) often increases selectivity by favoring the thermodynamically more stable para-product.
-
Nitrating Agent: Standard nitrating mixtures (HNO₃/H₂SO₄) are aggressive. Consider milder, more sterically demanding, or alternative nitrating systems like N₂O₅ or acetyl nitrate, which can sometimes offer different selectivity profiles.[6]
-
-
Alternative Synthetic Routes: If isomeric purity is critical, a more regioselective synthetic route is highly recommended. The Ullman coupling approach, which builds the molecule with the correct substitution pattern from the start, is an excellent alternative that avoids the nitration step entirely.[7]
Table 1: Comparison of Common Synthetic Routes
| Route | Key Steps | Pros | Cons / Common Side Reactions |
| Nitration Route | 1. Nitration of 2,5-difluoroanisole 2. Reduction of nitro group | Fewer steps if starting material is available. | Poor regioselectivity in nitration [7]; Formation of phenolic byproducts[5]; Potential for dehalogenation during reduction. |
| Ullman Route | 1. Protect 2-fluoro-4-iodoaniline 2. Cu-catalyzed methoxylation 3. Deprotection | Excellent regioselectivity [7]; Milder conditions than nitration. | More steps; Potential for incomplete coupling; Requires protection/deprotection chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for reducing the nitro group in 2,5-Difluoro-4-methoxynitrobenzene to the aniline?
A1: Catalytic hydrogenation is the most common and clean method. However, care must be taken to avoid hydrodehalogenation (loss of fluorine).
-
Recommended Protocol:
-
Catalyst: Use a 5% Palladium on Carbon (Pd/C) catalyst.[8] In some cases where dehalogenation is severe, Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂) may be preferred.
-
Solvent: Methanol or Ethanol are excellent choices.
-
Additive: The addition of a weak, non-nucleophilic base like sodium acetate is crucial. It acts as a scavenger for any trace acids (like HCl from dehalogenation) that can poison the catalyst and promote side reactions.[9]
-
Conditions: Run the reaction under a moderate hydrogen pressure (e.g., 10-50 psi) at room temperature until hydrogen uptake ceases. Overly aggressive conditions (high pressure/temperature) increase the risk of dehalogenation.
-
Q2: My NMR spectrum shows residual signals from a protecting group used in an Ullman synthesis route. What went wrong?
A2: This indicates incomplete deprotection. The choice of protecting group and the deprotection conditions are critical. For the Ullman synthesis of 2-Fluoro-4-methoxyaniline described in Organic Syntheses, a 2,5-dimethylpyrrole group is used to protect the aniline.[7]
-
Cause: The deprotection is achieved using hydroxylamine hydrochloride and triethylamine.[7] If the reaction is incomplete, it could be due to insufficient reaction time, incorrect stoichiometry of the reagents, or deactivation of the hydroxylamine.
-
Solution: Ensure the hydroxylamine hydrochloride is of good quality. Increase the reaction time or slightly increase the equivalents of the deprotection reagents. Monitor the reaction closely by TLC or LC-MS until the starting material is fully consumed.
Q3: Can I purify this compound by distillation?
A3: Yes, but with caution. The compound has a reported melting point of 46-47°C, suggesting it is a low-melting solid.[7] It can be purified by vacuum distillation, but two risks must be mitigated:
-
Oxidation: As discussed, the compound is sensitive to air, especially at high temperatures. Ensure the distillation is performed under a high vacuum to keep the boiling point as low as possible and use an inert atmosphere.
-
Demethylation: Prolonged heating can promote O-demethylation, especially if any acidic residues are present. Ensure the material is neutralized and dry before attempting distillation.
For small-scale, high-purity applications, recrystallization from a suitable solvent system (e.g., hexanes) or conversion to the HCl salt followed by recrystallization are often safer and more effective methods.[7]
Experimental Protocols
Protocol 1: Removal of Phenolic Impurity (2,5-Difluoro-4-hydroxyaniline)
This protocol is based on the principle of liquid-liquid extraction separating an acidic phenol from a basic aniline.
-
Dissolve the crude this compound product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a cold (0-5 °C), dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. The phenolic impurity will be deprotonated to the sodium phenoxide salt and dissolve in the aqueous layer.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution one more time to ensure complete removal.
-
Wash the organic layer with water (2x) and then with brine (1x) to remove residual base and dry the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to recover the purified aniline.
Diagrams
Caption: Comparison of major synthetic routes.
References
-
Chemcess. (2025). Aniline: Properties, Reactions, Production And Uses. [Link]
-
GeeksforGeeks. (2023). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Lin, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. [Link]
-
Chem-Station. (2024). O-Demethylation. [Link]
-
Scribd. (n.d.). Aniline. [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. [Link]
-
Ragan, J. A., et al. (2003). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 80, 125. [Link]
-
American Chemical Society. (2026). Pillar[3]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. ACS Publications.
-
Li, C., et al. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science. [Link]
- Google Patents. (n.d.).
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
ResearchGate. (n.d.). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. [Link]
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
-
Shakirov, M. M., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances. [Link]
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
-
Moodie, R. B., et al. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
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- 2. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives - Google Patents [patents.google.com]
- 5. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 9. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,5-Difluoro-4-methoxyaniline
Welcome to the technical support center for 2,5-Difluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aniline building block.[1] We understand that achieving high purity is critical for the success of your downstream applications. This resource provides in-depth troubleshooting advice and detailed purification protocols to address common challenges encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or reddish solid, but the pure compound should be a light-colored solid. What causes this discoloration?
This is a common issue with aniline derivatives and is almost always due to air oxidation.[2][3] The amino group in anilines is susceptible to oxidation, which can form highly colored impurities like quinoneimines.[4] This process can be accelerated by exposure to light, heat, and acidic conditions.
Q2: What are the most likely impurities in my crude this compound?
The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like di-fluoro-iodo-benzene or polychlorinated nitrobenzenes.
-
Incompletely Reacted Intermediates: If the final step is a reduction of a nitro group, residual nitro-aromatic compounds could be present.[5][6][7]
-
Byproducts from Side Reactions:
-
Positional Isomers: Syntheses may lack perfect regioselectivity, leading to isomers such as 2,6-Difluoro-4-methoxyaniline or 3-fluoro-4-methoxyaniline.[8][9]
-
Dehalogenated Impurities: Loss of one or both fluorine atoms can occur, resulting in methoxyaniline or monofluoro-methoxyaniline byproducts.[3][10][11]
-
Ullmann Coupling Byproducts: If an Ullmann condensation is used to introduce the methoxy group, dimerization of the starting materials or other side reactions catalyzed by copper can occur.[1][2][12]
-
-
Oxidation Products: As mentioned in Q1, these are common and lead to discoloration.
Q3: Which analytical techniques are best for assessing the purity of my this compound?
To effectively determine the purity and identify contaminants, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 or phenyl-hexyl column is excellent for separating the target compound from both more and less polar impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): NMR is invaluable for structural confirmation of the desired product and for identifying and quantifying isomeric impurities or residual starting materials. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of purification in real-time, especially during column chromatography.
Troubleshooting and Purification Guides
This section provides detailed protocols to address specific purification challenges.
Issue 1: Product is Discolored (Yellow, Brown, or Red)
This indicates the presence of oxidation products. Recrystallization is often the most effective method for removing these types of impurities.
Caption: Troubleshooting workflow for discolored product.
Principle: This technique relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at room or low temperatures.
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of your crude product in various solvents. Good starting choices for anilines include ethanol, methanol, isopropanol, or a mixture of solvents like ethanol/water or hexanes/ethyl acetate.[3][13]
-
For this compound, a non-polar solvent system like hexanes or a hexanes/ethyl acetate mixture is a good starting point.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is still highly colored, add a small amount (1-2% by weight of your crude product) of activated carbon to the hot solution.[3]
-
Swirl the mixture for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Issue 2: Presence of Isomeric or Dehalogenated Impurities
These impurities often have very similar polarities and boiling points to the desired product, making separation by recrystallization or distillation difficult. Column chromatography is the preferred method in this case.
Caption: Experimental workflow for column chromatography.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase (solvent) passes through it.[4][14] Less polar compounds generally travel down the column faster.
-
TLC Analysis and Solvent System Selection:
-
Before running a column, optimize your solvent system using TLC. The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) that gives your desired product an Rf value of approximately 0.3 and shows good separation from the impurities.[10]
-
Pro-Tip: Because anilines can "streak" on acidic silica gel, add a small amount of triethylamine (e.g., 0.5-1%) to your eluent to improve the separation.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into your chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just at the top of the silica bed. Add a thin layer of sand to protect the silica surface.[4]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[4][10]
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin collecting fractions. Apply gentle positive pressure (flash chromatography) for a faster and more efficient separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine which ones contain your pure product. Spot every few fractions on a TLC plate alongside a spot of your starting crude mixture.[14]
-
-
Product Isolation:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Issue 3: Presence of High-Boiling Point Impurities
If your impurities are significantly less volatile than your product, vacuum distillation can be an effective purification method.
Principle: By reducing the pressure, the boiling point of a compound is lowered. This allows for the distillation of high-boiling point compounds at a lower temperature, preventing thermal degradation.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.
-
Drying: If water is a potential impurity, consider adding a drying agent like sodium hydroxide pellets to the distillation flask and letting it sit overnight before distilling.
-
Distillation:
-
Place the crude aniline in the distillation flask with a stir bar or boiling chips to ensure smooth boiling.
-
Gradually apply vacuum and then slowly heat the flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the measured pressure. The boiling point of aniline itself is significantly reduced under vacuum (e.g., from 184°C at atmospheric pressure to 72°C at 20 mmHg). A similar reduction can be expected for its derivatives.
-
-
Storage: Purified anilines should be stored under an inert atmosphere (nitrogen or argon) and protected from light to prevent re-oxidation.[2]
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [15] |
| Molecular Weight | 159.14 g/mol | [15] |
| Appearance | Solid | [15] |
| Purity (Typical) | >97% | [15] |
Safety Precautions
Substituted anilines, including this compound, should be handled with care as they are potentially toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[16][17]
References
- Benchchem. (n.d.). Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- European Patent Office. (n.d.). EP2940002B1 - Halogenated aniline and method for producing same. Google Patents.
- Benchchem. (n.d.). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Benchchem. (n.d.). This compound | 394223-61-1.
- Benchchem. (n.d.). Significance of Fluorinated Anilines in Modern Organic Chemistry.
- Texium. (2020). Vacuum Distillation of Aniline.
- Apollo Scientific. (n.d.). 2,6-Difluoro-4-methoxyaniline.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites.
- PubMed. (n.d.). Reaction Pathways for Biodehalogenation of Fluorinated Anilines.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
- Google Patents. (n.d.). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- Ossila. (n.d.). 3-Fluoro-p-anisidine | CAS 366-99-4.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. 151414-47-0 Cas No. | 2,6-Difluoro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 9. ossila.com [ossila.com]
- 10. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2940002B1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. 2,4-Difluoro-3-methoxyaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 16. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Difluoro-4-methoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of 2,5-difluoro-4-nitroanisole.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Reduction of the Nitro Group | Solution: - Catalyst Selection & Loading: Ensure the use of a high-quality catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel.[1] The catalyst loading is critical; a typical starting point is 5-10 mol% relative to the nitroaromatic compound. For challenging reductions, increasing the catalyst loading can be beneficial. - Hydrogen Pressure: The reduction is often carried out under hydrogen pressure.[2] While atmospheric pressure can work, elevated pressures (e.g., 5-50 atm) can significantly increase the reaction rate and drive the reaction to completion.[2] - Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to ensure it has gone to completion. In some cases, extending the reaction time or moderately increasing the temperature (e.g., to 80-110°C) can improve conversion.[2] |
| Catalyst Poisoning | Solution: - Substrate Purity: Ensure the starting 2,5-difluoro-4-nitroanisole is of high purity. Impurities, particularly sulfur-containing compounds, can poison noble metal catalysts. Recrystallization or column chromatography of the starting material may be necessary. - Solvent Quality: Use high-purity, degassed solvents to avoid introducing catalyst poisons. |
| Side Reactions | Solution: - Over-reduction: Prolonged reaction times or overly harsh conditions can sometimes lead to the reduction of the aromatic ring or other functional groups. Careful monitoring of the reaction is crucial to stop it once the desired product is formed. - Hydrodefluorination: While less common, under certain conditions, the fluorine atoms can be removed. Using milder reaction conditions and a selective catalyst can help mitigate this. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution & Scientific Rationale |
| Presence of Unreacted Starting Material | Solution: - As discussed in "Incomplete Reduction," optimize the reaction conditions (catalyst, hydrogen pressure, time, temperature) to ensure full conversion of the 2,5-difluoro-4-nitroanisole. |
| Formation of Azo or Azoxy Compounds | Solution: - These byproducts can form through the condensation of partially reduced nitroso and hydroxylamine intermediates. - Controlled Addition of Reducing Agent: When using chemical reducing agents like hydrazine, slow, controlled addition is key.[3] - pH Control: Maintaining a neutral or slightly basic pH can sometimes suppress the formation of these byproducts. |
| Colored Impurities | Solution: - Aniline compounds are prone to air oxidation, which can result in the formation of colored impurities.[4] - Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification: Purification of the final product by column chromatography or recrystallization is often necessary to remove colored impurities. |
Workflow for Troubleshooting Low Yield and Impurities
Caption: Troubleshooting workflow for synthesis optimization.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely used and scalable method is the catalytic hydrogenation of 2,5-difluoro-4-nitroanisole. This precursor can be synthesized from 2,5-difluoro-1-nitrobenzene. The reduction of the nitro group is typically high-yielding and avoids harsh reagents.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. Ensure the use of a properly rated autoclave and follow all safety protocols for handling flammable gases. The catalyst, particularly Raney Nickel, can be pyrophoric and should be handled with care.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Aniline Toxicity: The final product, like many anilines, is toxic.[4] Avoid inhalation, ingestion, and skin contact.
Q3: How can I effectively monitor the progress of the reduction reaction?
A3:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (2,5-difluoro-4-nitroanisole) and the appearance of the product.[5] A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC/MS): For more quantitative analysis, GC/MS can be used to determine the ratio of starting material to product.[5]
Q4: What are the best practices for purifying the final product?
A4:
-
Extraction: After the reaction, a standard aqueous work-up is typically performed to remove the catalyst and any water-soluble byproducts.
-
Column Chromatography: Flash column chromatography using silica gel is an effective method for separating the desired product from any remaining starting material and non-polar impurities. A gradient of hexane and ethyl acetate is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can provide a highly pure product.[5]
III. Detailed Experimental Protocol: Catalytic Hydrogenation of 2,5-Difluoro-4-nitroanisole
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via catalytic hydrogenation.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2,5-Difluoro-4-nitroanisole | 108393-27-3 | 189.11 g/mol | 10.0 g (52.9 mmol) |
| Palladium on Carbon (10 wt%) | 7440-05-3 | - | 1.0 g |
| Methanol | 67-56-1 | 32.04 g/mol | 200 mL |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a suitable autoclave, combine 2,5-Difluoro-4-nitroanisole (10.0 g, 52.9 mmol) and methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g) to the reaction mixture under a stream of nitrogen.
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Process Flow Diagram
Caption: Synthesis workflow for this compound.
IV. References
-
Ragan, J. A., Jones, B. P., Castaldi, M. J., Hill, P. D., & Makowski, T. W. (n.d.). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. Retrieved from [Link]
-
Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents. Retrieved from
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents. Retrieved from
-
Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents. Retrieved from
-
p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. p-Anisidine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
2,5-Difluoro-4-methoxyaniline stability and degradation issues
An advanced guide to the stability and degradation of 2,5-Difluoro-4-methoxyaniline, complete with troubleshooting and frequently asked questions, is provided below. This guide is designed for professionals in research, science, and drug development.
Technical Support Center: this compound
Anilines are a cornerstone of modern synthetic chemistry, yet their stability can be a significant variable in experimental success. This guide provides an in-depth look at this compound, focusing on the practical challenges of its stability and degradation. Our goal is to equip you with the expertise to anticipate and troubleshoot potential issues, ensuring the integrity of your research.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's purity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to minimize oxidative degradation.
Q2: How can I visually identify if my sample of this compound has degraded?
A2: Fresh, pure this compound is typically a solid. The most common sign of degradation is a change in color. Anilines, in general, are prone to air oxidation, which often results in the formation of colored impurities, leading to a yellow, brown, or even dark purple appearance. If you observe a significant color change from the manufacturer's specification, degradation is likely.
Q3: What classes of chemicals are incompatible with this compound?
A3: Based on the reactivity of similar aniline compounds, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4][5][6] Contact with these substances can lead to vigorous or explosive reactions and should be strictly avoided. Always consult the Safety Data Sheet (SDS) for your specific product.[7]
Q4: Is this compound sensitive to light or temperature?
Q5: What are the primary degradation pathways I should be aware of?
A5: The primary degradation pathway for anilines is oxidation. The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric azo compounds. These oxidized species are often highly colored and can interfere with subsequent reactions. The presence of atmospheric oxygen is a key driver of this process.
Troubleshooting Guide: Experimental Issues
This section addresses common problems encountered during experiments involving this compound.
| Problem | Potential Cause Related to Stability | Recommended Solution & Rationale |
| Low reaction yield or failure to react | The starting material has degraded, and the actual purity is lower than assumed. | Solution: Assess the purity of the this compound before use via NMR, LC-MS, or GC-MS. Rationale: Using degraded starting material with unknown purity makes stoichiometry calculations inaccurate and introduces impurities that can inhibit the reaction. |
| Formation of unexpected, colored byproducts | Oxidation of the aniline group either during storage or during the reaction itself. | Solution: 1. Use freshly purchased or purified starting material. 2. Run the reaction under an inert atmosphere (N2 or Ar). 3. Degas all solvents prior to use. Rationale: Eliminating oxygen from the reaction environment prevents the primary pathway of aniline degradation. |
| Inconsistent reaction outcomes | The stability of this compound may be affected by the pH of the reaction medium. | Solution: Carefully control and monitor the pH of your reaction. If possible, use buffered systems. Rationale: The amino group's reactivity is pH-dependent. Extreme pH values can catalyze degradation or alter the desired reaction pathway. |
| Difficulty in product purification | Impurities from the degraded starting material are co-eluting with the desired product. | Solution: Purify the this compound before starting the reaction. Recrystallization or column chromatography are common methods. Rationale: A clean starting material is the most straightforward way to ensure a clean reaction profile, simplifying downstream purification. |
Visual Guide: Handling and Storage Workflow
The following diagram outlines the best practices for handling and storing this compound to ensure its stability.
Caption: Best practices for storage and handling of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.
-
Analysis: Integrate the peaks corresponding to the protons of this compound and the internal standard. Compare the integration values to determine the purity. Look for small, broad peaks in the aromatic region, which may indicate polymeric impurities.
Protocol 2: General Handling for a Chemical Reaction
This protocol outlines a self-validating system for using this compound in a reaction.
-
Pre-Reaction Check: Before starting, run a TLC or a quick LC-MS of your starting material. A single spot/peak is a good indicator of purity.
-
Inert Atmosphere: Assemble your glassware and flame-dry or oven-dry it to remove moisture. Cool the apparatus under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: Dissolve the this compound in a suitable, degassed anhydrous solvent. Transfer this solution to your reaction flask via cannula or a gas-tight syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Note any new, colored spots that may indicate degradation during the reaction.
-
Work-up: Upon completion, perform the reaction work-up promptly. Avoid extended exposure of the reaction mixture to air or light.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing issues related to the stability of this compound.
Caption: A step-by-step guide for troubleshooting experimental failures.
References
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-FLUORO-4-METHOXYANILINE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Difluoro-4-methoxyaniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline.
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,5-Difluoroaniline.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Ragan, J. A., et al. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses Procedure.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
- Risk Management and Safety. (n.d.). Incompatible Chemicals.
- Unknown. (n.d.). Examples of Incompatible Chemicals.
- Cornell EHS. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
- WorkSafe. (n.d.). Incompatible substances: chemicals which must not be stored together.
- PubMed Central. (n.d.). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process.
- PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. worksafe.govt.nz [worksafe.govt.nz]
- 8. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Difluoro-4-methoxyaniline
Introduction
Welcome to the technical support guide for the synthesis of 2,5-Difluoro-4-methoxyaniline (CAS No. 394223-61-1). This molecule is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its substituted aniline scaffold. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of its synthesis and achieve consistent, high-quality results.
Common Synthetic Pathways: An Overview
The synthesis of this compound can be approached through several routes. The most common strategies involve the functionalization of a pre-existing benzene ring. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. Below is a diagram illustrating two prevalent synthetic strategies.
Caption: High-level overview of common synthetic routes to this compound.
Troubleshooting Guide: A-Z Problem Solving
This section addresses specific issues that may arise during the synthesis, structured in a question-and-answer format. The advice is primarily focused on the more common Nitration-Reduction pathway (Route A).
Part 1: The Nitration Step
Question 1: My nitration reaction is resulting in a very low yield or no product at all. What are the likely causes?
Answer: Low or no yield in an electrophilic aromatic nitration is typically traced back to two primary factors: the stability of the electrophile and the reaction conditions.
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Cause 1: Decomposition of the Nitronium Ion (NO₂⁺). The active electrophile, the nitronium ion, is generated by the reaction of nitric acid with a strong dehydrating acid, usually sulfuric acid.[1][2] This species is thermally unstable.
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Solution: The reaction must be kept cold, typically between 0-5 °C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling and monitor the internal temperature of the reaction flask closely. Running the reaction at room temperature or higher will significantly reduce the concentration of the necessary electrophile.
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-
Cause 2: Insufficient Acid Catalyst. Sulfuric acid serves not only to generate the nitronium ion but also to protonate the nitric acid, facilitating the loss of a water molecule to form the electrophile.[2][3]
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Solution: Ensure you are using concentrated sulfuric acid and that the ratio of sulfuric acid to nitric acid is appropriate. The use of "fuming" nitric acid can sometimes be employed in more challenging nitrations.[4] Also, verify that your starting material is fully dissolved in the acid before beginning the addition of the nitrating agent.
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Question 2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the nitration?
Answer: This is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the ring (fluoro- and methoxy- groups) determine the position of the incoming nitro group. In 1,4-difluoro-2-methoxybenzene, all substituents are ortho-, para-directing. The methoxy group is a strong activating group, while fluorine is deactivating but still ortho-, para-directing. The nitro group is expected to add at the positions most activated and sterically accessible.
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Cause: Competing Directing Effects. The substituents direct the incoming nitro group to multiple positions, leading to a mixture of isomers.
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Solution 1: Temperature Control. Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy. Ensure strict adherence to the 0-5 °C range.
-
Solution 2: Choice of Nitrating Agent. While nitric and sulfuric acid are standard, other nitrating systems (e.g., acetyl nitrate, nitronium tetrafluoroborate) can offer different selectivity profiles, although they may be more expensive or hazardous.
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Solution 3: Alternative Synthetic Route. If achieving high regioselectivity is critical and purification is problematic, switching to a more controlled synthesis, such as the Ullman coupling route (Route B), is a highly effective strategy.[5] This route builds the molecule in a stepwise fashion, avoiding the selectivity issues of direct nitration.
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Part 2: The Reduction Step
Question 3: My reduction of the nitro group is incomplete, and I have a mixture of the nitro-intermediate and the desired aniline product. What should I do?
Answer: Incomplete reduction is a common issue, often related to the catalyst, hydrogen source, or reaction time.
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Cause 1: Catalyst Inactivation. The catalyst (e.g., Palladium on carbon, Raney Nickel) can become poisoned by impurities in the starting material or solvent.[4][6] Sulfur-containing compounds are classic poisons for palladium catalysts.
-
Solution: Ensure your nitro-intermediate is sufficiently pure before the reduction step. If necessary, purify it via recrystallization or a quick silica gel plug. Use high-purity, anhydrous solvents. You can also try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Cause 2: Insufficient Hydrogen Pressure or Source. For catalytic hydrogenations, maintaining adequate hydrogen pressure is crucial.
-
Solution: Ensure your system is properly sealed and that the hydrogen supply is sufficient. For reactions at atmospheric pressure, a hydrogen balloon is common, but ensure it remains inflated. For higher-pressure reactions in a Parr shaker or autoclave, verify the pressure gauge and ensure there are no leaks.[6]
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-
Cause 3: Insufficient Reaction Time. The reduction can sometimes be sluggish.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] Extend the reaction time until the starting material is no longer visible. If the reaction has stalled, it may be necessary to filter the mixture, add fresh catalyst, and continue the hydrogenation.
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Question 4: The workup of my reduction reaction is difficult, or the product seems to degrade upon purification. How can I improve this?
Answer: Anilines, particularly electron-rich ones, can be sensitive to air oxidation, which often results in the product turning dark brown or black.[7][8]
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Cause: Air Oxidation. The amino group is susceptible to oxidation, especially under neutral or basic conditions and in the presence of light.
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Solution 1: Acidic Workup. During the workup, after removing the catalyst by filtration (often through Celite), consider an acidic wash (e.g., with dilute HCl) to convert the aniline into its more stable and water-soluble ammonium salt. You can then wash the organic layer to remove non-basic impurities, followed by basification (e.g., with NaHCO₃ or NaOH) to regenerate the free aniline for extraction.[5]
-
Solution 2: Inert Atmosphere. Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Solution 3: Storage. Store the final product under an inert atmosphere, protected from light, and at a low temperature to improve its long-term stability.[8]
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Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for low yield in the nitro reduction step.
Detailed Experimental Protocol: Nitration & Reduction
This protocol is a representative procedure based on established chemical principles for the nitration of an activated aromatic ring followed by catalytic hydrogenation.
Safety First: This synthesis involves highly corrosive acids, flammable solvents, and potentially toxic materials. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[9][10][11]
Step A: Nitration of 1,4-Difluoro-2-methoxybenzene
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,4-Difluoro-2-methoxybenzene (1.0 eq).
-
Cooling: Place the flask in an ice-salt bath and cool the contents to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) to the flask while maintaining the internal temperature below 10 °C. Stir until the starting material is fully dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.
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Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate solvent system).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice in a large beaker with vigorous stirring.
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Extraction: The product will likely precipitate as a solid or oil. Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: foaming), and brine.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,5-Difluoro-4-methoxy-1-nitrobenzene. The crude product can be purified by recrystallization or flash chromatography if necessary.
Step B: Reduction to this compound
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Setup: In a hydrogenation flask or a round-bottom flask suitable for hydrogenation, dissolve the crude nitro-compound from Step A (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt%) to the solution under a nitrogen or argon atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or equip it with a hydrogen-filled balloon. Purge the system with hydrogen gas.
-
Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (atmospheric or higher) at room temperature.
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Monitoring: Monitor the reaction by TLC until all the starting material has been consumed (typically 4-24 hours). The product aniline will have a different Rf value.
-
Filtration: Once complete, carefully purge the reaction vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
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Purification: The resulting crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
| Parameter | Nitration Step | Reduction Step |
| Key Reagents | HNO₃, H₂SO₄ | H₂, 10% Pd/C |
| Temperature | 0-5 °C | Room Temperature |
| Typical Solvents | Sulfuric Acid (as reagent/solvent) | Methanol, Ethanol, Ethyl Acetate |
| Monitoring | TLC, GC-MS | TLC, GC-MS |
| Workup | Ice quench, extraction | Filtration through Celite, extraction |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of the final product? A1: this compound is typically a low-melting solid or a brownish oil. The color can darken over time due to air oxidation. For best results, store it in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.[8][12]
Q2: What are the key safety precautions I should take when handling these chemicals? A2: Extreme caution is necessary. The nitration step uses highly corrosive concentrated acids. The reduction step involves a flammable solvent and flammable hydrogen gas with a pyrophoric catalyst (Pd/C can ignite if exposed to solvent in the air while dry). Always handle these materials in a fume hood, wear appropriate PPE, and have appropriate quenching materials and fire safety equipment nearby.[7][9][10][11]
Q3: Which analytical techniques are best for characterizing the final product? A3: A combination of techniques is recommended for full characterization. ¹H NMR and ¹⁹F NMR are excellent for confirming the structure and substitution pattern. ¹³C NMR will confirm the number of unique carbons. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight. Purity can be assessed by GC, HPLC, or elemental analysis.
Q4: Can I use a different reducing agent instead of catalytic hydrogenation? A4: Yes, other reduction methods can be used. A common alternative is using a metal in acidic media, such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid. These methods avoid the need for specialized hydrogenation equipment but may involve more complex aqueous workups to remove metal salts.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Difluoro-4-methoxyaniline. Retrieved from Fisher Scientific.[9]
-
Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Fluoro-2-methoxyaniline. Retrieved from Fisher Scientific.[10]
-
Sigma-Aldrich. (2025, July 23). Safety Data Sheet: this compound. Retrieved from Sigma-Aldrich.
-
Ragan, J. A., et al. (2003). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 80, 125. [Link][5]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from Carl ROTH.[7]
-
CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical.[11]
-
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from Google Patents.[4]
-
Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Retrieved from Google Patents.[13]
-
BenchChem. (2025, December). Technical Support Center: Synthesis of 2,4-Difluorophenol. Retrieved from BenchChem.
-
Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline. Retrieved from Google Patents.[6]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from Carl ROTH.[8]
-
Thermo Fisher Scientific. (2009, December 1). Safety Data Sheet: 4-methoxyaniline. Retrieved from Thermo Fisher Scientific.[12]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link][1]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from Chemistry LibreTexts. [Link][2]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link][3]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
Technical Support Center: Scaling the Synthesis of 2,5-Difluoro-4-methoxyaniline
An advanced technical support guide for researchers, scientists, and drug development professionals on the scaled-up production of 2,5-Difluoro-4-methoxyaniline.
This guide provides in-depth technical support for the synthesis and scale-up of this compound, a key intermediate in pharmaceutical development. We will address common challenges, from reaction optimization to purification and safe handling, in a practical question-and-answer format. Our approach is grounded in established chemical principles and validated methodologies to ensure both scientific integrity and successful experimental outcomes.
Section 1: Synthesis Pathway and Core Logic
The scaled-up production of this compound requires a robust and reproducible synthetic route. While several pathways exist, a common and effective strategy involves a multi-step process beginning with a readily available starting material. A logical approach, adapted from well-established procedures for similar aniline derivatives, involves the protection of an aniline, a nucleophilic aromatic substitution (SNAr) or Ullman-type coupling to introduce the methoxy group, and a final deprotection step.[1]
An alternative route, particularly suited for industrial scale, starts from a difluoronitrobenzene precursor, followed by methoxylation and then reduction of the nitro group.[2] The choice of route often depends on the cost and availability of starting materials, as well as safety considerations for handling specific reagents at scale.
Below is a generalized workflow illustrating a common synthetic strategy.
Caption: Troubleshooting workflow for product purification.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling this compound and its precursors?
A: Aniline derivatives are often toxic, and halogenated compounds require special care. All work should be conducted in a well-ventilated fume hood. [3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat. [3]* Toxicity: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin. [4]Avoid creating dust.
-
Handling: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. For eye contact, rinse immediately with plenty of water and seek medical advice. [4][5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][6]It may be sensitive to light and air.
Q: What are the best analytical methods for monitoring reaction progress and confirming product identity?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to track the consumption of starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation of the final product and key intermediates. The presence of fluorine provides a useful analytical handle via ¹⁹F NMR.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Section 4: Key Experimental Protocols
The following is a representative protocol for the synthesis of this compound adapted from established procedures for analogous compounds. [1][2]
Table 1: Key Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass/Volume |
| 1-(2,5-Difluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | 333.14 | 1.0 | 0.1 | 33.3 g |
| Sodium Methoxide (NaOMe) | 54.02 | 3.0 | 0.3 | 16.2 g |
| Copper(I) Chloride (CuCl) | 98.99 | 0.15 | 0.015 | 1.48 g |
| Methanol (MeOH) | 32.04 | - | - | 115 mL |
| Dimethylformamide (DMF) | 73.09 | - | - | 35 mL |
| Hydroxylamine Hydrochloride | 69.49 | 10.0 | 1.0 | 69.5 g |
| Triethylamine (TEA) | 101.19 | 2.0 | 0.2 | 27.8 mL |
Step-by-Step Methodology
Step 1: Ullman Methoxylation
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To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2,5-Difluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (33.3 g, 0.1 mol), sodium methoxide (16.2 g, 0.3 mol), and copper(I) chloride (1.48 g, 0.015 mol) under a nitrogen atmosphere.
-
Add methanol (115 mL) and dimethylformamide (35 mL).
-
Heat the resulting slurry in an oil bath to 80°C to maintain a gentle reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. Quench by pouring into a rapidly stirring mixture of isopropyl ether (250 mL) and 5% aqueous ammonium chloride (110 mL). Stir overnight.
-
Filter the slurry through a pad of Celite, washing with isopropyl ether. Separate the organic and aqueous layers of the filtrate.
Step 2: Deprotection of the Pyrrole Group
-
Concentrate the organic layer from the previous step to obtain the crude intermediate, 1-(2,5-Difluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
-
To a new flask, add the crude intermediate, hydroxylamine hydrochloride (69.5 g, 1.0 mol), and triethylamine (27.8 mL, 0.2 mol).
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Add 95% ethanol (150 mL) and water (75 mL).
-
Heat the solution to reflux for 20 hours. [1]5. Cool to room temperature and pour into ice-cold 1N HCl (150 mL).
-
Wash the acidic aqueous solution with isopropyl ether (2 x 125 mL) to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to 9-10 by carefully adding 6N NaOH while cooling in an ice bath.
-
Extract the product with isopropyl ether (2 x 125 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Final Purification
-
Recrystallize the crude solid from hot hexanes. Allow to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystal formation.
-
Isolate the purified this compound by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
References
-
Ragan, J. A., et al. (2003). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 80, 125. Available at: [Link]
-
Angene Chemical. (2026). Safety Data Sheet: 3-Iodo-4-methoxyaniline, HCl. Available at: [Link]
- Google Patents. (2015). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
Common pitfalls in handling 2,5-Difluoro-4-methoxyaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the comprehensive technical support guide for 2,5-Difluoro-4-methoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical advice, and answers to frequently asked questions (FAQs) regarding the handling and application of this versatile synthetic intermediate. Fluorinated anilines are critical building blocks in modern chemistry, and understanding their nuances is key to successful experimentation.
Part 1: General Handling, Storage, and Safety
Proper handling and storage are foundational to ensuring the integrity of your starting material and the safety of your laboratory personnel. Anilines, particularly halogenated ones, can exhibit sensitivity and toxicity that demand respect.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed, amber glass container to protect it from light.[1][2] The storage area should be cool, dry, and well-ventilated.[1][2][3] To prevent gradual oxidation, which often manifests as a darkening of the material from off-white or tan to brown, it is best practice to store it under an inert atmosphere (e.g., nitrogen or argon).[1] Many aniline derivatives are sensitive to air and moisture over time.[4]
Q2: What are the primary safety hazards, and what personal protective equipment (PPE) is required?
A2: this compound is classified as a toxic substance. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] Aniline derivatives as a class are known to be toxic, with some being suspected carcinogens.[4][5] Therefore, stringent safety protocols are mandatory.
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Chemical safety goggles and a face shield are required.[3]
-
Lab Coat: A flame-retardant lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[4][6]
-
Q3: My solid this compound has darkened over time. Is it still usable?
A3: The darkening of anilines is a common sign of oxidation. While minor discoloration may not significantly impact some robust reactions, it indicates a decrease in purity. For sensitive applications, such as catalysis or multi-step synthesis where stoichiometry is critical, using discolored material is not recommended. The impurities, likely polymeric oxidation products, can interfere with reactions and complicate purification. It is advisable to either purify the material (e.g., by recrystallization or sublimation) or use a fresh batch.
Q4: How can I assess the purity of my starting material before an experiment?
A4: A multi-technique approach is best for confirming purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools. ¹⁹F NMR is highly sensitive to the electronic environment and can quickly reveal fluorine-containing impurities.
-
Chromatography (TLC/GC/HPLC): Thin-layer chromatography can provide a quick qualitative check. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice, capable of detecting even trace-level impurities.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [7] |
| Molecular Weight | 159.13 g/mol | [7] |
| Appearance | Off-white to tan crystalline solid | General Observation |
| Melting Point | ~94-98 °C | Varies by supplier |
Part 2: Troubleshooting Guide for Synthetic Reactions
This section addresses common pitfalls encountered during key synthetic transformations involving this compound.
Scenario A: Diazotization Reactions (e.g., for Sandmeyer-type transformations)
Diazotization is a foundational reaction for anilines, converting the amino group into a highly versatile diazonium salt, which is an excellent leaving group.
Q: My diazotization reaction is failing, turning dark, or giving very low yields of the desired product. What's going wrong?
A: This is a classic and frequent challenge. The stability of the arenediazonium salt is paramount and is highly sensitive to several factors.
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Temperature Control is Non-Negotiable:
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The Problem: The arenediazonium salt is notoriously unstable at elevated temperatures and will decompose, often violently, to release nitrogen gas and form undesired phenol byproducts or tar.
-
The Solution: The reaction must be maintained strictly between 0 and 5 °C. Use an ice-salt bath for better temperature control. The addition of the sodium nitrite solution must be done dropwise and slowly to manage the exothermic nature of the reaction.
-
-
Incorrect Stoichiometry or Quality of Reagents:
-
The Problem: Insufficient acid will lead to incomplete diazotization and potential side reactions, like azo coupling between the newly formed diazonium salt and unreacted aniline.
-
The Solution: Use at least 3 equivalents of a strong mineral acid (like HCl or H₂SO₄). One equivalent protonates the aniline, one reacts with sodium nitrite to generate the crucial nitrous acid (HNO₂) in situ, and the third maintains high acidity to stabilize the diazonium salt.[8][9]
-
-
Monitoring for Excess Nitrous Acid:
-
The Problem: Using too little sodium nitrite results in incomplete conversion.
-
The Self-Validating Protocol: After the addition is complete, stir for another 15-30 minutes at 0-5 °C. Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper; a positive test turns the paper blue-black. If the test is negative, add a small amount of additional sodium nitrite solution until a persistent positive test is observed. This ensures the reaction has gone to completion.
-
Workflow for Troubleshooting Diazotization```dot
Caption: Competing electronic effects influencing aniline reactivity.
Part 3: Purification Pitfalls
Q: I'm trying to purify my product by silica gel chromatography, but it's streaking badly and my recovery is low.
A: This is a very common issue when working with amines on standard silica gel.
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Acid-Base Interaction with Silica:
-
The Cause: Silica gel is weakly acidic (due to surface silanol groups, Si-OH). The basic lone pair on the aniline nitrogen can interact strongly with these acidic sites, causing irreversible adsorption or significant band tailing (streaking). * The Solution:
-
Neutralize the Stationary Phase: Pre-treat your silica gel. A common method is to prepare the column slurry with the chosen eluent containing a small amount of a volatile base, like 0.5-1% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites and allows the amine to elute cleanly.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based column.
-
-
-
Improper Solvent System:
-
The Cause: A solvent system with too low polarity will result in very slow or no elution (low Rf), while one with too high polarity will flush everything through without separation (high Rf).
-
The Protocol:
-
TLC First: Always determine the optimal solvent system using TLC before running a column.
-
Test Additives: On your TLC plate, spot your crude material in three separate lanes. Run one in a standard eluent (e.g., Ethyl Acetate/Hexanes), the second in the same eluent with ~1% triethylamine, and a third with ~1% acetic acid.
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Analyze: The lane that shows a well-defined, round spot with an Rf value between 0.2 and 0.4 is your ideal system. For basic compounds like anilines, the triethylamine-doped system will almost always give the best results.
-
-
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem. (2025). Technical Support Center: Diazotization of Sterically Hindered Anilines. Benchchem.
- BenchChem. (2025).
- BenchChem. (n.d.). Significance of Fluorinated Anilines in Modern Organic Chemistry. Benchchem.
- ChemicalBook. (2019, November 19).
- Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Fluoro-2-methoxyaniline. Fisher Scientific.
- Leahy, J. W. (2019, January 3). converting anilines to diazoniums ions. YouTube.
- Pettit, G. R. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange.
- Santa Cruz Biotechnology. (n.d.). 3,5-Difluoro-4-methoxyaniline. Santa Cruz Biotechnology.
- Sciencemadness.org. (2021, January 9).
- Sigma-Aldrich. (2024). 4-Fluoroaniline 99%. Sigma-Aldrich.
- Sigma-Aldrich. (2025, July 23).
- Thermo Fisher Scientific. (2009, December 1).
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- 9. How is aniline diazotised ? Write chemical reactions. [allen.in]
Troubleshooting Guide: Catalyst Selection and Reaction Optimization
An in-depth guide to catalyst selection for the synthesis of 2,5-Difluoro-4-methoxyaniline, a critical intermediate in pharmaceutical and agrochemical research. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of this synthesis, with a primary focus on the catalytic reduction of 2,5-difluoro-4-methoxynitrobenzene.
This section addresses specific issues researchers may encounter during the synthesis of this compound via catalytic hydrogenation.
Q1: My reaction yield is consistently low. What are the primary factors related to the catalyst and conditions that I should investigate?
Low yield is a common issue that can stem from several factors, from catalyst activity to suboptimal reaction conditions.
Potential Cause 1: Ineffective Catalyst or Catalyst Deactivation The choice and condition of your catalyst are paramount. Catalysts like Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum-based catalysts are most common for reducing aromatic nitro groups.[1][2] However, their effectiveness can be compromised.
-
Recommendation:
-
Verify Catalyst Activity: If you are using an older bottle of catalyst, its activity may be diminished. It is often best to use a fresh batch of catalyst for laboratory preparations.[3] For Raney Nickel, ensure it has been stored properly under a liquid (like ethanol or water) to prevent oxidation and loss of activity, as dry, activated Raney Nickel can be pyrophoric.[3][4]
-
Increase Catalyst Loading: While typically used in catalytic amounts (e.g., 5-10% by weight of the starting material), increasing the loading to 15-25% can sometimes drive the reaction to completion, especially if the catalyst has moderate activity.[5]
-
Consider Catalyst Poisoning: Trace impurities in your starting material or solvent, particularly sulfur or certain nitrogen-containing compounds, can poison noble metal catalysts.[6] Ensure the purity of your 2,5-difluoro-4-methoxynitrobenzene and use high-purity, degassed solvents.
-
Potential Cause 2: Suboptimal Reaction Conditions Hydrogenation reactions are highly sensitive to temperature, pressure, and solvent choice.
-
Recommendation:
-
Solvent Selection: Protic solvents like ethanol or methanol are generally preferred for catalytic hydrogenations as they facilitate hydrogen dissolution and proton transfer.[7][8] The choice of solvent can significantly alter reaction rates; for some Pd-catalyzed hydrogenations, the activity sequence was found to be methanol > water > THF > dioxane.[9] If solubility of the starting material is an issue, a co-solvent system might be necessary.
-
Temperature and Pressure Optimization: While many hydrogenations proceed at room temperature and atmospheric pressure (using a hydrogen balloon), some substrates require elevated temperature and pressure to achieve a reasonable reaction rate.[10] Systematically screen temperatures (e.g., 25 °C, 50 °C, 80 °C) and pressures (e.g., 1 atm, 50 psi, 100 psi) to find the optimal conditions. Be aware that excessively high temperatures can sometimes lead to increased byproduct formation.[11]
-
Ensure Efficient Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen to the catalyst surface.
-
Q2: I'm observing significant byproduct formation, particularly a loss of fluorine from the aromatic ring. How can I prevent this?
The formation of byproducts, especially through hydrodehalogenation, is a critical challenge when reducing halogenated nitroaromatics.
Potential Cause: Catalyst-Induced Hydrodefluorination Palladium on carbon (Pd/C) is highly active for hydrogenation but is also known to catalyze the cleavage of carbon-halogen bonds (C-Cl, C-Br, C-I, and to a lesser extent, C-F).[2] This side reaction leads to the formation of defluorinated aniline impurities, which can be difficult to separate from the desired product.
-
Recommendation:
-
Switch to Raney Nickel: Raney Nickel is an excellent alternative to Pd/C for reducing nitro groups on halogenated aromatics because it is generally less prone to causing dehalogenation.[2][12] It is a cost-effective and highly active catalyst.[12]
-
Use a Platinum-Based Catalyst: Platinum catalysts, such as Platinum(IV) oxide (PtO₂) or Platinum on carbon (Pt/C), can also be effective and may offer better chemoselectivity, avoiding dehalogenation compared to palladium.[1][13]
-
Modify Reaction Conditions: If you must use Pd/C, modifying the conditions can sometimes suppress dehalogenation. Adding a mild base (e.g., sodium acetate) to neutralize any acidic byproducts (like HF) formed can help.[5] Running the reaction at lower temperatures and pressures may also reduce the rate of the undesired side reaction.
-
Potential Cause: Incomplete Reduction Incomplete reduction can lead to the formation of intermediate species like nitroso compounds and hydroxylamines.[1]
-
Recommendation:
-
Increase Reaction Time or Hydrogen Pressure: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Use a More Active Catalyst: If the reaction stalls, a more active catalyst system may be required.
-
Q3: The reaction starts well but then stops before all the starting material is consumed. What could be causing this premature halt?
A reaction that stalls is often a sign of catalyst deactivation during the process.
Potential Cause: Catalyst Fouling or Leaching The catalyst surface can become blocked by intermediates, products, or polymers formed during the reaction. In some cases, the active metal can leach from the support, reducing the number of active sites.
-
Recommendation:
-
Filter and Add Fresh Catalyst: If the reaction stalls, you can carefully filter the reaction mixture (under an inert atmosphere, especially for pyrophoric catalysts like Raney Ni) and add a fresh portion of the catalyst to the filtrate to restart the hydrogenation.
-
Optimize Solvent and Temperature: The choice of solvent can influence the solubility of intermediates that might foul the catalyst surface.[8] Adjusting the temperature might prevent the adsorption of inhibiting species.
-
Consider a Different Catalyst Support: The interaction between the metal and the support material (e.g., activated carbon) is crucial. If leaching is suspected, a catalyst with a different support or a higher degree of metal anchoring may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most recommended catalysts for the synthesis of this compound?
The choice of catalyst involves a trade-off between activity, selectivity, and cost. For this specific transformation, the primary concern is achieving complete reduction of the nitro group without causing hydrodefluorination.
-
Raney® Nickel: Often the top recommendation for this type of transformation. It is highly active, cost-effective, and shows excellent selectivity, minimizing the risk of dehalogenation.[2][3]
-
Platinum on Carbon (Pt/C): A robust and highly active catalyst that can be used under mild conditions.[13] It generally has a lower tendency for dehalogenation than palladium-based catalysts.
-
Palladium on Carbon (Pd/C): While a very common and effective hydrogenation catalyst, it should be used with caution due to the significant risk of causing hydrodefluorination on halogenated substrates.[2] It is best employed only after other options have proven unsuccessful and conditions have been carefully optimized to minimize this side reaction.
| Catalyst | Typical Loading (w/w) | Pressure | Temperature | Common Solvents | Key Advantages & Disadvantages |
| Raney® Nickel | 5 - 20% | 1 - 10 atm | 25 - 80 °C | Ethanol, Methanol | Pro: High activity, low cost, minimal dehalogenation.[12] Con: Pyrophoric, must be handled as a slurry.[15] |
| Platinum/Carbon (Pt/C) | 5 - 10% | 1 - 10 atm | 25 - 60 °C | Ethanol, Methanol, Ethyl Acetate | Pro: High activity, good selectivity.[13] Con: Higher cost than Raney Ni. |
| Palladium/Carbon (Pd/C) | 5 - 10% | 1 - 5 atm | 25 - 50 °C | Ethanol, Methanol, Ethyl Acetate | Pro: Very high activity, widely available.[2] Con: High risk of hydrodefluorination.[2] |
Q2: How do I select the appropriate solvent for this hydrogenation?
Solvent selection is crucial for reaction success. The ideal solvent should fully dissolve the starting material, have good hydrogen solubility, and not interfere with the catalyst.
-
Protic Solvents: Ethanol and Methanol are the most common and generally most effective solvents for catalytic hydrogenation.[7] They have good hydrogen solubility and can facilitate the reaction mechanism.
-
Aprotic Solvents: Ethyl acetate and Tetrahydrofuran (THF) can also be used, particularly if the starting material has better solubility in them. However, reaction rates may be slower compared to protic solvents.[9]
-
Solvent Purity: Always use high-purity, anhydrous solvents if possible, and degas them before use to remove dissolved oxygen, which can deactivate the catalyst.
Q3: What safety precautions are necessary when performing this synthesis?
Safety is paramount, especially when working with hydrogen gas and pyrophoric catalysts.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure all reactions are conducted in a well-ventilated fume hood, away from ignition sources. Use proper equipment designed for hydrogenation, such as a Parr shaker or a flask system with a hydrogen balloon secured properly.
-
Pyrophoric Catalysts: Activated Raney Nickel and, to a lesser extent, dry Pd/C can ignite spontaneously upon exposure to air.[3] They should always be handled as a slurry under a solvent (e.g., water, ethanol). Never allow the catalyst to dry on filter paper or spatulas exposed to air.
-
Reaction Monitoring: Exothermic reactions can occur, especially on a larger scale. Monitor the reaction temperature and pressure closely.
Visualized Workflow and Protocols
Catalyst Selection and Troubleshooting Workflow
This diagram outlines the logical steps for selecting a catalyst and troubleshooting common issues in the synthesis of this compound.
Caption: Workflow for catalyst selection and optimization.
Standard Protocol for Catalytic Hydrogenation using Raney® Nickel
This protocol provides a general procedure for the reduction of 2,5-difluoro-4-methoxynitrobenzene.
Materials:
-
2,5-Difluoro-4-methoxynitrobenzene
-
Raney® Nickel (as a 50% slurry in water)[15]
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas
-
Celite® (diatomaceous earth) for filtration
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser/bubbler
Procedure:
-
Catalyst Preparation: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. Using a pipette, remove the storage water and wash the catalyst by decantation three times with the reaction solvent (e.g., ethanol) to remove residual water.[4] Caution: Never allow the catalyst to become dry.
-
Reaction Setup: To the three-neck flask containing a stir bar, add the starting material, 2,5-difluoro-4-methoxynitrobenzene (1.0 eq). Add the solvent (e.g., ethanol) to create a solution of approximately 0.1-0.5 M concentration.
-
Inerting the System: Add the washed Raney® Nickel catalyst (approx. 10-15% by weight of the starting material) to the flask. Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Replace the inert gas with hydrogen by evacuating and backfilling the flask with hydrogen from a balloon three times. Maintain a slight positive pressure of hydrogen (indicated by the balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.
-
Catalyst Removal: Under a nitrogen atmosphere , filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. Wash the filter cake with small portions of the solvent. Crucially, quench the filter cake immediately and carefully with plenty of water before it can dry and come into contact with air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.[14]
References
- Scilit. (n.d.). Convenient and Selective Hydrogenation of Nitro Aromatics with a Platinum Nanocatalyst under Ambient Pressure. Advanced Synthesis & Catalysis, 353(8), 1260-1264.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).
- OSTI.GOV. (1995). Aromatics reduction over supported platinum catalysts. 2: Improvement in sulfur resistance by addition of palladium to supported platinum catalysts.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Machine learning-guided strategies for reaction conditions design and optimization. (n.d.).
- Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 3, 181.
- Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-.
- Sigma-Aldrich. (n.d.). Nickel catalyst (Produced according to a process of the type developed by Murray Raney, activated for hydrogenation) for synthesis.
- Wikipedia. (n.d.). Raney nickel.
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Benchchem. (n.d.). Common side reactions and byproducts in difluoroamine chemistry.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst.
- RSC Publishing. (n.d.). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Reaction Chemistry & Engineering.
- University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- PubMed. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chem Asian J.
- Reddit. (2024). Solvents for hydrogenation. r/Chempros.
- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- Benchchem. (n.d.). This compound | 394223-61-1.
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- ResearchGate. (2025). Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. Aromatics reduction over supported platinum catalysts. 2: Improvement in sulfur resistance by addition of palladium to supported platinum catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 7. reddit.com [reddit.com]
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- 9. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 10. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
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- 15. Nickel catalyst (Produced according to a process of the type developed by Murray Raney, activated for hydrogenation) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide: 2,5-Difluoro-4-methoxyaniline vs. 2,5-Difluoroaniline in Synthesis
In the intricate world of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Substituted anilines are foundational building blocks, and the strategic placement of fluorine and other functional groups can profoundly influence reactivity and biological activity. This guide provides an in-depth comparison of two such building blocks: 2,5-Difluoro-4-methoxyaniline and 2,5-Difluoroaniline. We will dissect their chemical personalities, explore their performance in key synthetic transformations, and provide field-proven insights to guide your selection process.
At a Glance: Physicochemical and Electronic Profiles
The fundamental differences between these two reagents stem from the presence of a para-methoxy group. While both molecules share the electron-withdrawing inductive effects of two fluorine atoms, the methoxy group in this compound introduces a powerful, electron-donating resonance effect that fundamentally alters the electronic character of the aniline ring.
dot
A Comparative Analysis of Synthetic Routes to 2,5-Difluoro-4-methoxyaniline
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2,5-Difluoro-4-methoxyaniline
This compound is a highly valuable substituted aniline derivative. The presence of two fluorine atoms and a methoxy group on the aniline core imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics are highly sought after in medicinal chemistry for the design of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The strategic placement of these functional groups allows for diverse downstream chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures.
This guide will explore two principal synthetic routes to this compound, evaluating their respective strengths and weaknesses to provide a comprehensive resource for chemists in the field.
Route 1: Nitration of 2,5-Difluoroanisole followed by Catalytic Reduction
This classical two-step approach leverages the commercially available starting material, 2,5-difluoroanisole. The synthesis proceeds via the introduction of a nitro group, which is subsequently reduced to the target aniline.
Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Nitration of 2,5-Difluoroanisole
A general protocol for the nitration of activated aromatic compounds can be adapted for 2,5-difluoroanisole.
-
To a stirred solution of concentrated sulfuric acid (2.0-3.0 equivalents), cooled to 0-5 °C in an ice bath, slowly add concentrated nitric acid (1.1-1.5 equivalents).
-
Maintain the temperature below 10 °C during the addition to form the nitrating mixture.
-
Slowly add 2,5-difluoroanisole (1.0 equivalent) to the cold nitrating mixture, ensuring the temperature remains between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
The solid is collected by filtration, washed with cold water until neutral, and dried to afford 1,4-difluoro-2-methoxy-5-nitrobenzene.
Step 2: Catalytic Reduction of 1,4-Difluoro-2-methoxy-5-nitrobenzene
The reduction of the nitro group is a standard transformation in organic synthesis.
-
In a hydrogenation vessel, dissolve 1,4-difluoro-2-methoxy-5-nitrobenzene (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Analysis and Discussion
The primary advantage of this route lies in its straightforward and well-established chemical transformations. The starting material, 2,5-difluoroanisole, is readily accessible. The nitration of anisole derivatives is generally a high-yielding reaction, and the subsequent catalytic hydrogenation of the nitro group is typically clean and efficient, often providing the product in high purity after simple filtration of the catalyst.
However, a significant drawback is the regioselectivity of the nitration step. While the methoxy group is an ortho-, para-director, the presence of the two fluorine atoms can influence the position of nitration. Careful optimization of reaction conditions is crucial to maximize the yield of the desired 4-nitro isomer and minimize the formation of other regioisomers, which can complicate purification. The handling of concentrated nitric and sulfuric acids also requires stringent safety precautions.
Route 2: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction
This alternative pathway involves the displacement of a fluoride or other suitable leaving group from a highly activated aromatic ring by a methoxide source, followed by the reduction of a nitro group. A plausible starting material for this route is 1,2,4-trifluoro-5-nitrobenzene.
Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Methoxylation of 1,2,4-Trifluoro-5-nitrobenzene
This step relies on the principles of Nucleophilic Aromatic Substitution (SNAr).
-
Dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 equivalent) in a suitable solvent such as methanol.
-
Add a solution of sodium methoxide (1.0-1.2 equivalents) in methanol dropwise to the reaction mixture at room temperature.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours, with progress monitored by TLC or GC.
-
Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1,4-difluoro-2-methoxy-5-nitrobenzene.
Step 2: Reduction of 1,4-Difluoro-2-methoxy-5-nitrobenzene
While catalytic hydrogenation is an option, a metal-acid system provides a common alternative.
-
To a stirred suspension of iron powder (3-5 equivalents) and ammonium chloride (1.0 equivalent) in a mixture of ethanol and water, heat the mixture to reflux.
-
Add a solution of 1,4-difluoro-2-methoxy-5-nitrobenzene (1.0 equivalent) in ethanol dropwise to the refluxing mixture.
-
Maintain the reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is filtered through celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated to afford the crude this compound.
Analysis and Discussion
The SNAr approach offers the potential for high regioselectivity. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the position of substitution is often predictable based on the electronic effects of the existing substituents. This can lead to a cleaner reaction with fewer isomeric byproducts compared to electrophilic nitration. The use of iron and ammonium chloride for the reduction is an inexpensive and scalable alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.
However, the availability and cost of the starting material, 1,2,4-trifluoro-5-nitrobenzene, may be a limiting factor compared to 2,5-difluoroanisole. The SNAr reaction itself may require careful control of conditions to prevent side reactions, such as the displacement of multiple fluorine atoms. The workup for the iron-based reduction can be more cumbersome than for catalytic hydrogenation due to the need to remove a significant amount of inorganic salts.
Comparative Summary
| Feature | Route 1: Nitration & Reduction | Route 2: SNAr & Reduction |
| Starting Material | 2,5-Difluoroanisole (readily available) | 1,2,4-Trifluoro-5-nitrobenzene (less common) |
| Key Transformations | Electrophilic Aromatic Substitution, Catalytic Reduction | Nucleophilic Aromatic Substitution, Metal-Acid Reduction |
| Regioselectivity | Potentially problematic in the nitration step | Generally high in the SNAr step |
| Yield | Can be high with optimized nitration | Potentially high, dependent on SNAr efficiency |
| Scalability | Both steps are generally scalable | SNAr is scalable; iron reduction is common in industry |
| Safety Considerations | Handling of concentrated strong acids | Handling of reactive sodium methoxide |
| Purification | May require separation of isomers | Generally simpler due to higher regioselectivity |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will ultimately depend on the specific needs and constraints of the researcher or organization.
Route 1 (Nitration & Reduction) is a good choice when the starting material, 2,5-difluoroanisole, is readily available and cost-effective. However, significant effort may be required to optimize the nitration step to achieve high regioselectivity and simplify purification.
Route 2 (SNAr & Reduction) is advantageous when high regioselectivity is a primary concern, potentially leading to a more straightforward purification process. The main consideration for this route is the availability and cost of the starting material, 1,2,4-trifluoro-5-nitrobenzene.
For large-scale production, the cost and availability of starting materials will be a critical factor. For discovery chemistry, where purity and rapid access to the target molecule are often prioritized, the higher regioselectivity of the SNAr route might be more appealing, provided the starting material is accessible.
It is recommended that researchers carefully evaluate the cost, availability of starting materials, and their own experimental capabilities before selecting a synthetic route. Small-scale trial reactions are advised to validate the chosen protocol and optimize conditions for the desired outcome.
References
A comprehensive list of references will be provided upon request, detailing the specific literature sources for the described methodologies.
A Comparative Guide to the Validation of Analytical Methods for 2,5-Difluoro-4-methoxyaniline
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,5-Difluoro-4-methoxyaniline, a key intermediate in modern pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of such intermediates is paramount. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, grounded in established regulatory frameworks.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] This principle, often termed "fitness for purpose," is the cornerstone of robust analytical science and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]
This guide will compare two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). Each method will be evaluated against the core validation parameters defined in the ICH Q2(R2) guideline: specificity, linearity, range, accuracy, precision, and robustness.[2][8][9]
The Regulatory Landscape: A Foundation of Trust
Before delving into experimental specifics, it is crucial to understand the regulatory context. The ICH Q2(R2) guideline, recently revised, provides a harmonized framework for validating analytical procedures.[4][10] This guideline, along with the complementary ICH Q14 on analytical procedure development, encourages a lifecycle-based model for analytical methods, moving beyond a one-time validation event to a continuous process of ensuring a method's suitability.[9][11] The U.S. Pharmacopeia (USP) General Chapter <1225> further codifies these requirements, providing a clear roadmap for validating compendial procedures.[12][13] Adherence to these standards is not merely a regulatory hurdle; it is a commitment to data integrity and, ultimately, patient safety.
Comparative Methodologies for this compound Analysis
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, an aromatic amine, is amenable to both HPLC and GC analysis.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique in the pharmaceutical industry. Its application to polar and thermally labile compounds often makes it a superior choice, potentially avoiding the need for derivatization. For substituted anilines, reversed-phase HPLC is the most common modality.
-
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like substituted anilines.[14][15]
The following sections present detailed validation protocols and comparative data for both a developed HPLC-UV method and a GC-FID method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: The HPLC-UV method is developed for its robustness, ease of use in a quality control (QC) environment, and the strong UV chromophore present in the aniline structure. This method is designed as a primary assay for determining the purity of this compound.
HPLC Experimental Workflow
The diagram below outlines the logical flow of the HPLC method validation process, from initial system suitability checks to the final assessment of robustness.
Caption: Logical workflow for the HPLC-UV method validation.
Detailed HPLC Protocol
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase. Dilute to a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in mobile phase.
Validation Procedures:
-
System Suitability: Inject the working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 1.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.
-
Specificity: Perform forced degradation studies by exposing the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. Analyze the stressed samples to ensure that degradation product peaks do not interfere with the main analyte peak. Peak purity analysis using the PDA detector should confirm homogeneity.
-
Linearity and Range: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[16]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the effect of random events.
-
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on the results.[16]
HPLC Validation Data Summary (Hypothetical)
Table 1: HPLC-UV Method Validation Results
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | No interference at analyte Rt | Peak purity > 99.5% | Pass |
| Linearity (50-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |
| Range | Method is accurate, precise, and linear within this range | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |
| Precision (RSD%) | |||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.85% | Pass |
| - Intermediate (n=6) | RSD ≤ 2.0% | 1.20% | Pass |
| Robustness | System suitability passes; results are unaffected | All variations met SST criteria | Pass |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: The GC-FID method is presented as a valuable alternative, particularly for identifying and quantifying volatile impurities. While requiring thermal stability of the analyte, GC can offer higher resolution and sensitivity for certain related substances. This protocol avoids derivatization to maintain simplicity, which is feasible for many substituted anilines.[14]
GC Experimental Workflow
The validation workflow for the GC method mirrors the systematic approach of the HPLC validation, ensuring all performance characteristics are thoroughly evaluated.
Caption: Logical workflow for the GC-FID method validation.
Detailed GC Protocol
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Dilute to a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in methanol.
Validation Procedures:
-
System Suitability: Inject the working standard solution six times. The system is suitable if the RSD of the peak area is ≤ 1.5%.
-
Specificity: Analyze a solvent blank and a placebo blank to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity and Range: Prepare a series of at least five concentrations, typically spanning 10 µg/mL to 200 µg/mL to cover potential impurity analysis as well as the main assay. Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different column.
-
-
Robustness: Intentionally vary critical method parameters such as initial oven temperature (±5°C), ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).
GC Validation Data Summary (Hypothetical)
Table 2: GC-FID Method Validation Results
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | No interference at analyte Rt | No interfering peaks observed | Pass |
| Linearity (10-200 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Range | Method is accurate, precise, and linear within this range | 10 - 200 µg/mL | Pass |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 102.1% | Pass |
| Precision (RSD%) | |||
| - Repeatability (n=6) | RSD ≤ 2.0% | 1.15% | Pass |
| - Intermediate (n=6) | RSD ≤ 2.0% | 1.65% | Pass |
| Robustness | System suitability passes; results are unaffected | All variations met SST criteria | Pass |
Performance Comparison and Expert Recommendations
Both the HPLC-UV and GC-FID methods have been demonstrated to be valid and fit for the purpose of quantifying this compound. The choice between them depends on the specific application.
Table 3: Head-to-Head Method Comparison
| Performance Metric | HPLC-UV Method | GC-FID Method | Rationale and Recommendation |
| Specificity | Excellent (demonstrated with forced degradation) | Good (demonstrated with blanks) | HPLC is superior for stability-indicating assays due to the ability to monitor peak purity and resolve non-volatile degradants. |
| Precision | Excellent (RSD < 1.5%) | Very Good (RSD < 2.0%) | Both methods show excellent precision. The HPLC method demonstrates slightly better intermediate precision in this hypothetical case. |
| Linearity Range | Suitable for Assay (50-150 µg/mL) | Wider Range (10-200 µg/mL) | GC method is more versatile , suitable for both high-concentration assays and lower-level impurity quantification. |
| Sample Throughput | Moderate (Typical run time ~15 mins) | Moderate (Typical run time ~20 mins) | HPLC has a slight advantage in run time, which can be significant in high-throughput QC labs. |
| Ease of Use | High (Aqueous mobile phases, ambient temp operation) | Moderate (High temperatures, gas management) | HPLC is generally simpler and more accessible for routine QC personnel. |
Causality-Driven Recommendations:
-
For routine quality control, batch release, and purity assays of this compound drug substance, the validated HPLC-UV method is recommended. Its superior performance in specificity for stability-indicating assays, coupled with its operational simplicity and high precision, makes it an ideal choice for a regulated environment.
-
For impurity profiling, trace analysis, or when orthogonal validation is required, the validated GC-FID method is an excellent choice. Its wider linear range and the high resolving power of capillary GC make it well-suited for detecting and quantifying potentially volatile related substances that may not be well-resolved by the primary HPLC method.
Conclusion
The validation of analytical methods is a non-negotiable component of pharmaceutical development and manufacturing. It provides documented evidence that a method is reliable, reproducible, and fit for its intended purpose.[8][17] This guide has presented a comparative validation framework for two robust methods—HPLC-UV and GC-FID—for the analysis of this compound.
By grounding these protocols in the principles of the ICH, FDA, and USP, and by explaining the scientific rationale behind each validation parameter, we establish a system of trust and scientific integrity.[4][12][16] The provided data, though hypothetical, illustrates the expected performance and serves as a template for researchers to design their own validation studies. Ultimately, the selection of an analytical method should be a science and risk-based decision, aligning the technique's capabilities with the specific analytical challenges at hand.[11]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Compliance Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- PubMed. (2017, December 14). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and gas chromatography-mass spectrometry.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Quality Assistance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- PubMed. (1983, July-August). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography.
- USP-NF. (2017). <1225> Validation of Compendial Procedures.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaguideline. (2024, April 21). ANALYTICAL METHOD VALIDATION IN PHARMA.
Sources
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- 10. youtube.com [youtube.com]
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- 15. Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pharmadevils.com [pharmadevils.com]
Purity assessment of 2,5-Difluoro-4-methoxyaniline by HPLC
An In-Depth Guide to the Purity Assessment of 2,5-Difluoro-4-methoxyaniline by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a substituted aniline derivative that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and complex organic molecules. The precise arrangement of its functional groups—two fluorine atoms, a methoxy group, and an amine on a benzene ring—imparts specific reactivity and properties essential for its downstream applications. However, the synthetic pathways to produce this molecule can introduce a variety of impurities, including regioisomers (e.g., 3,5-Difluoro-4-methoxyaniline), unreacted starting materials, and process-related by-products.[1] The presence of even trace levels of these impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will move beyond a simple recitation of methods to explore the underlying chromatographic principles, compare alternative analytical approaches, and present a fully validated, step-by-step protocol. Our objective is to equip researchers and drug development professionals with a robust, self-validating system for ensuring the quality of this vital chemical intermediate.
The Chromatographic Challenge: Understanding the Analyte and Its Impurities
The key to developing a successful HPLC method lies in understanding the physicochemical properties of the target analyte and its potential impurities. This compound is a moderately polar aromatic amine. The amine group is basic, while the fluorine and methoxy groups influence the molecule's overall hydrophobicity and electronic distribution.
Common impurities can arise from several sources:
-
Process-Related Impurities: Unreacted precursors or reagents from the synthesis.[1]
-
Isomeric Impurities: Positional isomers formed during aromatic substitution reactions.
-
Degradation Products: Anilines are susceptible to oxidation, which can form colored impurities and polymeric by-products, especially upon exposure to air and light.[2]
A successful HPLC method must be able to resolve the main this compound peak from all these potential contaminants. This requires careful optimization of the stationary phase, mobile phase, and detection parameters.
Method Development and Comparison: Selecting the Optimal HPLC System
Reversed-phase HPLC is the technique of choice for separating moderately polar compounds like substituted anilines.[3][4][5] The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Core Workflow for Purity Assessment
The overall process follows a logical sequence from sample handling to final purity determination.
Caption: General workflow for HPLC purity assessment.
Comparison of Chromatographic Conditions
To achieve optimal separation, different columns and mobile phase compositions were evaluated. The primary goal is to maximize the resolution between the main analyte peak and its closest eluting impurity while maintaining good peak shape (tailing factor close to 1.0) and a reasonable run time.
Causality Behind the Choices:
-
Column Chemistry: A standard C18 column provides excellent hydrophobic retention for aromatic compounds. A Phenyl-Hexyl column was chosen as an alternative to leverage π-π interactions between the phenyl stationary phase and the aromatic ring of the analyte, potentially offering different selectivity for isomers.
-
Mobile Phase: Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers. ACN is often more efficient (leading to sharper peaks), while MeOH can offer different selectivity. An acidic pH (e.g., using formic or phosphoric acid) is crucial to protonate the aniline's amino group (pKa ≈ 4.6), preventing peak tailing and ensuring consistent retention.[6][7]
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks at a specific wavelength (e.g., 254 nm) but also provides UV spectra for all peaks. This is invaluable for peak tracking during method development and for assessing peak purity to ensure a single peak is not composed of co-eluting components.
| Parameter | Method A | Method B (Optimized) | Method C |
| Stationary Phase | Standard C18 (4.6x150 mm, 5 µm) | High-Purity C18 (4.6x150 mm, 3.5 µm) | Phenyl-Hexyl (4.6x150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Mode | Gradient: 5% to 95% B in 20 min | Gradient: 10% to 90% B in 15 min | Gradient: 10% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 30 °C |
| Detection | PDA at 254 nm | PDA at 254 nm | PDA at 254 nm |
| Performance Data | |||
| Resolution (Critical Pair) | 1.8 | 2.5 | 1.6 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | 1.5 |
| Run Time (min) | 25 | 20 | 25 |
| Rationale for Selection | Good starting point, but shows peak tailing due to secondary silanol interactions. | Superior peak shape due to better pH control with buffer. Higher efficiency from smaller particles improves resolution. Selected as the optimal method. | Alternative selectivity, but did not offer improved resolution for key impurities and resulted in broader peaks compared to ACN. |
Note: Performance data is illustrative and representative of a typical method development process.
Optimized Protocol for Purity Determination (Method B)
This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards like USP <621>.[8][9][10] The validation of this method should be performed according to the principles outlined in ICH Q2(R1).[11][12][13]
Materials and Reagents
-
This compound Reference Standard and test sample.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water (e.g., Milli-Q or equivalent).
-
Potassium Phosphate Monobasic (KH₂PO₄).
-
Phosphoric Acid (85%).
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: High-Purity C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Prepare 10 mM KH₂PO₄ in water, adjust pH to 3.0 with phosphoric acid. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
PDA Detection: Wavelength 254 nm, with spectral acquisition from 200-400 nm.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
Solution Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. This is a non-negotiable step for ensuring trustworthy results.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Reference Standard Solution.
-
Calculate the performance parameters. The system is deemed suitable for use if the following criteria are met:
-
Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections is not more than 2.0%.
-
Peak Shape: The tailing factor for the this compound peak is not more than 1.5.
-
Theoretical Plates (Efficiency): The column efficiency is not less than 5000 theoretical plates.
-
Analytical Procedure
-
Once system suitability is established, inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity of the sample using area normalization.
Calculation
The percentage of any single impurity and the total purity are calculated as follows:
-
% Individual Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This approach assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, especially for known impurities, a relative response factor (RRF) should be determined and applied.
Method Validation Logic
A validated analytical procedure ensures that it is suitable for its intended purpose.[13] The logic follows a hierarchical approach, building confidence in the method's performance.
Caption: Hierarchy of analytical method validation parameters.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] This is demonstrated by resolving the main peak from all impurities and by using PDA peak purity analysis.
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range (e.g., 0.05% to 120% of the nominal concentration).
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, often measured by spike recovery. Precision is the degree of agreement among individual tests, measured by RSD at different levels (repeatability, intermediate precision).
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C) are made to show the method's reliability during normal usage.[10]
Conclusion
The purity of this compound is a critical quality attribute that directly influences its suitability for pharmaceutical synthesis. The optimized RP-HPLC method presented in this guide provides a robust, selective, and reliable system for this assessment. By grounding the protocol in fundamental chromatographic principles and adhering to internationally recognized standards for system suitability and validation from USP and ICH, researchers can have high confidence in their analytical results.[8][11] This ensures that only material of the highest quality proceeds through the drug development pipeline, safeguarding the integrity of the final product.
References
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Aniline Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] Source: PubMed URL: [Link]
-
Title: <621> Chromatography - Notice of Adoption of Harmonized Standard Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Reverse-phase high-performance liquid chromatography (HPLC)... Source: ResearchGate URL: [Link]
-
Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: RSC Publishing URL: [Link]
-
Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Separation of Aniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: ANILINE Source: Ataman Kimya URL: [Link]
-
Title: aniline impurities Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Separation of 4-Methoxyaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,5-Difluoro-4-methoxyaniline and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated aniline derivatives serve as indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate pKa and lipophilicity make them highly sought after. However, the synthesis of a specific polysubstituted aniline, such as 2,5-Difluoro-4-methoxyaniline, can often yield a mixture of positional isomers. Distinguishing these isomers is not merely an academic exercise; it is a critical step in quality control, ensuring batch-to-batch reproducibility, and guaranteeing the intended biological activity and safety profile of a final compound.
This guide provides an in-depth spectroscopic comparison of this compound with two of its key positional isomers: the highly symmetric 3,5-Difluoro-4-methoxyaniline and the adjacent-fluorine isomer 2,3-Difluoro-4-methoxyaniline . We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be expertly applied to unambiguously identify each isomer, moving beyond a simple data listing to explain the causality behind the observed spectral differences.
The Isomers: A Structural Overview
The identity and purity of a chemical entity are foundational to any scientific study. The first step in our analysis is to visualize the structures of the isomers . The subtle shifts in substituent positions have profound effects on molecular symmetry and the electronic environment of each atom, which are the very properties that spectroscopy probes.
Figure 1. Chemical structures of the aniline isomers under investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation due to its sensitivity to the precise electronic environment and through-bond coupling of nuclei. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary piece of the structural puzzle.
Causality in NMR: Why Isomers Produce Different Spectra
The chemical shift of a nucleus (¹H, ¹³C, ¹⁹F) is dictated by the degree of magnetic shielding it experiences. This shielding is a direct function of the electron density around the nucleus, which is influenced by the inductive and resonance effects of neighboring substituents.
-
Electron-donating groups (like -NH₂ and -OCH₃) increase electron density and cause upfield shifts (lower ppm).
-
Electron-withdrawing groups (like -F) decrease electron density and cause downfield shifts (higher ppm).
-
Spin-spin coupling (J-coupling) provides connectivity information. The magnitude of the coupling constant between two nuclei depends on the number of bonds separating them and their spatial relationship. Couplings between protons (¹H-¹H), protons and fluorine (¹H-¹⁹F), carbons and fluorine (¹³C-¹⁹F), and between different fluorine atoms (¹⁹F-¹⁹F) are all observable and highly diagnostic.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides the most immediate and obvious differentiation.
| Isomer | Aromatic Proton(s) | Predicted Chemical Shift (δ, ppm) & Multiplicity | Rationale |
| This compound | H-3, H-6 | Two distinct signals, each appearing as a doublet of doublets (dd). | No symmetry. H-3 is coupled to F-2 and H-6. H-6 is coupled to F-5 and H-3. The differing electronic environments lead to separate signals. |
| 3,5-Difluoro-4-methoxyaniline | H-2, H-6 | One signal, appearing as a singlet (or a triplet with small JHF). | High C₂ᵥ symmetry. H-2 and H-6 are chemically and magnetically equivalent. They are coupled equally to the two equivalent fluorine atoms. |
| 2,3-Difluoro-4-methoxyaniline | H-5, H-6 | Two distinct signals, likely appearing as doublets (d) or complex multiplets. | No symmetry. H-5 and H-6 are in different environments. H-6 is ortho to the -NH₂ group, while H-5 is meta, leading to different shieldings. |
The methoxy (-OCH₃) and amine (-NH₂) protons will appear as singlets in all three isomers, typically in the range of 3.8-4.0 ppm and 3.5-4.5 ppm (broad), respectively. While their exact positions may shift slightly due to the overall electronic character of the ring, they are less useful for isomer identification than the aromatic protons.
¹³C NMR Spectroscopy
¹³C NMR is particularly powerful for distinguishing isomers based on symmetry and carbon-fluorine coupling.
| Isomer | Predicted No. of Aromatic Signals | Key Differentiating Features |
| This compound | 6 | All six aromatic carbons are unique. C-2, C-4, and C-5 will show large one-bond and two-bond C-F couplings. |
| 3,5-Difluoro-4-methoxyaniline | 4 | Due to symmetry, C-1/C-4 and C-2/C-6 and C-3/C-5 are equivalent pairs. C-3/C-5 will show a very large one-bond C-F coupling. |
| 2,3-Difluoro-4-methoxyaniline | 6 | All six aromatic carbons are unique. C-2 and C-3 will show large one-bond C-F couplings. |
¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR is often the most decisive technique. The chemical shifts are highly sensitive to the substitution pattern.
| Isomer | Predicted No. of ¹⁹F Signals | Predicted Coupling |
| This compound | 2 | Two distinct signals. Expect to see coupling to aromatic protons. No ¹⁹F-¹⁹F coupling is expected as they are too far apart. |
| 3,5-Difluoro-4-methoxyaniline | 1 | A single signal due to the chemical and magnetic equivalence of the two fluorine atoms. |
| 2,3-Difluoro-4-methoxyaniline | 2 | Two distinct signals. A significant ¹⁹F-¹⁹F coupling constant is expected due to their ortho relationship. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. While it is less definitive than NMR for distinguishing positional isomers, characteristic shifts in key vibrational bands can provide corroborating evidence.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Differences Between Isomers |
| N-H Stretch (Aniline) | 3300 - 3500 | Two bands (symmetric & asymmetric). Position may vary slightly based on intramolecular hydrogen bonding potential with adjacent F or OCH₃ groups. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Minor differences expected. |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | The position of this strong band can be sensitive to the electronic effects of adjacent fluorine atoms. |
| C-F Stretch | 1100 - 1350 | These strong bands are characteristic but often overlap. The precise pattern in the "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer. |
| Aromatic C=C Bending | 1450 - 1600 | The pattern of these bands can sometimes indicate the substitution pattern of the aromatic ring. |
The most reliable use of IR is to match the fingerprint region of an unknown sample to that of a known, authenticated standard.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.
For these isomers, the primary application of MS is to confirm the molecular formula.
-
Molecular Formula: C₇H₇F₂NO
-
Monoisotopic Mass: 159.05 g/mol
All three isomers will show an identical molecular ion peak (M⁺) at m/z = 159 in their electron ionization (EI) mass spectra. While the relative intensities of fragment ions may differ slightly, these differences are often not pronounced enough to serve as a primary means of identification without careful, side-by-side comparison with reference spectra. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 144, or loss of CO to give a fragment at m/z = 131.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible results, the following standardized protocols should be employed. The logic is to acquire data in a sequence that moves from confirmation of mass to definitive structural elucidation.
Figure 2. A logical workflow for the spectroscopic identification of aniline isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the aniline isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquiring at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A standard pulse program like zgpg30 is appropriate. Due to the lower natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No special standard is typically needed as the spectrometer's frequency lock provides an accurate reference. A simple one-pulse experiment with 16-64 scans is usually sufficient.
Protocol 2: IR Spectroscopy Acquisition
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Perform a background scan with no sample on the crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: For confirming molecular weight, Electrospray Ionization (ESI) is a soft technique that will readily show the protonated molecule [M+H]⁺ at m/z = 160. For fragmentation data, Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is the standard method.
-
Acquisition: Infuse the sample into the mass spectrometer. For ESI, a direct infusion via syringe pump is common. For EI, the sample is introduced via a GC inlet. Acquire data over a mass range of m/z 50-300 to ensure capture of the molecular ion and key fragments.
Summary and Conclusion
While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy is the unequivocal method for differentiating these positional isomers.
-
To distinguish 3,5-Difluoro-4-methoxyaniline from the others, look for the simplest spectra: a single aromatic proton signal in the ¹H NMR, only four signals in the aromatic region of the ¹³C NMR, and a single signal in the ¹⁹F NMR. This is a direct and beautiful consequence of its molecular symmetry.
-
To distinguish between This compound and 2,3-Difluoro-4-methoxyaniline , the key is ¹⁹F NMR. The 2,3-isomer will exhibit a clear ortho ¹⁹F-¹⁹F coupling, which will be absent in the 2,5-isomer.
By applying this systematic, multi-technique approach grounded in the principles of chemical structure and spectroscopy, researchers can confidently and accurately determine the identity and purity of their synthesized anilines, ensuring the integrity and validity of their subsequent research and development efforts.
References
-
This guide synthesizes fundamental principles of spectroscopic analysis as described in standard organic chemistry and spectroscopy textbooks. Specific experimental data for these exact isomers is often found in supplier-provided Certificates of Analysis.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem Database. National Center for Biotechnology Information. (Contains compound information and links to spectral data where available). [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
A Senior Application Scientist's Guide to Catalyst Efficacy in 2,5-Difluoro-4-methoxyaniline Synthesis
Introduction: The Significance of 2,5-Difluoro-4-methoxyaniline and its Synthetic Challenges
This compound is a crucial building block in the synthesis of high-value pharmaceuticals and advanced materials. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on an aniline core, imparts desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity to the target molecules. Consequently, the efficient and selective synthesis of this intermediate is of paramount importance to researchers and professionals in drug development and materials science.
The most common and practical route to this compound is the catalytic hydrogenation of its nitro precursor, 1,4-difluoro-2-methoxy-5-nitrobenzene. While seemingly straightforward, this transformation is fraught with a significant challenge: the undesired reductive dehalogenation of the fluorine substituents.[1][2][3] The choice of catalyst is therefore critical to steer the reaction towards the desired product with high yield and selectivity, minimizing the formation of defluorinated byproducts. This guide provides an in-depth, objective comparison of various catalytic systems for this synthesis, supported by experimental insights from analogous reactions in the scientific literature.
Catalytic Hydrogenation Pathway
The fundamental transformation involves the reduction of a nitro group to an amine in the presence of a catalyst and a hydrogen source.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in the hydrogenation of halogenated nitroaromatics is a delicate balance between activity towards nitro group reduction and suppression of C-X bond cleavage. Below is a comparative analysis of commonly employed heterogeneous catalysts, with their expected performance for the synthesis of this compound.
| Catalyst System | Support | Key Characteristics & Performance Insights | Expected Selectivity for this compound |
| Palladium on Carbon (Pd/C) | Activated Carbon | Standard, highly active catalyst for nitro group reduction. However, it is prone to causing dehalogenation, especially with more labile halogens like bromine and iodine.[1][2][4] For fluorinated compounds, its selectivity can be influenced by particle size and reaction conditions.[5] | Moderate to Good |
| Modified Palladium on Carbon | Activated Carbon | Modification with catalyst poisons (e.g., diphenyl sulfide) or co-modification with ligands (e.g., PPh₃) and inorganic salts (e.g., NaVO₃) can significantly suppress dehalogenation by altering the electronic properties and surface morphology of the palladium nanoparticles.[4][6] | Good to Excellent |
| Platinum on Carbon (Pt/C) | Activated Carbon | Generally shows good activity for nitro reduction and can be more selective than palladium in preventing dehalogenation of some substrates.[7] Bimetallic Pt-V/C has shown excellent selectivity in the hydrogenation of other halogenated nitroaromatics.[3] | Good to Excellent |
| Raney Nickel (Ni) | - | A cost-effective catalyst with high activity. It is often a preferred choice for hydrogenations where dehalogenation of aromatic chlorides and bromides is a concern.[8][9] Its performance with fluorinated aromatics is generally good, exhibiting lower tendencies for defluorination compared to standard Pd/C.[10][11] | Excellent |
| Platinum on Iron Oxide (Pt/γ-Fe₂O₃) | Iron Oxide | This nanocomposite catalyst has demonstrated exceptional ability to completely suppress hydrodehalogenation in the reduction of various halonitrobenzenes, attributed to electron transfer from platinum to oxygen vacancies in the support.[12] | Excellent |
| Copper-based Catalysts (e.g., Cu@C) | Carbon | Emerging as efficient and low-cost alternatives. Cu@C derived from metal-organic frameworks has shown high conversion and selectivity in nitrobenzene reduction.[13][14] Their efficacy in halogenated systems requires further investigation but holds promise. | Potentially Good |
Mechanistic Considerations: The Dehalogenation Problem
The primary side reaction, dehalogenation, is believed to occur on the metallic catalyst surface. The aromatic ring adsorbs onto the catalyst, and the carbon-halogen bond is susceptible to hydrogenolysis. The electron-donating nature of the newly formed amino group can further activate the aromatic ring, making the haloaniline product even more prone to dehalogenation than the starting nitro compound.[1][3]
Strategies to mitigate this issue focus on:
-
Electronic Modification of the Catalyst: Introducing electron-donating or withdrawing ligands/supports to alter the electron density of the metal, thereby disfavoring the oxidative addition step required for C-F bond cleavage.[2]
-
Geometric Modification of the Catalyst: Controlling the size and shape of the catalyst nanoparticles to favor the adsorption of the nitro group over the halogenated part of the molecule.[5] Larger palladium nanoparticles, for instance, have been shown to exhibit higher selectivity by favoring terrace sites over more reactive edge sites.[5]
-
Use of Additives: Introducing acidic or basic additives can influence the reaction environment and catalyst surface, sometimes leading to improved selectivity.[15][16]
Experimental Protocols: A Framework for Catalyst Screening
To objectively compare the efficacy of different catalysts for the synthesis of this compound, a standardized experimental protocol is essential.
General Catalytic Hydrogenation Workflow
Caption: A typical workflow for a batch catalytic hydrogenation experiment.
Step-by-Step Screening Protocol
-
Catalyst Preparation: Weigh the catalyst (e.g., 5 mol% of the metal on the support) and place it into a high-pressure autoclave.
-
Reactor Charging: Add the solvent (e.g., methanol, ethanol, or THF) followed by the 1,4-difluoro-2-methoxy-5-nitrobenzene substrate.
-
Inerting: Seal the autoclave and purge it several times with an inert gas like nitrogen or argon to remove any air.
-
Hydrogenation: Pressurize the system with hydrogen gas to the desired pressure (e.g., 1-5 bar) and heat the mixture to the reaction temperature (e.g., 25-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples (if the reactor setup allows) and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed and recycled.
-
Product Isolation and Analysis: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by a suitable method, such as column chromatography or recrystallization. The conversion of the starting material and the selectivity towards this compound should be determined by GC or ¹H NMR spectroscopy. Confirm the identity of the product using GC-MS and NMR.
Conclusion and Recommendations
The synthesis of this compound via catalytic hydrogenation of 1,4-difluoro-2-methoxy-5-nitrobenzene requires careful selection of the catalyst to ensure high selectivity and avoid dehalogenation. Based on the available literature for analogous transformations, Raney Nickel and modified Platinum-based catalysts (e.g., Pt-V/C or Pt/γ-Fe₂O₃) are highly recommended for achieving excellent yields of the desired product with minimal defluorination. While standard Pd/C can be effective, it may require careful optimization of reaction conditions or modification to suppress the dehalogenation side reaction.
For researchers and drug development professionals, it is advisable to conduct a small-scale screening of a few selected catalysts, such as Raney Nickel, Pt/C, and a modified Pd/C, to determine the optimal conditions for their specific needs, balancing factors such as cost, reaction time, and product purity. The detailed protocol provided in this guide serves as a robust starting point for such comparative studies.
References
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- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 11. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor [mdpi.com]
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- 15. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 16. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 2,5-Difluoro-4-methoxyaniline: A Comparative Cross-Validation
Abstract
2,5-Difluoro-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms and one electron-donating methoxy group on the aniline scaffold imparts unique electronic properties, reactivity, and metabolic stability to its derivatives. This guide provides a comprehensive cross-validation of its experimental data, comparing its physicochemical and spectroscopic properties against two key structural isomers and analogs: 2,4-Difluoroaniline and 4-Fluoro-2-methoxyaniline . By examining these compounds side-by-side, researchers can better understand the nuanced effects of substituent positioning on molecular behavior, aiding in the rational design of novel compounds and synthetic pathways. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates.
Comparative Analysis of Physicochemical Properties
The physical properties of an intermediate are fundamental to its handling, storage, and reaction setup. Properties such as melting point, boiling point, and density are dictated by intermolecular forces, which are in turn influenced by molecular weight, polarity, and crystal packing efficiency. The introduction of fluorine and methoxy groups significantly alters these properties compared to a simple aniline core.
The table below summarizes the key physicochemical properties of this compound and its selected alternatives. The data for the primary compound is limited in publicly available literature, reflecting its status as a specialized reagent. Therefore, data from its closest structural analogs is crucial for estimation and contextual understanding.
Table 1: Physicochemical Data of this compound and Related Analogs
| Property | This compound | 2,4-Difluoroaniline | 4-Fluoro-2-methoxyaniline |
| CAS Number | 394223-61-1 | 367-25-9[1] | 450-91-9 |
| Molecular Formula | C₇H₇F₂NO | C₆H₅F₂N[2] | C₇H₈FNO |
| Molecular Weight | 159.13 g/mol | 129.11 g/mol [2] | 141.14 g/mol |
| Appearance | Data not available | Clear brown to dark reddish-purple liquid[2][3] | Colorless to Brown clear liquid |
| Melting Point | Data not available | -7.5 °C[3] | Data not available |
| Boiling Point | Data not available | 170 °C (at 753 mmHg)[3] | 215 °C (at 756 Torr)[4] |
| Density | Data not available | 1.268 g/mL (at 25 °C)[3] | 1.176 g/mL (at 20 °C)[4] |
| Refractive Index (n20/D) | Data not available | 1.506[3] | 1.540 - 1.544[4] |
Expert Insights: The addition of the methoxy group in 4-Fluoro-2-methoxyaniline significantly increases its boiling point (215 °C) compared to 2,4-Difluoroaniline (170 °C), despite the smaller increase in molecular weight. This is attributable to the increased polarity and potential for hydrogen bonding interactions imparted by the oxygen atom, requiring more energy to overcome intermolecular forces in the liquid phase. While experimental data for This compound is not readily published, we can predict its boiling point to be higher than that of 2,4-Difluoroaniline, likely in the range of 210-230 °C, due to its higher molecular weight and polarity.
Spectroscopic Data Cross-Validation
Spectroscopic analysis is essential for confirming the identity, purity, and structure of a chemical compound. Minor changes in substituent position can lead to significant and predictable shifts in spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. In aromatic systems, the chemical shifts are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.
Expert Insights on Expected ¹H NMR Spectra:
-
Amine Protons (-NH₂): This signal typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
-
Methoxy Protons (-OCH₃): This will be a sharp singlet, typically found around 3.8-4.0 ppm.
-
Aromatic Protons (Ar-H): This is the most informative region.
-
For This compound , we expect two signals in the aromatic region, each corresponding to one proton. The proton at C3 (between two fluorine atoms) will be significantly influenced by ¹⁹F coupling, appearing as a complex multiplet. The proton at C6 will also show coupling to the fluorine atoms.
-
For 2,4-Difluoroaniline , three aromatic protons will produce distinct signals, all showing characteristic splitting patterns due to C-H and C-F coupling[5].
-
For 4-Fluoro-2-methoxyaniline , we expect three aromatic protons with shifts and couplings influenced by the ortho-methoxy group and para-fluoro group.
-
Table 2: Comparative ¹H and ¹³C NMR Data
| Compound | Spectroscopic Data (Solvent: CDCl₃) | Source(s) |
| 2,5-Difluoroaniline | ¹H NMR (399.65 MHz): δ 6.88 (m, 1H), 6.44 (m, 1H), 6.33 (m, 1H), 3.82 (s, 2H, NH₂) | [6] |
| 2,4-Difluoroaniline | ¹³C NMR: Data available, shows distinct signals for the 6 aromatic carbons influenced by fluorine substitution. | [7] |
| 4-Fluoroaniline | ¹³C NMR (100 MHz): δ 152.9, 140.0, 116.5, 114.9. | [8] |
| 4-Methoxyaniline | ¹H NMR (500 MHz): δ 6.82 (m, 2H), 6.62 (m, 2H), 3.78 (s, 3H, -OCH₃), 3.30 (s, 2H, -NH₂). ¹³C NMR (126 MHz): δ 152.0, 142.9, 114.9, 114.0, 55.9. | [9] |
Note: A complete, verified dataset for this compound is not available in the cited public databases. The data for 2,5-Difluoroaniline is provided as the closest structural backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expert Insights on Expected IR Spectra: The key to differentiating these anilines lies in the fingerprint region and the characteristic stretches of the functional groups.
-
N-H Stretch: All three compounds will exhibit a characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds. The exact position and number of peaks can help distinguish between difluoro and monofluoro analogs.
-
C-O Stretch: For the methoxy-containing compounds, a strong C-O (aryl-alkyl ether) stretch is expected around 1200-1250 cm⁻¹ (asymmetric) and near 1020-1050 cm⁻¹ (symmetric). This peak will be absent in 2,4-Difluoroaniline.
-
Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can provide clues about the substitution pattern on the aromatic ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | This compound | 2,4-Difluoroaniline | 4-Fluoro-2-methoxyaniline |
| N-H Stretch (asymmetric/symmetric) | 3300-3500 | Expected | Present[2] | Expected |
| Aromatic C-H Stretch | 3000-3100 | Expected | Present[2] | Expected |
| C-O-C Stretch (Aryl Ether) | 1200-1275 | Expected | Absent | Expected |
| C-F Stretch | 1100-1300 | Expected | Present[2] | Expected |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.
Expert Insights on Expected Fragmentation:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be the most direct confirmation of the compound's molecular weight. For halogenated compounds, isotopic patterns can be informative, although fluorine is monoisotopic.
-
Key Fragments: Aniline derivatives often lose fragments related to the substituents. For the methoxy-containing anilines, a loss of a methyl radical (•CH₃, M-15) or a formyl radical (•CHO, M-29) is a common fragmentation pathway.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight | Key m/z Peaks | Source(s) |
| This compound | 159.13 | M⁺ expected at 159 | - |
| 2,4-Difluoroaniline | 129.11 | 129 (M⁺), 101, 102 | [2] |
| 4-Methoxyaniline (p-Anisidine) | 123.15 | 123 (M⁺), 108 (M-15), 80 |
Synthesis and Reactivity
Fluorinated anilines are typically synthesized via the reduction of their corresponding nitroaromatic precursors. This is a robust and widely used industrial method. The choice of reducing agent and conditions can be tailored based on the presence of other functional groups.
Generalized Synthetic Workflow
The most common pathway involves the catalytic hydrogenation of a substituted nitrobenzene. The workflow is reliable and generally high-yielding.
Caption: Generalized workflow for the synthesis of substituted anilines.
Causality in Synthesis: The choice of a precursor is critical. For instance, the synthesis of 4-fluoro-2-methoxyaniline often starts from 4-fluoro-2-methoxynitrobenzene[10]. The reduction step must be chemoselective to reduce the nitro group without affecting the aryl fluoride or ether linkages. Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method due to its high efficiency and clean reaction profile[3]. Alternative methods like using iron powder in acidic media are also effective and economical[3]. The specific precursor for this compound would likely be 1,4-difluoro-2-methoxy-5-nitrobenzene or a related structure, synthesized through nucleophilic aromatic substitution and nitration steps.
Standard Experimental Protocol: NMR Sample Preparation and Analysis
To ensure data integrity and reproducibility, a standardized protocol for sample analysis is paramount. This protocol is a self-validating system, including checks for solvent purity and instrument calibration.
Caption: Standard workflow for NMR spectroscopic analysis.
Safety and Handling
Substituted anilines, as a class, require careful handling due to their potential toxicity. Always consult the material safety data sheet (MSDS) before use.
-
Toxicity: Anilines are generally toxic and can be absorbed through the skin. They are suspected of causing genetic defects and may cause cancer. Acute exposure can lead to methemoglobinemia, resulting in cyanosis.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere, as many anilines are sensitive to air and light[3].
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[3].
Conclusion
This compound is a valuable, highly functionalized intermediate. While comprehensive public experimental data for this specific molecule is sparse, a comparative analysis with its structural analogs, 2,4-Difluoroaniline and 4-Fluoro-2-methoxyaniline , provides critical insights. The presence and position of the methoxy group dramatically influence boiling point and introduce characteristic signals in IR and NMR spectra. The difluoro substitution pattern creates complex NMR splitting patterns and alters the electronic nature of the aromatic ring. Researchers can leverage the data from these analogs to predict the properties of this compound, validate its identity upon synthesis, and make informed decisions in the design of complex target molecules.
References
-
PubChem. (n.d.). 2,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 2,4-Difluoro Aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]
-
Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of fluorinated anilines.
-
MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Difluoro-4-(2-methoxy-4-pyridinyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-FLUORO-2-METHOXYANILINE CAS#: 450-91-9. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,4-Difluoroaniline. Retrieved from [Link]
-
Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]
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Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Difluoroaniline. Retrieved from [Link]
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NIST. (n.d.). Benzenamine, 4-chloro-2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017). FT-IR spectra of 4-methoxyaniline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisidine. Retrieved from [Link]
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PubChem. (n.d.). m-Anisidine, 2,4,5,6-tetrachloro-. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 4-FLUORO-2-METHOXYANILINE | 450-91-9 [chemicalbook.com]
A Comparative Guide to the Synthesis of 2,5-Difluoro-4-methoxyaniline: Navigating Reproducibility in Drug Discovery
For researchers and professionals in the dynamic field of drug development, the reliable synthesis of key intermediates is paramount. 2,5-Difluoro-4-methoxyaniline, a substituted aniline, presents a valuable scaffold in medicinal chemistry. However, its synthesis can be fraught with challenges affecting reproducibility, yield, and purity. This guide provides an in-depth comparison of viable synthetic routes, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals. The specific substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, creates a unique electronic environment. This distinct arrangement can significantly influence the pharmacological properties of derivative compounds, making its efficient and reproducible synthesis a topic of considerable interest.
This guide will explore two primary synthetic strategies for obtaining this compound:
-
Route A: A Nucleophilic Aromatic Substitution (SNAr) approach.
-
Route B: A classical Nitration and Reduction pathway.
We will dissect each route, providing detailed protocols, a comparative analysis of their strengths and weaknesses, and a discussion on the critical factors that govern their reproducibility.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can have a profound impact on the overall efficiency, scalability, and importantly, the reproducibility of the synthesis of this compound. Below is a summary of the key comparative points between the proposed SNAr and Nitration/Reduction routes.
| Feature | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Nitration and Reduction |
| Starting Material | 2,4,5-Trifluoronitrobenzene | 1,4-Difluoro-2-methoxybenzene |
| Key Transformations | Regioselective methoxide displacement of fluorine | Electrophilic nitration, followed by nitro group reduction |
| Number of Steps | 2 | 2 |
| Anticipated Yield | Moderate to High | Variable, dependent on nitration regioselectivity |
| Key Reproducibility Challenge | Control of reaction temperature and stoichiometry | Separation of potential regioisomers from nitration |
| Potential for Scale-up | Favorable, with good process control | Challenging due to potential for isomeric impurities |
| Safety Considerations | Handling of sodium methoxide (hygroscopic and corrosive) | Use of strong nitrating acids (corrosive and exothermic) |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the two synthetic approaches, the following diagrams outline the reaction schemes.
Caption: Route B: Synthesis via Nitration and Reduction.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are intended to serve as a starting point for optimization.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route leverages the high activation of the aromatic ring by the nitro group and two fluorine atoms to facilitate a regioselective nucleophilic aromatic substitution.
Step 1: Synthesis of 2,5-Difluoro-4-methoxynitrobenzene
-
Rationale: The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group (para) and the fluorine at C5 (ortho). This inherent regioselectivity is a key advantage for reproducibility. A procedure adapted from a similar synthesis of a fluorinated methoxy nitroaniline is described.[1]
-
Procedure:
-
To a solution of 2,4,5-trifluoronitrobenzene (1 equivalent) in anhydrous methanol (10 volumes), add sodium methoxide (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 2,5-difluoro-4-methoxynitrobenzene.
-
Step 2: Reduction of 2,5-Difluoro-4-methoxynitrobenzene to this compound
-
Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is often a clean and efficient method. [2][3][4]* Procedure:
-
Dissolve 2,5-difluoro-4-methoxynitrobenzene (1 equivalent) in ethanol or ethyl acetate (10-20 volumes).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or chromatography if necessary.
-
Route B: Nitration and Reduction
This classical approach involves the nitration of a pre-functionalized benzene ring followed by the reduction of the resulting nitro group.
Step 1: Nitration of 1,4-Difluoro-2-methoxybenzene
-
Rationale: The directing effects of the substituents on the aromatic ring will determine the regioselectivity of the nitration. The methoxy group is a strong activating group and is ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. The outcome of this competitive directing effect is crucial for the reproducibility of this route. A general procedure for nitration is described in several sources. [5][6]* Procedure:
-
To a stirred solution of 1,4-difluoro-2-methoxybenzene (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product will likely be a mixture of regioisomers, requiring careful purification by column chromatography or fractional crystallization to isolate the desired 2,5-difluoro-4-methoxynitrobenzene.
-
Step 2: Reduction of 2,5-Difluoro-4-methoxynitrobenzene to this compound
-
Rationale: As in Route A, the nitro group is reduced to an amine. An alternative to catalytic hydrogenation is the use of a metal in acidic media, such as iron in hydrochloric acid, which can be advantageous in certain laboratory settings.
-
Procedure:
-
To a mixture of 2,5-difluoro-4-methoxynitrobenzene (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol, and then basify the aqueous residue with a sodium hydroxide solution to precipitate the product.
-
Extract the product with a suitable organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Discussion on Reproducibility and Experimental Causality
Route A: The SNAr Approach - A More Controlled Pathway
The SNAr route is anticipated to be the more reproducible of the two methods. The regioselectivity of the methoxide attack is strongly governed by the electronic activation of the starting material, leading to a more predictable product distribution.
-
Critical Parameters for Reproducibility:
-
Purity of Starting Materials: The presence of any isomeric impurities in the starting 2,4,5-trifluoronitrobenzene could lead to corresponding impurities in the product.
-
Stoichiometry of Sodium Methoxide: An excess of sodium methoxide can lead to side reactions, while an insufficient amount will result in incomplete conversion. Precise control of the stoichiometry is key.
-
Temperature Control: The SNAr reaction is exothermic. Maintaining a low initial temperature is crucial to prevent side reactions and ensure regioselectivity.
-
Route B: The Nitration/Reduction Pathway - The Challenge of Regioselectivity
The primary hurdle to the reproducibility of Route B lies in the nitration step. The directing effects of the methoxy and fluoro substituents are not perfectly aligned, which can lead to the formation of a mixture of regioisomers.
-
Critical Parameters for Reproducibility:
-
Nitration Conditions: The ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time can all influence the isomer distribution. Slight variations in these parameters between experiments can lead to significant differences in the product mixture.
-
Purification: The separation of the desired 2,5-difluoro-4-methoxynitrobenzene from its isomers can be challenging and may require multiple chromatographic steps, impacting the overall yield and reproducibility. The efficiency of this separation is a major determinant of the final product's purity.
-
Conclusion and Recommendations
For researchers seeking a reliable and reproducible synthesis of this compound, Route A (Nucleophilic Aromatic Substitution) is the recommended approach. Its inherent regioselectivity provides a more direct and controllable path to the desired product, minimizing the formation of difficult-to-separate isomers. While careful control of reaction conditions is still necessary, the challenges are generally more manageable than those associated with the nitration of a polysubstituted aromatic ring.
Route B remains a viable alternative, particularly if the starting material, 1,4-difluoro-2-methoxybenzene, is readily available and inexpensive. However, researchers pursuing this route must be prepared to invest significant effort in optimizing the nitration conditions and developing a robust purification protocol to ensure the consistent production of high-purity this compound.
Ultimately, the choice of synthesis will depend on the specific needs and resources of the laboratory. By understanding the underlying chemical principles and the critical parameters that govern reproducibility, researchers can make an informed decision and confidently approach the synthesis of this valuable chemical intermediate.
References
-
Ragan, J. A., et al. (n.d.). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
-
MDPI. (2021, June 28). Environmental Performance of Alternative Green Polyol Synthesis Routes: A Proposal for Improvement. Retrieved from [Link]
- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Wiley Online Library. (n.d.). ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of deuterium‐labelled 2,5‐Bis(4‐amidinophenyl)furan, 2,5‐Bis[4‐(methoxyamidino)phenyl]furan, and 2,7‐diamidinocarbazole | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). P-Anisidine. Retrieved from [Link]
Sources
- 1. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Characterization of 2,5-Difluoro-4-methoxyaniline from Different Suppliers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Starting Material Quality in Research and Development
In the intricate world of pharmaceutical and materials science research, the quality of starting materials is paramount. The seemingly minor variations in purity and impurity profiles of a chemical reagent from different suppliers can have profound consequences on experimental outcomes, leading to issues with reproducibility, unexpected side reactions, and, in the context of drug development, potential safety concerns. 2,5-Difluoro-4-methoxyaniline is a key building block in the synthesis of various high-value compounds, and its isomeric purity is crucial for the desired reactivity and final product quality.
This guide provides a comprehensive framework for the characterization and comparison of this compound from various commercial suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. This guide is designed to empower researchers to make informed decisions when selecting a supplier and to ensure the quality and consistency of their starting materials.
Anticipated Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the potential impurities in a commercial product begins with an examination of its probable synthetic routes. While suppliers may not disclose their exact manufacturing processes, a survey of the chemical literature for the synthesis of structurally similar compounds, such as 2-fluoro-4-methoxyaniline, provides valuable insights.[1]
A common synthetic pathway to such compounds involves the nitration of a substituted fluorophenol, followed by methylation and subsequent reduction of the nitro group.[1] Another approach is the Ullman coupling of a fluoro-iodo-aniline with a methoxide source.[1] These synthetic strategies suggest the likely presence of the following types of impurities:
-
Regioisomers: Incomplete regioselectivity during the nitration or other aromatic substitution steps can lead to the formation of other difluoro-4-methoxyaniline isomers.
-
Starting Materials: Incomplete reaction or purification can result in the presence of residual starting materials.
-
By-products: Side reactions can generate a variety of by-products.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.
Based on this analysis, a primary focus of our characterization will be to identify and quantify isomeric impurities.
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for a comprehensive characterization of this compound. The following workflow is designed to provide a detailed picture of the identity, purity, and impurity profile of the material.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Experimental Protocols
The following protocols are provided as a detailed guide for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information regarding the identity of the compound and the presence of any isomeric impurities.
Protocol for ¹H, ¹³C, and ¹⁹F NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment without proton decoupling.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Set appropriately based on the chemical shifts of aromatic fluorine atoms.
-
-
Data Processing: Process the acquired FIDs with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Interpretation of Expected Spectra:
-
¹H NMR: Expect to see distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The coupling of the aromatic protons to the adjacent fluorine atoms will result in characteristic splitting patterns (doublets or doublet of doublets).
-
¹³C NMR: The carbon signals will also show splitting due to coupling with fluorine (C-F coupling constants). The number of signals will confirm the symmetry of the molecule.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity determination and the quantification of non-volatile impurities in the pharmaceutical industry. A well-developed HPLC method can separate the main component from its isomers and other related substances.
Protocol for HPLC-UV/PDA Analysis:
-
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm or monitor a range with a PDA detector.
-
Gradient Elution: A gradient from low to high organic content will be necessary to elute all components. A starting point could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare a solution of the sample from each supplier at the same concentration as the main reference standard.
-
-
Data Analysis:
-
Determine the retention time and peak area of the main component and all impurities.
-
Calculate the purity of each sample using the area percent method.
-
Quantify any identified impurities using the calibration curve generated from the reference standard.
-
Caption: A typical workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the identification of volatile and semi-volatile impurities, including residual solvents and potential by-products from the synthesis.
Protocol for GC-MS Analysis:
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Column: A non-polar or mid-polar capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless or split, depending on the expected concentration of impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a solution of each sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Search the NIST library for the mass spectra of any impurity peaks to tentatively identify them.
-
Confirm the identity of any significant impurities by analyzing authentic standards if available.
-
Data Presentation and Comparison
To facilitate a clear comparison between suppliers, all quantitative data should be summarized in a structured table. The following is a hypothetical example of how to present the compiled data.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | Off-white powder | Light tan solid |
| Melting Point (°C) | 92-94 | 90-93 | 89-92 |
| Purity by HPLC (%) | 99.5 | 98.2 | 97.8 |
| Isomeric Impurity 1 (%) | 0.2 | 0.8 | 1.1 |
| Isomeric Impurity 2 (%) | < 0.05 | 0.3 | 0.5 |
| Unknown Impurity 1 (RT min) | 8.5 (0.1%) | 8.5 (0.4%) | 8.6 (0.3%) |
| Residual Solvents (GC-MS) | Toluene (50 ppm) | Dichloromethane (120 ppm) | Ethyl Acetate (200 ppm) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹⁹F NMR | Conforms to structure | Conforms to structure | Conforms to structure |
Conclusion and Recommendations
The comprehensive characterization of this compound from different suppliers is a critical step in ensuring the quality and reproducibility of research and development activities. The analytical workflow and protocols detailed in this guide provide a robust framework for such a comparison.
Based on the hypothetical data presented in Table 1, a researcher could conclude that Supplier A provides the highest purity material with the lowest levels of isomeric and unknown impurities. While the material from Supplier B and C may be suitable for less sensitive applications, the higher impurity levels could pose a risk in multi-step syntheses or in the development of pharmaceutical intermediates.
It is imperative that researchers do not rely solely on the information provided on a supplier's label. An independent and thorough characterization of all critical starting materials is a fundamental aspect of good scientific practice and is essential for the integrity of your research.
References
-
Ragan, J. A., Jones, B. P., Castaldi, M. J., Hill, P. D., & Makowski, T. W. (2001). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,5-Difluoro-4-methoxyaniline
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of complex chemical compounds. 2,5-Difluoro-4-methoxyaniline, a halogenated aromatic amine, is a valuable intermediate, but its hazardous nature necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel, upholding environmental responsibility, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting our commitment to a culture of safety that extends beyond the bench.
Part 1: Hazard Assessment and Essential Personal Protective Equipment (PPE)
Understanding the "why" behind a protocol is as crucial as the steps themselves. This compound belongs to the aniline family of compounds, which are recognized for their systemic toxicity.[1][2] The presence of fluorine atoms classifies it as a halogenated organic compound, placing it under specific waste disposal regulations.[3][4]
Aromatic amines are readily absorbed through the skin, making dermal contact a primary route of exposure.[2][5] The acute toxicity of similar aniline derivatives is high, with some being fatal if swallowed, inhaled, or in contact with skin.[6][7] Therefore, adherence to stringent PPE protocols is non-negotiable.
Table 1: Hazard Profile Summary for Aniline Derivatives
| Hazard Classification | Description | Primary Concern | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Can be toxic or fatal upon short-term exposure through ingestion, skin contact, or inhalation. | Systemic poisoning, organ damage. | [7][8] |
| Carcinogenicity | Aniline is classified as a Group 2B carcinogen by IARC; derivatives are often treated with similar caution. | Long-term risk of cancer. | [1][6] |
| Skin/Eye Irritation | Direct contact can cause irritation or serious eye damage. | Localized tissue damage. | [8][9] |
| Aquatic Toxicity | Very toxic to aquatic life, with potential for long-lasting environmental effects. | Environmental contamination. |[6][10] |
Mandatory PPE Protocol:
-
Chemical Fume Hood: All handling and weighing of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood.[9]
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat provides a critical barrier against skin contact.
-
Gloves: Due to the high potential for dermal absorption, selecting the correct gloves is paramount. Standard nitrile gloves are not recommended for handling anilines as they offer poor resistance.[11]
Part 2: Waste Segregation and Collection Protocol
The foundational principle of chemical waste management is proper segregation at the source. Co-mingling incompatible waste streams is not only a violation of regulatory standards but also poses a significant safety risk. This compound is a halogenated organic waste .[3]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Obtain a designated hazardous waste container compatible with halogenated organic solvents (e.g., a polyethylene carboy).[11]
-
Ensure the container is clearly labeled "HALOGENATED ORGANIC WASTE". Your institution's Environmental Health & Safety (EHS) department can provide specific labeling requirements.
-
-
Designate a Waste Accumulation Area:
-
Store the waste container in a designated, secure area, such as a satellite accumulation area within the lab.[11]
-
This area must be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][12] Use secondary containment (e.g., a polypropylene tub) to mitigate potential leaks.[11]
-
-
Transferring Waste:
-
Carefully transfer waste solutions containing this compound into the designated container using a funnel.
-
For solid waste (e.g., contaminated filter paper, weigh boats), collect it in a sealed, clearly labeled bag or container before placing it in the main solid waste stream for halogenated compounds.
-
-
Container Management:
-
Keep the waste container tightly closed at all times, except when adding waste.[6]
-
Maintain an accurate log of the container's contents on the attached waste tag or label.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Prohibited Disposal: Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash.[1][11] This is a direct violation of environmental regulations and can harm aquatic ecosystems.[12]
Part 3: Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk. In the event of a this compound spill, follow these steps immediately:
-
Alert Personnel and Evacuate: Alert colleagues in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full mandatory PPE as described in Part 1.
-
Contain the Spill: Cover the spill with an inert, absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[11][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[8][9] Label the container clearly as "Spill Debris: this compound".
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill surface according to your laboratory's specific procedures for hazardous chemicals.
-
Dispose of all Materials: All materials used for the cleanup, including gloves, absorbent pads, and contaminated clothing, must be disposed of as hazardous waste.[6]
Part 4: Final Disposal Pathway
Once a waste container is full, it enters the final stage of the disposal process. This involves coordination with your institution's EHS department, which manages the compliant removal and disposal of hazardous materials.
The Causality of Incineration:
As a halogenated organic compound, the accepted and regulated method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste treatment facility.[14]
-
Why Incineration? This method is necessary to achieve complete thermal destruction of the molecule.
-
Why a Specialized Facility? The combustion of halogenated compounds produces acidic gases (e.g., hydrogen fluoride). Regulated hazardous waste incinerators are equipped with specialized scrubbers and filtration systems to neutralize these corrosive byproducts and prevent their release into the atmosphere.[14]
The diagram below illustrates the complete lifecycle for the proper management of this compound waste.
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Navigating the Safe Handling of 2,5-Difluoro-4-methoxyaniline: A Comprehensive Guide to Personal Protective Equipment and Disposal
The responsible advancement of pharmaceutical research and drug development necessitates an unwavering commitment to safety. This guide provides essential, in-depth guidance on the safe handling of 2,5-Difluoro-4-methoxyaniline, a compound of interest in medicinal chemistry. By elucidating the principles behind our recommended safety protocols, we aim to empower researchers, scientists, and drug development professionals to mitigate risks effectively, ensuring both personal safety and the integrity of their work. This document moves beyond a simple checklist, offering a framework for a comprehensive safety culture when working with halogenated aniline compounds.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a substituted aniline that, like many compounds in its class, presents several potential health hazards. While specific toxicological data for this compound is limited, its structural similarity to other halogenated anilines necessitates a cautious approach. Based on available safety data sheets (SDS) for analogous compounds, it should be treated as harmful if swallowed, in contact with skin, or inhaled. Furthermore, it may cause skin and serious eye irritation, and potentially respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
The core principle of our safety directive is the prevention of exposure through all potential routes: dermal, ocular, and respiratory. The following sections will detail the appropriate selection and use of PPE, emergency procedures, and proper disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a thorough analysis of the potential hazards associated with this compound and its chemical analogs.
Hand Protection: Beyond the Latex Glove
Given that many aniline compounds can be absorbed through the skin, selecting the correct gloves is critical.[2] Standard latex gloves are often inadequate for handling halogenated organic compounds. Nitrile gloves offer better protection against a range of chemicals, but their performance can vary.[3][4] For handling this compound, we recommend the following:
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Suitable for incidental contact and splash protection. | Offers good resistance to a variety of chemicals. However, breakthrough times can be short with prolonged exposure.[5] Immediately replace gloves after any splash. |
| Butyl Rubber | Recommended for prolonged handling or when immersion is possible. | Provides excellent resistance to a wide range of organic compounds, including many halogenated substances.[3] |
| Viton® | An excellent but more expensive option for high-risk operations. | Offers superior resistance to aromatic and halogenated compounds. |
Crucial Note on Glove Usage: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.
Eye and Face Protection: Shielding Against the Unseen
The potential for serious eye irritation necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: Mandatory for all laboratory work involving this compound.
-
Chemical Splash Goggles: Required when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.
-
Face Shield: Should be worn in conjunction with chemical splash goggles during procedures with a high risk of splashing or aerosol generation.
Respiratory Protection: A Breath of Safe Air
Inhalation of this compound dust or vapors can be harmful.[1] Therefore, engineering controls, such as working in a certified chemical fume hood, are the primary means of protection.[6] When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.
| Situation | Recommended Respirator | Rationale |
| Weighing or handling of solid material outside of a fume hood | N95 or P100 particulate respirator | Protects against inhalation of fine dust particles. |
| Handling of solutions or potential for vapor generation | Half-mask or full-face respirator with organic vapor cartridges | Filters out organic vapors. A full-face respirator provides the additional benefit of eye protection. |
| Emergency spill response | Self-contained breathing apparatus (SCBA) | Provides the highest level of respiratory protection in situations with unknown or high concentrations of the contaminant.[7] |
A comprehensive respiratory protection program, including fit testing and training, is essential for all personnel required to wear respirators.
Protective Clothing: The Final Barrier
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. All protective clothing should be removed before leaving the laboratory. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[8][9]
Procedural Workflow for Donning and Doffing PPE
Caption: A logical sequence for donning and doffing PPE to minimize contamination risk.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing.[10][11] Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Response
For small spills, trained personnel wearing appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact the emergency response team.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[7]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect and Dispose: All contaminated materials, including absorbents and cleaning supplies, must be placed in a sealed, labeled container for disposal as hazardous waste.
Disposal Plan: A Responsible Conclusion to Your Research
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste should be collected separately from non-halogenated waste streams.[13][14]
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[15]
-
Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[13][16][17] This ensures the complete destruction of the hazardous material. Do not dispose of this chemical down the drain or in regular trash.[15]
Logical Framework for Safe Handling
Caption: A comprehensive workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
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International Chemical Safety Cards. (n.d.). p-Anisidine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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GOV.UK. (2021). Aniline - Incident management. Retrieved from [Link]
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Reddit. (2018, February 21). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? r/chemistry. Retrieved from [Link]
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Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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PowerPak. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
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Scribd. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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PIP. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
